2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-amino-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBMELTXPLGIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538342 | |
| Record name | 2-Amino-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76391-97-4 | |
| Record name | 2-Amino-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1H-1,3-benzodiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
CAS Number: 76391-97-4
This technical guide provides a comprehensive overview of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid, a heterocyclic organic compound with significant potential in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological activities.
Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its core structure features a fused benzene and imidazole ring system, with an amino group at the 2-position and a carboxylic acid group at the 5-position. This unique arrangement of functional groups imparts specific chemical reactivity and biological activity to the molecule.
| Property | Value | Reference |
| CAS Number | 76391-97-4 | [1][2] |
| Molecular Formula | C₈H₇N₃O₂ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| IUPAC Name | 2-amino-1H-benzimidazole-5-carboxylic acid | [3] |
| Physical Form | Solid | General Knowledge |
| Predicted Boiling Point | 540.4 °C at 760 mmHg | [1] |
| Predicted Density | 1.611 g/cm³ | [1] |
| InChI Key | QNBMELTXPLGIMF-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=N)N2 | [2] |
Synthesis and Experimental Protocols
A common route involves the reaction of a diaminobenzoic acid derivative with cyanogen bromide or a similar reagent to introduce the 2-amino group and facilitate cyclization.
General Experimental Protocol (Hypothetical, based on established benzimidazole synthesis):
Objective: To synthesize this compound.
Materials:
-
3,4-Diaminobenzoic acid
-
Cyanogen bromide
-
Sodium bicarbonate
-
Ethanol
-
Water
-
Hydrochloric acid
-
Activated carbon
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-diaminobenzoic acid in a suitable solvent such as aqueous ethanol.
-
Addition of Reagents: To the stirred solution, slowly add a solution of cyanogen bromide in the same solvent. The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, carefully neutralize the mixture with a suitable acid or base to precipitate the crude product.
-
Purification: Collect the crude product by filtration and wash with cold water. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water. Decolorizing with activated carbon may be necessary to remove colored impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry to confirm its identity and purity.
Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activities and Potential Applications
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic effects. The presence of the 2-amino group and the 5-carboxylic acid moiety in the target compound suggests its potential as a versatile building block for the synthesis of more complex and potent pharmaceutical agents.
While specific quantitative biological data for this compound is limited in the public domain, studies on closely related derivatives provide valuable insights into its potential therapeutic applications.
Antimicrobial Activity:
Derivatives of 2-aminobenzimidazoles have shown promising activity against a variety of microbial pathogens. For instance, certain substituted 2-aminobenzimidazoles exhibit significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for the antimicrobial effects of benzimidazoles is often attributed to the inhibition of essential cellular processes, such as tubulin polymerization in fungi or other specific enzymatic pathways in bacteria.
Anticancer Activity:
The benzimidazole core is a common feature in many anticancer agents. Derivatives of benzimidazole-5-carboxylic acid have been investigated as topoisomerase II inhibitors, which are crucial enzymes in DNA replication and repair. Inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, some 2-aminobenzimidazole derivatives have been identified as inhibitors of Transient Receptor Potential Cation (TRPC) channels, specifically TRPC4 and TRPC5, which are implicated in the proliferation of certain cancer cells.
Quantitative Biological Data for Related Compounds:
The following table summarizes the biological activity data for some derivatives of 2-aminobenzimidazole and benzimidazole-5-carboxylic acid to provide a context for the potential potency of the core compound.
| Compound/Derivative | Biological Activity | IC₅₀ / MIC | Target Organism/Cell Line | Reference |
| Substituted 2-aminobenzimidazole | Antimalarial | 6.4 ± 0.5 nM | Plasmodium falciparum 3D7 | [4] |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone | FASN Inhibition | 2.5 ± 0.25 µM | HCT-116 (colon cancer) | [5][6] |
| N-(5,6-dimethyl-1H-benzimidazol-2-yl)-substituted carboxamides | Antioxidant | 49.00 ± 65 µg/mL | DPPH assay | [7] |
| 2-amino-1H-benzimidazole derivatives | TRPC4/C5 Inhibition | ~1-10 µM | HEK293 cells | [8] |
Potential Signaling Pathways and Mechanism of Action
Based on the known biological activities of structurally similar compounds, this compound could potentially exert its effects through various signaling pathways. The 2-aminobenzimidazole scaffold is a key pharmacophore for the inhibition of TRPC4 and TRPC5 channels. These channels are involved in calcium signaling, which plays a critical role in numerous cellular processes, including cell proliferation and apoptosis.
Hypothesized Signaling Pathway: Inhibition of TRPC Channels
Caption: Hypothesized inhibition of TRPC4/5 channels by this compound.
Another potential mechanism of action for benzimidazole derivatives is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents.
Hypothesized Mechanism: Microtubule Disruption
Caption: Hypothesized mechanism of microtubule disruption by this compound.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its chemical structure provides a versatile platform for the synthesis of a diverse range of derivatives with potential antimicrobial and anticancer activities. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this core compound, the available data on related structures strongly suggest that it is a promising starting point for drug discovery programs. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzimidazole compounds.
References
- 1. echemi.com [echemi.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 76391-97-4 [sigmaaldrich.com]
- 4. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physical, chemical, and potential biological properties of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid (C₈H₇N₃O₂). It is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science. This guide summarizes known quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and explores its potential mechanism of action based on related benzimidazole compounds.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a benzimidazole core substituted with an amino group at the 2-position and a carboxylic acid at the 5-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of interest in drug design and materials science.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 76391-97-4[1][2] |
| Molecular Formula | C₈H₇N₃O₂[1][2] |
| Molecular Weight | 177.16 g/mol [1][2] |
| IUPAC Name | 2-amino-1H-benzimidazole-5-carboxylic acid[2] |
| InChI Key | QNBMELTXPLGIMF-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=N)N2 |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid[2] | Ambeed, Inc. |
| Melting Point | >300 °C (Decomposes) | Typical for this class; specific data not found. |
| Boiling Point | 540.4 °C at 760 mmHg (Predicted) | Echemi |
| Density | 1.61 g/cm³ (Predicted) | Echemi |
| pKa (Predicted) | ~4.0-5.0 (Carboxylic Acid), ~5.5-6.5 (Imidazole N-H), ~7.0-8.0 (2-Amino) | Estimated based on functional groups. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and methanol. | Inferred from structure. |
| XLogP3 | 0.8 | Echemi |
| Storage | Keep in a dark place, sealed in dry, 2-8°C[2] | Ambeed, Inc. |
| Purity | ≥97% | Ambeed, Inc.[2] |
Experimental Protocols
Synthesis of this compound
This synthesis involves the condensation and oxidative cyclization of 3,4-diaminobenzoic acid with cyanamide.
Workflow Diagram: Synthesis and Purification
Figure 1. General workflow for the synthesis and purification of the target compound.
Materials and Reagents:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Cyanamide (1.2 eq)
-
Ethanol
-
Hydrochloric Acid (4 M)
-
Sodium Hydroxide (1 M)
-
Activated Charcoal
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 3,4-diaminobenzoic acid (1.0 eq) in ethanol.
-
Acidification: Add 4 M hydrochloric acid to the suspension until the pH is approximately 2-3. This protonates the amino groups, increasing solubility and activating the substrate.
-
Addition of Cyanamide: Add an aqueous solution of cyanamide (1.2 eq) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure.
-
Neutralization: Carefully neutralize the mixture with a 1 M sodium hydroxide solution to a pH of ~7. The product will precipitate out of the solution.
-
Purification: Filter the crude product using a Büchner funnel. Wash the solid sequentially with cold deionized water and cold ethanol to remove unreacted starting materials and salts.
-
Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from an ethanol/water mixture, potentially with the addition of activated charcoal to remove colored impurities.
-
Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.
Characterization Methods
Protocol: Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid. Detection can be performed using a UV detector at 254 nm and 280 nm. A purity of >98% is typically expected[1].
-
Mass Spectrometry (MS): Confirm the molecular weight via Electrospray Ionization (ESI) mass spectrometry. The expected [M+H]⁺ ion would be at m/z 178.06.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in DMSO-d₆): Expect signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the benzene ring. Broad signals for the N-H and O-H protons will also be present.
-
¹³C NMR (in DMSO-d₆): Expect signals for the carboxylic acid carbon (~168-172 ppm), the C2 carbon of the imidazole ring (~150-160 ppm), and multiple signals in the aromatic region (110-140 ppm).
-
Potential Biological Activity and Mechanism of Action
While this compound has not been extensively studied for its biological activity, the benzimidazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs. Research on structurally related benzimidazoles suggests potential utility as anticancer agents[3][4].
Proposed Target: Human Topoisomerase I
One of the key mechanisms of action for some benzimidazole-based anticancer agents is the inhibition of Human Topoisomerase I (Topo I)[3][4]. Topo I is a critical enzyme that relaxes supercoiled DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.
Signaling Pathway: Topoisomerase I Inhibition
References
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid structure and molecular formula
This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and key physicochemical properties of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes essential quantitative data and outlines a general synthetic methodology based on established experimental protocols for related benzimidazole derivatives.
Core Compound Structure and Molecular Formula
This compound is a heterocyclic organic compound featuring a benzimidazole core. This core structure consists of a fusion between a benzene ring and an imidazole ring. The molecule is further functionalized with an amino group at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole scaffold.
The molecular formula for this compound is C8H7N3O2 .[1][2][3][4]
The chemical structure is as follows:
Image Source: PubChem CID 13364061
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 177.16 g/mol | [3][4] |
| Exact Mass | 177.05400 Da | [3] |
| Density | 1.611 g/cm³ | [3] |
| Boiling Point | 540.429 °C at 760 mmHg | [3] |
| Flash Point | 280.6 °C | [3] |
| XLogP3 | 0.8 | [3][4] |
| Polar Surface Area (PSA) | 92 Ų | [3][4] |
| Refractive Index | 1.819 | [3] |
Experimental Protocols: General Synthesis Methodology
The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of an o-phenylenediamine precursor with a carboxylic acid or its derivative.[5][6] The following outlines a generalized protocol for the synthesis of the benzimidazole core, which can be adapted for the target molecule.
General Procedure for Benzimidazole Synthesis:
-
Starting Materials: The synthesis would commence with a substituted o-phenylenediamine, specifically 3,4-diaminobenzoic acid, and a reagent to introduce the 2-amino group, such as cyanogen bromide or a similar synthon.
-
Reaction Conditions: The condensation reaction is often carried out in the presence of a dehydrating agent under harsh conditions, such as using polyphosphoric acid, p-toluenesulfonic acid, or hydrochloric acid.[5][6]
-
Alternative Method: An alternative approach involves the condensation of the o-phenylenediamine with an aldehyde, followed by oxidation.[5] For the synthesis of 2-amino benzimidazoles, a cyclization reaction with a suitable reagent is employed.
-
Work-up and Purification: Following the reaction, the mixture is typically neutralized, and the crude product is precipitated. Purification is then achieved through recrystallization from an appropriate solvent or by column chromatography to yield the final product.
Note: The specific reaction conditions, such as temperature, reaction time, and choice of solvent, would need to be optimized for the synthesis of this compound.
Logical Workflow for Drug Discovery
Derivatives of this compound have been investigated for various therapeutic applications, including as inhibitors of protein kinases such as CK1δ/ε and as anticancer agents targeting topoisomerase I.[5][6][7] The following diagram illustrates a typical workflow for the discovery and development of such compounds.
Signaling Pathway Inhibition
The benzimidazole scaffold is a common pharmacophore in kinase inhibitors. The diagram below represents the general mechanism of competitive inhibition of a protein kinase by a small molecule inhibitor derived from the this compound core.
References
- 1. This compound | 76391-97-4 [sigmaaldrich.com]
- 2. This compound | 76391-97-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-amino-1H-1,3-benzodiazole-5-carboxylic acid | C8H7N3O2 | CID 13364061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid (CAS No: 76391-97-4). Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents an analysis based on data from closely related compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Compound Identity
| IUPAC Name | This compound |
| CAS Number | 76391-97-4[1] |
| Molecular Formula | C₈H₇N₃O₂[1] |
| Molecular Weight | 177.16 g/mol [1] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NC(=N2)N |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally analogous compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~10.5 - 11.5 | Singlet (broad) | 1H | Imidazole N-H |
| ~7.8 - 8.0 | Singlet | 1H | Aromatic C4-H |
| ~7.6 - 7.7 | Doublet | 1H | Aromatic C6-H |
| ~7.2 - 7.4 | Doublet | 1H | Aromatic C7-H |
| ~6.5 - 7.0 | Singlet (broad) | 2H | Amino (-NH₂) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carboxylic acid carbon (-C OOH) |
| ~155 | Imidazole C2 (guanidinyl carbon) |
| ~140 | Aromatic C7a |
| ~135 | Aromatic C3a |
| ~125 | Aromatic C5 |
| ~120 | Aromatic C6 |
| ~115 | Aromatic C4 |
| ~110 | Aromatic C7 |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and imidazole) |
| 3300 - 2500 | Very Broad | O-H stretching (carboxylic acid) |
| ~1700 | Strong | C=O stretching (carboxylic acid) |
| ~1630 | Medium | N-H bending (amine) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic and imidazole) |
| ~1300 | Medium | C-O stretching (carboxylic acid) |
| ~1250 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 160 | [M - NH₃]⁺ |
| 132 | [M - COOH]⁺ |
| 104 | [M - COOH - N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.[2][3]
3.1. Synthesis Workflow
A plausible synthetic route involves the condensation of a diaminobenzoic acid derivative with a cyanogen source.
References
An In-Depth Technical Guide to the Synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document details the primary synthesis pathway, an alternative route, experimental protocols, and relevant characterization data.
Core Synthesis Pathway: Reaction of 3,4-Diaminobenzoic Acid with Cyanogen Bromide
The most direct and widely cited method for the synthesis of this compound involves the cyclization of 3,4-diaminobenzoic acid with cyanogen bromide. This reaction provides a straightforward approach to the target molecule.
Experimental Protocol:
A suspension of 3,4-diaminobenzoic acid (15.2 g, 0.1 mol) in water (200 ml) is prepared. To this suspension, cyanogen bromide (11.6 g, 0.11 mol) is added in portions over a period of 30 minutes, maintaining the reaction temperature between 20-25°C. The reaction mixture is then stirred at room temperature for 18 hours. The resulting precipitate is collected by filtration, washed with water, and then with ethanol. The crude product is further purified by recrystallization from a mixture of dimethylformamide (DMF) and water to yield the desired this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,4-Diaminobenzoic Acid | WO 1996022979 A1 |
| Reagent | Cyanogen Bromide | WO 1996022979 A1 |
| Solvent | Water | WO 1996022979 A1 |
| Reaction Temperature | 20-25°C | WO 1996022979 A1 |
| Reaction Time | 18 hours | WO 1996022979 A1 |
| Yield | 85% | WO 1996022979 A1 |
| Purity (Commercial) | >98% | Commercial Suppliers |
| Purification Method | Recrystallization (DMF/Water) | WO 1996022979 A1 |
Characterization Data:
| Analysis | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, with signals corresponding to the protons on the benzene ring. The amino and carboxylic acid protons would appear as broad singlets, with their chemical shifts dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm, a signal for the C2 carbon of the imidazole ring around δ 155-160 ppm, and a signal for the carboxylic acid carbon above δ 170 ppm. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 178.06 |
Alternative Synthesis Pathway: Reaction with S-Methylisothiourea Sulfate
An alternative and potentially milder approach to the synthesis of this compound involves the use of S-methylisothiourea sulfate as the cyclizing agent. This method avoids the use of the more hazardous cyanogen bromide.
Experimental Protocol:
A mixture of 3,4-diaminobenzoic acid (1.52 g, 10 mmol) and S-methylisothiourea sulfate (1.39 g, 10 mmol) in water (20 ml) is heated at reflux for 4 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the crude product. Purification is achieved by recrystallization from hot water or an appropriate solvent system.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,4-Diaminobenzoic Acid | General method for 2-aminobenzimidazole synthesis |
| Reagent | S-Methylisothiourea Sulfate | General method for 2-aminobenzimidazole synthesis |
| Solvent | Water | General method for 2-aminobenzimidazole synthesis |
| Reaction Temperature | Reflux | General method for 2-aminobenzimidazole synthesis |
| Reaction Time | 4 hours | General method for 2-aminobenzimidazole synthesis |
| Yield | Not specified, but generally good for this type of reaction. | General method for 2-aminobenzimidazole synthesis |
| Purification Method | Recrystallization (Water) | General method for 2-aminobenzimidazole synthesis |
Experimental Workflow Overview
The general workflow for the synthesis and purification of this compound is outlined below. This process is applicable to both the primary and alternative synthesis pathways, with minor adjustments for the specific reagents and reaction conditions.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.
The Diverse Biological Activities of Benzimidazole Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This privileged scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The incorporation of a carboxylic acid moiety, in particular, has been shown to modulate the physicochemical properties and biological activities of these compounds, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of benzimidazole carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important mechanisms of action and signaling pathways.
Anticancer Activity
Benzimidazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and progression.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected benzimidazole carboxylic acid derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Polymerization Inhibitors | |||
| Compound 12b | A2780S (ovarian) | 0.0062 | [1] |
| A2780/T (paclitaxel-resistant ovarian) | 0.0097 | [1] | |
| Average over multiple cell lines | 0.050 | [1] | |
| Compound 7n | SK-Mel-28 (melanoma) | 2.55 - 17.89 (range) | [2][3] |
| Compound 7u | SK-Mel-28 (melanoma) | 2.55 - 17.89 (range) | [2][3] |
| Compound 10m | SK-Mel-28 (melanoma) | >100 (non-cancerous BEAS cells) | [4] |
| EGFR/BRAFV600E Inhibitors | |||
| Compound 4c | - | 0.20 - 0.85 (range for BRAFV600E) | [5] |
| Compound 4e | - | 0.20 - 0.85 (range for BRAFV600E) | [5] |
| mTOR Inhibitors | |||
| Compound 10 | Breast cancer cell lines | 6.63 | [6] |
| Compound 15 | Breast cancer cell lines | 5.28 | [6] |
| Other Derivatives | |||
| Benzoyl substituted benzimidazole 6 | MCF-7 (breast) | 16.18 | [7] |
| HL-60 (leukemia) | 15.15 | [7] | |
| Carboxyl substituted benzimidazole 7 | MCF-7 (breast) | 19.21 | [7] |
| HL-60 (leukemia) | 18.29 | [7] | |
| Chrysin benzimidazole derivative (1) | MFC (forestomach carcinoma) | 25.72 | [7] |
| Compound 5a | A549 (lung) | 2.2 | [7] |
| Nitrogen-containing N-substituted derivatives | OVCAR-3 (ovarian) | 10.34 - 14.88 (range) | [7] |
| Benzimidazole-triazole hybrid 5a | HepG-2, HCT-116, MCF-7, HeLa | 3.87 - 8.34 (range) | [8] |
| Benzimidazole-triazole hybrid 6g | HepG-2, HCT-116, MCF-7, HeLa | 3.34 - 10.92 (range) | [8] |
Key Mechanisms of Anticancer Activity
1. Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[9][10] This leads to mitotic arrest in rapidly dividing cancer cells and subsequent apoptosis.[10]
Mechanism of Tubulin Polymerization Inhibition.
2. Kinase Inhibition: Certain benzimidazole derivatives act as inhibitors of crucial kinases involved in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and BRAFV600E.[5][8]
3. mTOR Pathway Inhibition: The mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[6] Some benzimidazole derivatives have been shown to inhibit mTOR signaling.[6]
Inhibition of the mTOR Signaling Pathway.
4. STAT3/HK2 Axis Regulation: Some dihalogenated derivatives of condensed benzimidazole diones have been shown to induce cancer cell death by regulating the STAT3/HK2 signaling pathway.[11]
Antimicrobial Activity
Benzimidazole carboxylic acid derivatives exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains, including resistant pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Quantitative Data for Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole carboxylic acid derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Antibacterial Activity | |||
| Compound BM2 | Micrococcus luteus | 12.5 - 25 | [12][13] |
| Staphylococcus aureus | 12.5 - 25 | [12][13] | |
| Enterobacter aerogenes | 12.5 - 25 | [12][13] | |
| Escherichia coli | 12.5 - 25 | [12][13] | |
| Compound 11d | S. aureus | 2 | [14] |
| B. subtilis | 2 | [14] | |
| M. luteus | 4 | [14] | |
| E. coli | 16 | [14] | |
| S. dysenteriae | 4 | [14] | |
| P. aeruginosa | 8 | [14] | |
| B. proteus | 4 | [14] | |
| E. typhosa | 8 | [14] | |
| Compound 5b | E. coli 35218 | 6.25 | [14] |
| Benzimidazole-triazole 63a | MRSA | 16 | [15] |
| E. faecium | 32 | [15] | |
| E. coli | 4 | [15] | |
| K. pneumoniae | 8 | [15] | |
| Benzimidazole-triazole 63c | MRSA | 8 | [15] |
| E. faecium | 32 | [15] | |
| Antifungal Activity | |||
| Compound BM2 | Aspergillus flavus | 12.5 - 25 | [12][13] |
| Aspergillus fumigatus | 12.5 - 25 | [12][13] | |
| Fusarium solani | 12.5 - 25 | [12][13] | |
| 2-carboxylic acid benzimidazole 43 (5-Cl) | Candida parapsilosis | 0.98 | [16] |
| 2-carboxylic acid benzimidazole 44 (5-Br) | Candida parapsilosis | 0.98 | [16] |
Key Mechanisms of Antimicrobial Activity
1. DNA Gyrase and Topoisomerase IV Inhibition: A significant mechanism of antibacterial action for benzimidazole derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[17][18][19] These enzymes are essential for DNA replication, repair, and recombination in bacteria.[17]
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.
Anti-inflammatory Activity
Key Mechanisms of Anti-inflammatory Activity
Antiviral Activity
Several benzimidazole derivatives have shown promising activity against a range of RNA and DNA viruses.[25][26]
Quantitative Data for Antiviral Activity
The following table shows the 50% effective concentration (EC50) of selected benzimidazole derivatives against different viruses.
| Compound Class | Virus | EC50 (µM) | Reference |
| 2-benzylbenzimidazoles | Coxsackievirus B5 (CVB-5) | 9 - 17 | [25] |
| Respiratory Syncytial Virus (RSV) | 5 - 15 | [25] | |
| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 0.02 | [26] |
| HCV RdRP Inhibitor (Compound A) | Hepatitis C Virus (HCV) replicon | ~0.35 (IC50) | [27] |
Key Mechanisms of Antiviral Activity
The antiviral mechanisms of benzimidazole derivatives are virus-specific. For instance, in the case of Hepatitis C Virus (HCV), certain derivatives act as allosteric inhibitors of the RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication.[27]
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the biological activities of benzimidazole carboxylic acid derivatives, as described in the cited literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.[6][28]
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of compounds on the polymerization of tubulin into microtubules.[10]
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering or absorbance at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.[10]
-
Methodology:
-
A reaction mixture is prepared containing purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.[10]
-
The benzimidazole derivative or a control vehicle is added to the reaction mixture.
-
The reaction is initiated by increasing the temperature (e.g., to 37°C) to induce polymerization.
-
The change in absorbance at 340 nm is monitored over time.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Methodology:
-
Serial dilutions of the benzimidazole derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium or fungus.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.
-
Carrageenan-Induced Rat Paw Edema Model
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[21][22]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
-
Methodology:
-
Animals (e.g., Wistar rats) are divided into control and treatment groups.
-
The test compounds or a standard anti-inflammatory drug (e.g., diclofenac) are administered orally or intraperitoneally at a specific dose.
-
After a set period (e.g., 1 hour), a solution of carrageenan is injected into the subplantar region of the right hind paw of each rat.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups compared to the control group.
-
Conclusion
Benzimidazole carboxylic acid derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this important chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. nveo.org [nveo.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. crsubscription.com [crsubscription.com]
- 20. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminobenzimidazoles
A comprehensive overview for researchers, scientists, and drug development professionals on the origins, synthesis, and evolution of 2-aminobenzimidazole compounds, a cornerstone in modern medicinal chemistry.
The 2-aminobenzimidazole core is a quintessential example of a "privileged scaffold" in drug discovery, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its journey from a chemical novelty to a key component in a diverse array of therapeutic agents is a testament to the enduring power of heterocyclic chemistry in addressing human health challenges. This technical guide provides an in-depth exploration of the discovery, historical development, and key applications of 2-aminobenzimidazole compounds, complete with detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.
Early Discovery and Synthesis: From Dyes to Drugs
The story of the benzimidazole nucleus begins in the late 19th century, with early investigations into cyclic organic compounds. The Phillips-Ladenburg benzimidazole synthesis, first described in the 1870s, provided a foundational method for creating the core benzimidazole ring system through the condensation of o-phenylenediamines with carboxylic acids.[1][2][3][4][5] However, the specific introduction of the 2-amino group, which would prove critical for its broad biological activity, was a later development.
One of the earliest and most straightforward methods for the synthesis of 2-aminobenzimidazole involves the reaction of o-phenylenediamine with cyanogen bromide.[6] This reaction proceeds via an initial formation of a guanidine-like intermediate which then undergoes intramolecular cyclization to form the stable 2-aminobenzimidazole ring. Another historically significant approach is the Pierron process, which utilizes the reaction of o-phenylenediamine hydrochloride salts with cyanamide.[7][8]
Over the decades, a multitude of synthetic strategies have been developed to access the 2-aminobenzimidazole scaffold and its derivatives. A common and versatile method involves the cyclodesulfurization of N-(o-aminophenyl)thioureas using reagents like mercuric oxide.[9] More contemporary methods often employ catalysts such as copper or cobalt to achieve the desired cyclization under milder conditions.[7]
Key Milestones in a Versatile Scaffold's Journey
The trajectory of 2-aminobenzimidazole compounds from laboratory curiosities to clinical mainstays is marked by several key discoveries that unveiled their therapeutic potential across a wide spectrum of diseases.
Anthelmintics: The First Major Breakthrough
The first major therapeutic application for 2-aminobenzimidazole derivatives emerged in the 1960s with the discovery of their potent anthelmintic (anti-parasitic worm) activity. This led to the development of a class of drugs known as the "benzimidazole carbamates," which includes household names like mebendazole and albendazole . These drugs revolutionized the treatment of intestinal worm infections in both humans and animals. Their mechanism of action involves binding to the β-tubulin of the parasitic worms, inhibiting microtubule polymerization, and ultimately leading to the parasite's death.[10][11]
Antivirals and Beyond
The structural similarity of the 2-aminobenzimidazole core to purine nucleosides spurred investigations into their potential as antiviral agents. This line of inquiry led to the development of compounds with activity against a range of viruses.
The Rise of Kinase Inhibitors
The late 20th and early 21st centuries saw the explosion of research into protein kinase inhibitors for the treatment of cancer and inflammatory diseases. The 2-aminobenzimidazole scaffold proved to be an ideal starting point for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has been exploited to develop inhibitors for a variety of targets, including:
-
Aurora Kinases: These are critical regulators of cell division, and their inhibition is a promising strategy for cancer therapy. Several 2-aminobenzimidazole-based Aurora kinase inhibitors have been developed and have entered clinical trials.[12][13][14][15][16]
-
Tyrosine Kinases: This large family of enzymes plays a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. 2-Aminobenzimidazole derivatives have been designed to target various tyrosine kinases.[17]
Modulators of the Innate Immune System
More recently, 2-aminobenzimidazole compounds have been identified as potent and selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key pattern recognition receptor in the innate immune system.[6][18] This discovery has opened up new avenues for the development of therapeutics for inflammatory diseases such as Crohn's disease and asthma.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 2-aminobenzimidazole compounds across different therapeutic areas.
Table 1: Anthelmintic Activity of Benzimidazole Derivatives against Haemonchus contortus
| Compound | IC50 (µg/mL) | Reference |
| Albendazole | >200 | [9] |
| Oxfendazole | - | [19] |
| Fenbendazole | - | [19] |
| Bolumisole M1 | 0.122 | [20] |
| Kelanthic | 0.032 | [20] |
| Benzal*300 | 0.091 | [20] |
Table 2: Anticancer Activity of 2-Aminobenzimidazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzimidazole 7a | U937 | - | [16] |
| Pyrazole-benzimidazole 7b | K562 | - | [16] |
| Pyrazole-benzimidazole 7i | A549 | - | [16] |
| Pyrazole-benzimidazole 7k | LoVo | - | [16] |
| Pyrazole-benzimidazole 7l | HT29 | - | [16] |
Table 3: Antimalarial Activity of 2-Aminobenzimidazole Derivatives against Plasmodium falciparum
| Compound | Strain | IC50 (nM) | Reference |
| 3c | 3D7 | 42 ± 4 | [21] |
| 3g | 3D7 | 43 ± 2 | [21] |
| 3r | 3D7 | 6.4 ± 0.5 | [21] |
| PBI.109 | NF54 | 54 | [17] |
| PBI.120 | NF54 | 74 | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of 2-aminobenzimidazole compounds.
Synthesis of 2-Aminobenzimidazole from o-Phenylenediamine and Cyanogen Bromide
Reaction: o-phenylenediamine + Cyanogen bromide → 2-aminobenzimidazole
Procedure: This synthesis is carried out by mixing equimolecular amounts of o-phenylenediamine and cyanogen bromide in an aqueous suspension.[6] The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The resulting precipitate of 2-aminobenzimidazole is then collected by filtration, washed with water, and dried.
Synthesis of Mebendazole Intermediate: o-Chloroaniline
Reaction: o-nitrochlorobenzene → o-chloroaniline
Procedure: A synthetic method for a mebendazole pharmaceutical intermediate, o-chloroaniline, involves the following steps: a) In a reaction vessel equipped with a stirrer and reflux condenser, add 0.29 mol of Neodymium chloride and 500-590 ml of sodium bromide solution. The solution temperature is raised to 65-70 °C and reacted for 30-50 minutes. b) Subsequently, 2.6 mol of o-nitrochlorobenzene and 100-150 ml of 2,2,2-trifluoroethyl methyl ether solution are added, and the mixture is refluxed for 90-110 minutes. c) 130 ml of oxalic acid solution is added, and the reaction is continued for 3-5 hours.[22]
High-Throughput Screening (HTS) for NOD1 Inhibitors
Assay Principle: This cell-based assay utilizes a HEK293T cell line stably transfected with an NF-κB-driven luciferase reporter gene. Activation of the endogenous NOD1 pathway by its ligand, γ-tri-DAP, leads to the activation of NF-κB and subsequent expression of luciferase. Inhibitors of the NOD1 pathway will prevent this luciferase expression.[5][23][24][25]
Protocol:
-
Cell Plating: HEK-293T NF-κB-Luc cells are seeded into 1536-well plates.
-
Compound Addition: Test compounds are added to the wells using a pintool.
-
Stimulation: After a pre-incubation period, the cells are stimulated with γ-tri-DAP to activate the NOD1 pathway.
-
Luminescence Reading: Following an incubation period to allow for luciferase expression, a luciferase substrate (e.g., SteadyGlo) is added, and the luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound is calculated relative to control wells.
Visualizing the Science: Diagrams of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 2-aminobenzimidazole compounds.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of benzimidazole anthelmintics with Haemonchus contortus tubulin: binding affinity and anthelmintic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mebendazole: Uses, Mechanism, and Synthesis [medicoverhospitals.in]
- 13. mdpi.com [mdpi.com]
- 14. 2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anthelmintic resistance in Haemonchus contortus from sheep in Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wjarr.com [wjarr.com]
- 21. benchchem.com [benchchem.com]
- 22. CN105968017A - Mebendazole drug intermediate o-chloroaniline synthesis method - Google Patents [patents.google.com]
- 23. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid (CAS No: 76391-97-4). The information is compiled from various supplier safety data sheets and available scientific literature to ensure a high standard of safety in a laboratory and research environment.
Chemical Identification and Physical Properties
This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 76391-97-4 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [1][2] |
| Appearance | Solid, powder |
| Boiling Point | 540.429 °C at 760 mmHg[1] |
| Density | 1.611 g/cm³[1] |
| Flash Point | 280.6 °C[1] |
| Storage Temperature | 2-8°C, in a dry, dark place |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The GHS classification and associated hazard statements are crucial for understanding the potential risks.
| GHS Classification | Hazard Statements | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
Toxicological Information
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this chemical. The following sections detail the necessary precautions.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn to minimize exposure.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated. |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust inhalation. Eyewash stations and safety showers must be readily accessible.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store at 2-8°C for long-term stability.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic gases such as carbon oxides and nitrogen oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE. Avoid dust formation.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for handling this compound and the logical steps for risk assessment and control.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the reviewed literature regarding the signaling pathways affected by this compound or its precise mechanism of action in biological systems. Research on similar benzimidazole derivatives suggests a wide range of biological activities, including antimicrobial and anticancer effects, often through mechanisms like DNA binding or enzyme inhibition.[3] However, these findings are not directly applicable to the title compound without specific studies. Further research is required to elucidate its pharmacological and toxicological profile.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Disclaimer: This document is intended as a guide for trained professionals and should not be considered a substitute for a formal safety data sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for the most accurate and up-to-date information.
References
Solubility Profile of 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, namely 2-aminobenzimidazoles and benzimidazole-5-carboxylic acids, to project a likely solubility profile. It details the theoretical underpinnings of its solubility based on its amphoteric nature and outlines a rigorous experimental protocol for its empirical determination using the shake-flask method. This document is intended to serve as a valuable resource for researchers in predicting its behavior in various solvent systems and for designing and executing precise solubility studies.
Introduction
This compound possesses both a basic amino group and an acidic carboxylic acid group, classifying it as an amphoteric compound. This dual functionality suggests a pH-dependent solubility profile, a critical parameter in drug development that influences dissolution, absorption, and bioavailability. Understanding the solubility of this compound in various aqueous and organic solvents is fundamental for formulation development, analytical method development, and predicting its behavior in biological systems.
Predicted Solubility Profile
Qualitative Assessment:
Structurally similar compounds such as 2-aminobenzimidazole and 1H-benzimidazole-5-carboxylic acid exhibit low solubility in water.[1][2] It is therefore anticipated that this compound will also have limited aqueous solubility at neutral pH. The presence of the polar amino and carboxylic acid groups suggests that its solubility will be significantly influenced by the pH of the medium. In acidic solutions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic solutions, the carboxylic acid group will be deprotonated, forming a more soluble anionic species. Consequently, the compound is expected to exhibit its lowest solubility at its isoelectric point.
In organic solvents, compounds like 2-aminobenzimidazole and 1H-benzimidazole-5-carboxylic acid are soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It is therefore probable that this compound will also be soluble in these types of solvents.
Predicted Quantitative Solubility Data:
The following table presents a predicted solubility profile based on the analysis of structurally similar compounds and general principles of solubility for amphoteric molecules. These values should be considered as estimates and require experimental verification.
| Solvent/Medium | Predicted Solubility (mg/mL) | Temperature (°C) | Notes |
| Water (pH 7.0) | < 0.1 | 25 | Low solubility expected at neutral pH. |
| 0.1 M HCl (pH ~1) | 1 - 10 | 25 | Increased solubility due to protonation of the amino group. |
| 0.1 M NaOH (pH ~13) | 1 - 10 | 25 | Increased solubility due to deprotonation of the carboxylic acid group. |
| Phosphate Buffer (pH 7.4) | < 0.1 | 25 | Similar to neutral water, low solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | > 50 | 25 | High solubility is anticipated in this polar aprotic solvent. |
| Ethanol | 0.1 - 1 | 25 | Moderate solubility is expected. |
| Methanol | 0.1 - 1 | 25 | Moderate solubility is expected. |
| Acetonitrile | < 0.1 | 25 | Low solubility is expected in this less polar solvent. |
Experimental Protocol for Thermodynamic Solubility Determination
The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[3][4]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, pH buffers, organic solvents)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
pH meter
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC method.
-
-
Data Calculation:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
The resulting concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
-
3.3. Workflow Diagram
References
Potential Therapeutic Targets of 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. While the core molecule itself is primarily utilized as a chemical intermediate, its derivatives have demonstrated significant biological activity across a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3] This technical guide provides a comprehensive overview of the key therapeutic targets that have been successfully modulated by derivatives of this versatile benzimidazole core, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms of action.
Key Therapeutic Areas and Molecular Targets
Derivatives of this compound have been investigated for a multitude of therapeutic applications. The primary areas of focus include:
-
Anticancer Activity: A significant body of research has focused on the development of benzimidazole derivatives as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, metabolic reprogramming, and DNA replication.
-
Enzyme Inhibition: The benzimidazole scaffold has proven to be an effective template for the design of potent enzyme inhibitors. This includes enzymes that are critical for cancer cell survival and those involved in metabolic diseases.
-
Antimicrobial and Antioxidant Properties: Certain derivatives have exhibited promising activity against various microbial strains and have shown the ability to scavenge free radicals, suggesting their potential in treating infectious diseases and conditions associated with oxidative stress.
The following sections will delve into the specific molecular targets within these therapeutic areas.
Anticancer Targets
Fatty Acid Synthase (FASN)
Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and has been linked to tumor aggressiveness and poor prognosis.[4] Inhibition of FASN in cancer cells disrupts membrane synthesis, signaling processes, and energy storage, ultimately leading to apoptosis.
A series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been synthesized and identified as potent FASN inhibitors.[4]
Quantitative Data for FASN Inhibitors
| Compound | FASN IC50 (µM) | HCT-116 IC50 (µM) | Caco-2 IC50 (µM) | MCF-7 IC50 (µM) | HEK-293 IC50 (µM) |
| CTL-06 | 3 ± 0.25 | 5.5 ± 0.5 | 8.5 ± 0.5 | 10.5 ± 0.5 | > 50 |
| CTL-12 | 2.5 ± 0.25 | 4.5 ± 0.5 | 7.5 ± 0.5 | 9.5 ± 0.5 | > 50 |
| Orlistat | 13.5 ± 1.0 | - | - | - | - |
Data sourced from Bioorganic Chemistry, 2023.[4]
Experimental Protocol: FASN Inhibition Assay
The FASN inhibitory activity of the synthesized compounds was evaluated using a commercially available FASN inhibitor screening assay kit. The assay measures the reduction of NADPH to NADP+, which is coupled to the activity of FASN.
-
Preparation of Reagents: All reagents, including the FASN enzyme, NADPH, and the test compounds, were prepared according to the manufacturer's instructions.
-
Assay Procedure: The reaction was initiated by adding the FASN enzyme to a solution containing NADPH and the test compound at varying concentrations. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, was monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction was calculated from the linear portion of the absorbance versus time curve. The percent inhibition for each compound concentration was determined relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated by fitting the data to a dose-response curve.
Signaling Pathway: FASN Inhibition Leading to Apoptosis
Caption: FASN Inhibition Pathway by Benzimidazole Derivatives.
Topoisomerase I
Human Topoisomerase I (Hu Topo I) is a nuclear enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA.[5] Inhibition of Topo I leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis. Several novel 1H-benzo[d]imidazole derivatives have been identified as potent inhibitors of Hu Topo I.[6]
Quantitative Data for Topoisomerase I Inhibitors
| Compound | GI50 Range (µM) across NCI-60 Cell Lines | Hu Topo I IC50 (µM) |
| 11a | 0.16 - 3.6 | - |
| 12a | 0.16 - 3.6 | - |
| 12b | 0.16 - 3.6 | 16 |
| Camptothecin | - | < 10 (comparable) |
Data sourced from ACS Omega, 2022.[5][6]
Experimental Protocol: DNA Relaxation Assay
The inhibitory effect of the compounds on Hu Topo I was determined by measuring the relaxation of supercoiled plasmid DNA.
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Hu Topo I enzyme, and the test compound at various concentrations in a reaction buffer was prepared.
-
Incubation: The reaction mixture was incubated at 37°C for 30 minutes to allow for the enzyme-mediated DNA relaxation.
-
Termination: The reaction was stopped by the addition of a loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA samples were resolved on a 1% agarose gel.
-
Visualization and Analysis: The gel was stained with ethidium bromide and visualized under UV light. The conversion of supercoiled DNA to its relaxed form was quantified using densitometry. The IC50 value was determined as the concentration of the compound that inhibited the DNA relaxation by 50%.
Mechanism of Action: Topoisomerase I Inhibition
Caption: Topoisomerase I Inhibition by Benzimidazole Derivatives.
Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Microtubule Targeting Agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and cell death. A methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been identified as a potential MTA.[7]
Quantitative Data for Microtubule Targeting Agent
| Cell Line | IC50 (µM) |
| MCF-7 | 0.73 ± 0.0 |
| MDA-MB-231 | 20.4 ± 0.2 |
| L-cells (normal) | 59.6 ± 2.5 |
Data sourced from a 2017 study on the anti-tumor activity of MBIC.[7]
Experimental Protocol: Immunofluorescence Staining for Microtubules
-
Cell Culture and Treatment: Cancer cells were cultured on coverslips and treated with the test compound for a specified period.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: The cells were incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nuclei were counterstained with DAPI.
-
Microscopy: The coverslips were mounted on slides and observed under a fluorescence microscope.
-
Analysis: The effect of the compound on the microtubule network and mitotic spindle formation was analyzed.
Workflow: Investigating Microtubule Targeting Agents
Caption: Experimental Workflow for MTA Identification.
Other Notable Targets
Carbonic Anhydrases
Derivatives of 2-aminobenzimidazole have been investigated as inhibitors of carbonic anhydrases (CAs), particularly CA II and CA VII.[8] These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy.
α-Glucosidase
Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[9] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.
Quantitative Data for α-Glucosidase Inhibitors
| Compound | α-Glucosidase IC50 (µM) |
| 7i | 0.64 ± 0.05 |
| 7d | 5.34 ± 0.16 |
| 7f | 6.46 ± 0.30 |
| Acarbose | 873.34 ± 1.21 |
Data sourced from ACS Omega, 2022.[9]
Conclusion
The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with a wide array of biological activities. The primary therapeutic focus for these derivatives has been in oncology, with FASN, Topoisomerase I, and microtubules emerging as key molecular targets. The potent and selective inhibition of these targets by benzimidazole derivatives underscores their potential for further development as next-generation therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective treatments for cancer and other diseases.
References
- 1. echemi.com [echemi.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 90349-17-0|2-Amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel 5-(Arylideneamino)-1 H-Benzo[ d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Substituted Benzimidazoles: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of therapeutic applications, including roles as antiulcer agents, anthelmintics, antivirals, and anticancer drugs. The unique structural features of the benzimidazole nucleus, particularly its ability to engage in various non-covalent interactions, make it a privileged scaffold in drug design. This technical guide provides an in-depth review of the core synthetic methodologies for creating substituted benzimidazoles, complete with detailed experimental protocols, comparative quantitative data, and visual workflows to aid in laboratory application.
Core Synthetic Methodologies
The primary route to the benzimidazole core involves the cyclocondensation of an o-phenylenediamine with a one-carbon electrophile, typically a carboxylic acid or an aldehyde.[1] Variations in catalysts, reaction conditions, and energy sources have led to a diverse array of synthetic protocols.
Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction)
A foundational and versatile method for preparing a wide range of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[1][2] This approach involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[1]
-
Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).[1]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[1]
-
Reaction Conditions: Heat the reaction mixture under reflux for a period of 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing crushed ice and neutralize the acid with a base solution (e.g., 10% NaOH).[1][3]
-
Isolation: Stir the neutralized mixture until a precipitate forms. Collect the crude product by vacuum filtration and wash it with cold water.[1][3]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3][4]
Condensation with Aldehydes (Weidenhagen Reaction)
Another prevalent method is the Weidenhagen reaction, which utilizes aldehydes as the one-carbon electrophile.[5] This reaction typically proceeds through a Schiff base intermediate and requires an oxidative step to form the aromatic benzimidazole ring.[1]
-
Reaction Setup: Dissolve the o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol, DMF, or acetonitrile in a round-bottom flask.[1]
-
Reagent Addition: Add the aldehyde (1.0 equivalent) and a suitable catalyst/oxidant. A variety of systems can be used, including p-TsOH, hydrogen peroxide (H₂O₂), or sodium metabisulfite.[1][6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Isolation: Collect the solid product by filtration, wash with water, and allow it to dry.[1]
-
Purification: Purify the crude product by recrystallization from an appropriate solvent.[1]
Comparative Data on Conventional Synthesis
The choice of synthetic method, catalyst, and reaction conditions can significantly impact the efficiency of benzimidazole synthesis. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and Aldehydes
| Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NH₄Cl | CHCl₃ | RT | 4 | 92 | [7] |
| 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | 80-90 | 3 | 78 | |
| 4-Nitrobenzaldehyde | NH₄Cl | Ethanol | 80-90 | 2.5 | 83 | |
| 4-Chlorobenzaldehyde | In(OTf)₃ | Solvent-free | RT | - | - | [6] |
| Cinnamaldehyde | NH₄Cl | Ethanol | 80-90 | 3 | 80 |
RT: Room Temperature
Table 2: Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine and Carboxylic Acids
| Carboxylic Acid | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Formic Acid | 100°C | 2 | 83-85 | [8] |
| Acetic Acid | Reflux | - | 68 | [8] |
| Aromatic Acids | NH₄Cl/Ethanol, 80-90°C | - | 72-90 | [5] |
| 4-Aminobenzoic Acid | PPA/Xylene, Reflux | 6 | 51 | [5] |
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
To overcome some of the limitations of traditional methods, such as long reaction times and harsh conditions, modern techniques like microwave-assisted and ultrasound-assisted synthesis have been developed. These "green chemistry" approaches often lead to higher yields, shorter reaction times, and cleaner reaction profiles.[9]
Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate the rate of reaction for benzimidazole synthesis.[4]
-
Reaction Setup: In a microwave-safe vessel, combine the o-phenylenediamine (1.0 equivalent), the carboxylic acid or aldehyde (1.0-1.2 equivalents), and any required catalyst or acid.[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration, typically ranging from 1 to 15 minutes.[1][4]
-
Work-up and Isolation: After irradiation, cool the vessel to room temperature. Perform the work-up as described in the corresponding conventional synthesis protocol (neutralization, precipitation, and filtration).[1]
-
Purification: Purify the final product by recrystallization.[1]
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Aryl Benzimidazoles
| R-Group of Carboxylic Acid | Method | Time | Yield (%) | Reference |
| Phenyl | Conventional | 2-15 h | >50 | [10] |
| Phenyl | Microwave | 3.5 min | 96 | [10] |
| Cinnamyl | Conventional | 2-15 h | >50 | [10] |
| Cinnamyl | Microwave | 4 min | 92.8 | [10] |
| 2-chlorophenyl | Conventional | 2-15 h | >50 | [10] |
| 2-chlorophenyl | Microwave | 3.5 min | 89 | [10] |
| 3-nitrophenyl | Conventional | 2-15 h | >50 | [10] |
| 3-nitrophenyl | Microwave | 4 min | 91.2 | [10] |
Table 4: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
| Aldehyde | Time (min) | Yield (%) | Reference |
| Benzaldehyde | 5-10 | 99 | [11] |
| p-methyl benzaldehyde | 5-10 | 98 | [11] |
| p-methoxy benzaldehyde | 5-10 | 97 | [11] |
| o-hydroxy benzaldehyde | 5-10 | 96 | [11] |
| p-chloro benzaldehyde | 15 | - | [11] |
Yields determined by GC/MS analysis.[11]
Solid-Phase Synthesis
For the generation of benzimidazole libraries for high-throughput screening, solid-phase synthesis is a powerful technique. This method involves attaching one of the reactants to a solid support, carrying out the reaction, and then cleaving the final product from the support.[12]
-
Resin Preparation: Monoalkylation of various o-phenylenediamines on a resin-bound bromoacetamide proceeds to give monoalkyl resin-bound o-phenylenediamines.[12]
-
Cyclization: Subsequent cyclization of the diamines with various aldehydes affords solid-supported benzimidazoles.[12]
-
Cleavage: The final benzimidazole derivatives are cleaved from the resin, often using an acid such as trifluoroacetic acid (TFA), to yield the products in good yields.[12]
Ullmann Condensation for N-Arylation
The Ullmann condensation is a copper-catalyzed reaction used for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of N-aryl benzamides.[13] While traditionally requiring harsh conditions, modern protocols with chelating ligands allow the reaction to proceed under milder temperatures with catalytic amounts of copper.[13][14]
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add the benzamide (1.0 equiv), potassium phosphate (2.0 equiv), a suitable ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 0.1 equiv), and copper(I) iodide (0.05 equiv).[13]
-
Solvent and Reactant Addition: Add anhydrous DMSO, followed by the aryl iodide (1.2 equiv).[13]
-
Reaction Conditions: Stir the mixture vigorously and heat to 110 °C.[13]
-
Work-up and Purification: After the reaction is complete, follow a standard aqueous work-up and purify the product using column chromatography.
Visualizing Synthetic and Biological Pathways
Diagrams are essential for conceptualizing experimental workflows and understanding the biological context of synthesized molecules.
Caption: General workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijariie.com [ijariie.com]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New efficient route for solid-phase synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid, including its synonyms, chemical properties, and structurally related compounds. It delves into the synthesis of benzimidazole derivatives, their biological activities, and their influence on key signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Core Compound: this compound
This compound is a heterocyclic organic compound featuring a benzimidazole core. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.
Synonyms and Identifiers
A variety of names and identifiers are used for this compound in literature and chemical databases.
| Identifier Type | Value |
| IUPAC Name | 2-amino-1H-benzimidazole-5-carboxylic acid |
| CAS Number | 76391-97-4[1][2] |
| Molecular Formula | C₈H₇N₃O₂[1][2][3] |
| Molecular Weight | 177.16 g/mol [1][2][3] |
| Other Names | 2-Amino-5-carboxybenzimidazole; 2-AMINO-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID; 1H-Benzimidazole-5-carboxylicacid,2-amino-(9CI); this compound; 2-amino-1H-Benzimidazole-6-carboxylic acid; 1H-Benzimidazole-6-carboxylicacid, 2-amino-; 2-AMINO-BENZIMIDAZOLE-5-CARBOXYLIC ACID[2] |
Physicochemical Properties
| Property | Value |
| Density | 1.611 g/cm³[2] |
| Boiling Point | 540.429°C at 760 mmHg[2] |
| Flash Point | 280.6ºC[2] |
| Refractive Index | 1.819[2] |
| XLogP3 | 0.8[2] |
| PSA | 92 Ų |
Structurally Related Compounds
The benzimidazole scaffold of this compound allows for a variety of substitutions, leading to a diverse range of derivatives with different biological activities.
| Compound Name | Molecular Formula | Key Structural Difference | Known Application/Activity |
| 2-Amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid[4] | C₉H₉N₃O₂ | Methyl group at the 1-position of the benzimidazole ring. | Research chemical. |
| 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid | C₁₄H₁₁N₃O₂ | 2-aminophenyl group at the 2-position. | Intermediate in chemical synthesis. |
| 2-Amino-1H-benzo[d]imidazole-5-carboxamide | C₈H₈N₄O | Carboxamide group instead of a carboxylic acid at the 5-position. | Research chemical. |
| N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides | Varies | Various carboxamide substitutions at the 2-amino position and methyl groups at the 5 and 6-positions. | Antimicrobial and antioxidant activities.[5] |
| Dihalogenated derivatives of condensed benzimidazole diones | Varies | Halogen substitutions and a dione structure fused to the benzimidazole core. | Anticancer activity through regulation of the STAT3/HK2 axis.[6] |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | Varies | Complex side chain at the 2-amino position. | Potent inhibitors of Casein Kinase 1 (CK1) δ/ε.[7] |
Experimental Protocols
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes. Below are generalized experimental protocols based on published literature.
General Synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) Substituted Carboxamides
This protocol describes the coupling reaction between 2-amino-5,6-dimethyl-1H-benzimidazole and various carboxylic acids.
Materials:
-
2-amino-5,6-dimethyl-1H-benzimidazole
-
Substituted carboxylic acid
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Solvent (e.g., DMF - Dimethylformamide)
Procedure:
-
Dissolve 2-amino-5,6-dimethyl-1H-benzimidazole (0.0062 mol) and the substituted carboxylic acid (0.0086 mmol) in the chosen solvent.[5]
-
Add the coupling agent, EDC.HCl (0.0248 mol), to the reaction mixture.[5]
-
Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide.[5]
Synthesis of 2-Aryl-5-cyano-1H-benzimidazoles
This protocol outlines the condensation of 4-cyano-1,2-phenylenediamine with substituted benzaldehydes.
Materials:
-
4-cyano-1,2-phenylenediamine
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol and Water
Procedure:
-
In a round-bottom flask, combine 4-cyano-1,2-phenylenediamine (3.75 mmol), the appropriately substituted benzaldehyde (5.6 mmol), and sodium metabisulfite (1.9 mmol) in a mixture of ethanol and water.[8][9]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the 2-aryl-5-cyano-1H-benzimidazole derivative.[8][9]
Biological Activities and Signaling Pathways
Benzimidazole derivatives have been shown to modulate various signaling pathways, leading to a range of biological effects, particularly in the context of cancer and other diseases.
Modulation of PAR(1) Signaling
Certain 1,2-disubstituted benzimidazole derivatives have been identified as modulators of Protease-Activated Receptor 1 (PAR(1)) signaling. These compounds can selectively inhibit the Gq pathway while not affecting the inhibitory effects of thrombin on cAMP production.[10] This suggests they can act as allosteric agonists or pathway-selective modulators of PAR(1).
Caption: Modulation of PAR(1)-Gq signaling by benzimidazole derivatives.
Inhibition of the STAT3/HK2 Axis
Dihalogenated derivatives of condensed benzimidazole diones have demonstrated cytotoxic effects on cancer cells by regulating the STAT3/HK2 (Signal Transducer and Activator of Transcription 3/Hexokinase 2) axis.[6] This pathway is crucial for tumor cell metabolism and survival.
Caption: Inhibition of the STAT3/HK2 signaling pathway by benzimidazole diones.
mTOR Pathway Inhibition
Derivatives of 2-phenyl benzimidazole have been investigated as potential inhibitors of the mammalian target of rapamycin (mTOR) pathway, which is often dysregulated in cancer.[11]
Caption: Inhibition of the mTOR signaling pathway by 2-phenyl benzimidazole derivatives.
Quantitative Data on Biological Activity
Several studies have reported quantitative data on the biological activity of benzimidazole derivatives, particularly their anticancer effects.
Cytotoxicity of mTOR Inhibitors
The following table summarizes the IC₅₀ values of two benzimidazole derivatives against breast cancer cell lines.[11]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 10 | MCF-7 | 6.63 |
| Compound 15 | MCF-7 | 5.28 |
Anticancer Activity of Bis-Benzimidazoles
A series of novel bis-benzimidazoles (BBZs) were evaluated for their anticancer potential against a panel of 60 human cancer cell lines. The 50% growth inhibition (GI₅₀) values for the most potent compounds are presented below.[8][9]
| Compound | Cancer Cell Line Panel | GI₅₀ Range (µM) |
| 11a | NCI-60 | 0.16 - 3.6 |
| 12a | NCI-60 | 0.16 - 3.6 |
| 12b | NCI-60 | 0.16 - 3.6 |
Furthermore, compound 12b was found to inhibit the relaxation of DNA by Human Topoisomerase I by 50% at a concentration of 16 µM.[9]
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their diverse biological activities, stemming from the modulation of key signaling pathways, underscore the importance of the benzimidazole scaffold in medicinal chemistry. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these compounds. The continued investigation into the structure-activity relationships of benzimidazole derivatives is likely to yield novel drug candidates for a variety of diseases, including cancer.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 90349-17-0|2-Amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Note: Synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry due to their structural similarity to natural nucleotides, allowing them to interact readily with biological macromolecules.[1] This versatile scaffold possesses a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2] Specifically, 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid and its derivatives serve as crucial building blocks in the synthesis of pharmacologically active molecules, including inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) and casein kinase 1 (CK1δ/ε).[1][3] This document provides detailed protocols for the synthesis of the core structure and its subsequent derivatization.
Core Synthetic Strategies: The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established routes. A common and effective method involves the cyclization of an o-phenylenediamine precursor with a one-carbon synthon like cyanogen bromide or the cyclodesulfurization of a thiourea intermediate.[4] Another widely used approach is the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often facilitated by coupling agents or acidic conditions.[2][5] For creating diverse chemical libraries, a pre-formed 2-aminobenzimidazole core can be further functionalized, for instance, through amide coupling reactions at the 2-amino position.[3][6]
Figure 1: General workflow for synthesizing this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate
This protocol describes the synthesis of a key intermediate, the methyl ester of the target carboxylic acid, starting from methyl 3,4-diaminobenzoate. This intermediate is frequently used for further derivatization.[3]
Materials:
-
Methyl 3,4-diaminobenzoate
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
Procedure:
-
Dissolve methyl 3,4-diaminobenzoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Protocol 2: Synthesis of N-Acyl-2-amino-1H-benzo[d]imidazole-5-carboxylate Derivatives
This protocol details the synthesis of a library of derivatives via amide bond formation between the 2-amino group of the benzimidazole core and various carboxylic acids. This method is widely employed for creating analogues for structure-activity relationship (SAR) studies.[3][6][7]
Figure 2: Workflow for parallel synthesis of an amide derivative library.
Materials:
-
Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (1 equivalent)
-
Substituted carboxylic acid (1 equivalent)
-
Coupling agent: HATU, HBTU, or EDC (1-1.2 equivalents)[3][6][7]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP) (2-3 equivalents)[3][7]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the selected carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 2-3 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the coupling agent (e.g., HBTU, 1.05 equivalents) portion-wise to the cooled solution. Stir the mixture at this temperature for 20-30 minutes to activate the carboxylic acid.[3]
-
Add methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Stir the suspension for 20-30 minutes. If necessary, add a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.[3]
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Data Summary
The choice of coupling agent and reaction conditions can significantly impact the yield and reaction time. The following table summarizes representative data for the synthesis of N-acyl derivatives from a 2-aminobenzimidazole core.
| Entry | Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 78 | [6] |
| 2 | Benzoic Acid | EDC.HCl | - | DMF | 8 | 70 | [6] |
| 3 | 4-Nitrobenzoic Acid | HATU | DIPEA | DMF | 3 | 96 | [6] |
| 4 | 4-Nitrobenzoic Acid | EDC.HCl | - | DMF | 8 | 81 | [6] |
| 5 | 2-(Trifluoromethoxy)benzamido-thiazole-4-carboxylic acid | HBTU | DIPEA | DMF | 16 | N/A | [3] |
| 6 | 1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid | HATU | DIPEA | DMF | 12-16 | N/A | [7] |
N/A: Not explicitly stated in the source.
Conclusion: The protocols outlined provide robust and versatile methods for the synthesis of this compound and its N-acyl derivatives. The condensation of methyl 3,4-diaminobenzoate with cyanogen bromide offers a reliable route to the core intermediate. Subsequent amide coupling with a diverse range of carboxylic acids, facilitated by modern coupling reagents, enables the efficient generation of chemical libraries essential for drug discovery and development programs. Researchers can adapt these methodologies to synthesize novel analogues for biological screening.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 5. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid and its derivatives as a promising scaffold in the discovery of novel anticancer agents. This document details the mechanisms of action, summarizes anticancer activity data, and provides detailed protocols for key experimental evaluations.
Introduction to this compound in Oncology
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1][2] this compound serves as a versatile starting material for the synthesis of a diverse library of compounds with significant potential in oncology. Derivatives of this core structure have been shown to exhibit potent anticancer activity through various mechanisms, including the disruption of microtubule dynamics, inhibition of key oncogenic kinases, interference with DNA replication and repair, and epigenetic modulation.[1][3][4] The unique structural features of benzimidazoles, coupled with their broad spectrum of biological activities, make them a focal point in the development of next-generation cancer therapeutics.[5][6]
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of various derivatives of the this compound scaffold against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.
| Compound ID | Structure/Modification | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| MBIC | Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast) | 0.73 ± 0.0 | Microtubule Targeting Agent | [7] |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | Microtubule Targeting Agent | [7] | ||
| CTL-06 | (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative | HCT-116 (Colon) | 3 ± 0.25 | FASN Inhibitor | [8][9] |
| CTL-12 | (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative | HCT-116 (Colon) | 2.5 ± 0.25 | FASN Inhibitor | [8][9] |
| Compound 16h | 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivative | MDA-MB-231 (Breast) | < 10 (Potent) | Aurora A Kinase Inhibitor | [10] |
| Compound 6c | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | Various | 7.82 - 10.21 | Multi-Kinase Inhibitor | [11] |
| Compound 6i | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide | Various | 7.82 - 10.21 | Multi-Kinase Inhibitor | [11] |
| Compound 12b | 1H-benzo[d]imidazole derivative | NCI-60 Panel | 0.16 - 3.6 | Topoisomerase I Inhibitor |
Key Anticancer Mechanisms and Signaling Pathways
Derivatives of this compound exert their anticancer effects by modulating various cellular processes critical for cancer cell survival and proliferation.
Microtubule Dynamics Disruption
Certain benzimidazole derivatives function as microtubule targeting agents (MTAs).[7] They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Kinase Inhibition
Many benzimidazole derivatives have been designed as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), BRAF, and Aurora Kinases.[6][10] By blocking the activity of these kinases, these compounds can halt downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Topoisomerase Inhibition
Some derivatives of this compound act as topoisomerase inhibitors.[1][5] These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases, these compounds induce DNA damage, which can trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Western Blot Analysis
Objective: To investigate the effect of test compounds on the expression levels of specific proteins involved in signaling pathways or apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of test compounds on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct inhibitory effect of test compounds on tubulin polymerization.
Materials:
-
Purified tubulin
-
General tubulin buffer
-
GTP solution
-
Test compounds and controls (e.g., paclitaxel, colchicine)
-
96-well microplate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin in general tubulin buffer with GTP.
-
Compound Addition: Add the test compounds or controls at various concentrations to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Kinase Inhibition Assay
Objective: To measure the inhibitory activity of test compounds against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit or similar
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: Add the kinase, substrate, and test compound at various concentrations to the wells of the assay plate.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
Objective: To determine if the test compounds inhibit the activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA.
-
Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Analysis: Analyze the gel to determine the concentration at which the compound inhibits the relaxation of supercoiled DNA by topoisomerase I.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel anticancer therapeutics. The diverse mechanisms of action exhibited by its derivatives, coupled with their potent and selective activities against various cancer cell lines, underscore the significant potential of this compound class. The detailed protocols provided herein offer a robust framework for the systematic evaluation of new analogues, facilitating the advancement of promising candidates through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocellect.com [nanocellect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. inspiralis.com [inspiralis.com]
Application Notes and Protocols: 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its rigid bicyclic system, coupled with the reactive amino and carboxylic acid functionalities, provides a unique framework for designing molecules with specific biological activities. This document provides a comprehensive overview of the applications of this compound and its derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.
Key Therapeutic Applications
The 2-aminobenzimidazole core is a key pharmacophore in numerous biologically active compounds. Derivatives of this compound have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.
-
Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of crucial cellular processes such as fatty acid synthesis and microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
Antimicrobial Activity: The scaffold has been successfully utilized to develop agents with broad-spectrum antibacterial and antifungal activities. These compounds often exhibit low minimum inhibitory concentrations (MICs) against clinically relevant pathogens, including drug-resistant strains.[3][4]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives of this compound, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 2-Aminobenzimidazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| MBIC | MCF-7 | MTT Assay | 0.73 ± 0.0 | [5] |
| MDA-MB-231 | MTT Assay | 20.4 ± 0.2 | [5] | |
| CTL-06 | HCT-116 | FASN Inhibition | 3 ± 0.25 | [6] |
| CTL-12 | HCT-116 | FASN Inhibition | 2.5 ± 0.25 | [6] |
| Compound 1 | MFC | MTT Assay | 25.72 ± 3.95 | [7] |
| Compound 2 | U87 Glioblastoma | Cytotoxicity Assay | 45.2 ± 13.0 | [7] |
| Compound 11i | A-549 | Cytotoxicity Assay | 1.48 | [7] |
| Compound 11p | A-549 | Cytotoxicity Assay | 1.92 | [7] |
| Compound B15 | HeLa | MTT Assay | 5.3 ± 0.21 | [2] |
| Compound B16 | A549 | MTT Assay | 18.1 ± 0.32 | [2] |
| Compound 3a | HeLa | Antiproliferative Assay | 0.096 | [1] |
| Compound 3b | A549 | Antiproliferative Assay | 0.32 | [1] |
Table 2: Antimicrobial Activity of 2-Aminobenzimidazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3f | Pseudomonas aeruginosa | 250 | [3] |
| Escherichia coli | 250 | [3] | |
| Staphylococcus aureus | 500 | [3] | |
| Compound 3g | Pseudomonas aeruginosa | 250 | [3] |
| Compound 3h | Pseudomonas aeruginosa | 250 | [3] |
| Compound 5e | Staphylococcus aureus | 15.62 | [8] |
| Compound 5g | Staphylococcus aureus | 15.62 | [8] |
| Staphylococcus epidermidis | 7.81 | [8] | |
| Compound 5i | Staphylococcus aureus | 15.62 | [8] |
| Staphylococcus epidermidis | 7.81 | [8] | |
| Compound 62a | Escherichia coli | 2 | [4] |
| Compound 63a | MRSA | 16 | [4] |
| Escherichia coli | Excellent Activity | [4] | |
| Compound 6c | E. coli JW55031 | 2 | [9] |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound from 3,4-diaminobenzoic acid and cyanogen bromide.
Materials:
-
3,4-Diaminobenzoic acid
-
Cyanogen bromide
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
Activated charcoal
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, filtration apparatus)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 3,4-diaminobenzoic acid in 100 mL of water.
-
Slowly add 11.0 g of sodium bicarbonate to the solution with stirring until the effervescence ceases.
-
In a separate beaker, carefully dissolve 7.0 g of cyanogen bromide in 50 mL of methanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the methanolic solution of cyanogen bromide dropwise to the stirred solution of 3,4-diaminobenzoic acid over a period of 30 minutes at room temperature.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
To purify the product, suspend the crude solid in 150 mL of hot water, add a small amount of activated charcoal, and heat to boiling for 10 minutes.
-
Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]
Materials:
-
Cancer cell line of choice (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.[12]
Materials:
-
Bacterial strain of choice (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
Fatty Acid Synthase (FASN) Inhibition
Derivatives of this compound have been identified as inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer types. FASN is critical for the de novo synthesis of fatty acids, which are essential for membrane production, energy storage, and signaling in rapidly proliferating cancer cells. Inhibition of FASN leads to a depletion of fatty acids and an accumulation of the substrate malonyl-CoA, ultimately inducing apoptosis.[6]
Caption: FASN Inhibition Pathway by 2-Aminobenzimidazole Derivatives.
Microtubule Targeting
Certain 2-aminobenzimidazole derivatives function as microtubule targeting agents (MTAs). They can disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. By either inhibiting the polymerization of tubulin into microtubules or stabilizing existing microtubules and preventing their depolymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptosis in cancer cells.[2][5]
Caption: Microtubule Targeting by 2-Aminobenzimidazole Derivatives.
Experimental Workflows
Workflow for Anticancer Drug Screening
Caption: Workflow for In Vitro Anticancer Screening.
Workflow for Antimicrobial Drug Screening
Caption: Workflow for In Vitro Antimicrobial Screening.
Conclusion
This compound and its derivatives represent a highly valuable class of compounds in medicinal chemistry. The synthetic accessibility of this scaffold, combined with its proven efficacy against cancer and microbial pathogens, makes it an attractive starting point for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising molecular framework. Further investigation into structure-activity relationships and mechanism of action will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 11. scispace.com [scispace.com]
- 12. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Developing Novel Benzimidazole-Based Anti-inflammatory Agents
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1][2] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization, leading to compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[1][3] Benzimidazole derivatives exert their anti-inflammatory action by modulating various key biological targets involved in the inflammatory cascade. These targets primarily include enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), as well as critical signaling pathways mediated by nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α).[3][4] This document provides a detailed guide for researchers, outlining the core signaling pathways, experimental workflows for synthesis and evaluation, and key protocols for identifying and characterizing novel benzimidazole-based anti-inflammatory agents.
Key Inflammatory Signaling Pathways Targeted by Benzimidazoles
Understanding the mechanism of action is crucial for rational drug design. Benzimidazole derivatives have been shown to interfere with several pro-inflammatory signaling pathways.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[5] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and significantly upregulated at inflammatory sites.[6] Many benzimidazole compounds have been developed as selective or non-selective inhibitors of these enzymes.[5][7]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[8] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB (typically the p50/p65 dimer) to translocate to the nucleus and initiate gene transcription.[8][9] Certain benzimidazole derivatives have been shown to suppress this pathway, preventing NF-κB activation.[10][11]
Experimental Protocols
This section details standardized methods for the synthesis and evaluation of benzimidazole derivatives as anti-inflammatory agents.
Workflow: Synthesis and Screening
The general workflow for discovering a novel anti-inflammatory agent involves chemical synthesis, followed by a hierarchical screening process that includes in-vitro and in-vivo assays.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
A widely used method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid.[7][12]
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)[7]
-
Glacial acetic acid[12]
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add the substituted benzaldehyde (1.2 equivalents) to the solution.
-
Heat the reaction mixture at reflux (e.g., 85°C) for 4-16 hours.[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure 2-substituted benzimidazole.
-
Characterize the final compound using FT-IR, 1H NMR, and Mass Spectrometry to confirm its structure.[7]
Protocol 2: In-vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes. Commercial kits are widely available for this purpose.[7][13]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test benzimidazole compounds
-
Assay buffer
-
Detection reagent (e.g., based on peroxidase activity)
-
96-well microplate and plate reader
Procedure:
-
Prepare stock solutions of test compounds and the reference drug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.
-
Add various concentrations of the test compounds or reference drug to the wells. Include a vehicle control (solvent only).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 2 minutes).
-
Stop the reaction and add a colorimetric substrate to measure the peroxidase activity, which is proportional to prostaglandin formation.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 3: In-vitro Lipopolysaccharide (LPS)-Induced Cytokine Inhibition in Macrophages
This cell-based assay measures the ability of compounds to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 from immune cells stimulated with LPS.[4][14]
Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test benzimidazole compounds
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.[15]
-
Stimulate the cells by adding LPS (e.g., 0.5 µg/mL) to the wells (except for the negative control) and incubate for 22-24 hours.[15]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition relative to the LPS-only treated control.
Protocol 4: In-vivo Carrageenan-Induced Paw Edema Model
This is a classic and reliable in-vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[16][17]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test benzimidazole compounds
-
Reference drug (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer for measuring paw volume
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: a control group (vehicle), a reference group, and test groups for different doses of the benzimidazole compounds.
-
Administer the test compounds and reference drug orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
Quantitative data from experimental evaluations should be summarized for clear comparison and analysis.
Table 1: In-vitro COX-1 and COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound ID | Target | IC50 Value | Reference Drug | IC50 Value (Ref.) | Source |
| BIZ-4 | COX-1 & COX-2 | < 1 mM | Aspirin | - | [7] |
| Compound 25 | COX-1 | 0.044 µM | Celecoxib | 15.00 µM | [13] |
| Compound 25 | COX-2 | 4.52 nM | Celecoxib | 40.00 nM | [13] |
| Compound 5g | COX-2 | 8.00 µM | - | - | [16] |
| Compound 15b | COX-2 | 0.045 µM | Celecoxib | 0.045 µM | [18] |
| AGU654 | mPGES-1 | 2.9 nM | - | - | [19] |
Table 2: Inhibition of Pro-inflammatory Mediators by Benzimidazole Derivatives
| Compound ID | Assay | Concentration | % Inhibition | Target Mediator | Source |
| Compound 3f | Albumin Denaturation | 40 ppm | 70% | Protein Denaturation | [1] |
| Compound 3m | LPS-induced NF-κB | - | IC50 = 1.7 µM | NF-κB Activity | [11] |
| Compound 146 | LPS-induced Cytokines | - | Potent Inhibitor | TNF-α, IL-6 | [15] |
| Compound X12 | LPS-induced Cytokines | Dose-dependent | Significant | TNF-α, IL-6 | [14] |
Table 3: In-vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose | Max. % Inhibition | Time Point | Reference Drug (% Inhibition) | Source |
| Compound 5g | - | 74.17% | - | - | [16] |
| Compound 16 | - | ~102% | 4 hours | Indomethacin | [18] |
| Compound 6 | - | 43.5% | - | - | [3] |
References
- 1. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. plantarchives.org [plantarchives.org]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. ijcrt.org [ijcrt.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid as a versatile building block in organic synthesis, particularly for the development of pharmacologically active compounds. This document includes detailed experimental protocols for its synthesis and derivatization, quantitative data for key reactions, and visualizations of relevant biological pathways.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid benzimidazole core, combined with the reactive amino and carboxylic acid functionalities, makes it a valuable scaffold for the synthesis of a diverse range of derivatives. The structural similarity of the benzimidazole moiety to purine bases allows these compounds to interact with various biological targets, including enzymes and receptors. Consequently, derivatives of this compound have been explored as potent anticancer agents, kinase inhibitors, and antimicrobial compounds. This document outlines its synthetic utility and provides practical protocols for its use in research and drug development.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of 3,4-diaminobenzoic acid with a cyanating agent such as cyanogen bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Diaminobenzoic acid
-
Cyanogen bromide (Caution: Highly toxic)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Activated carbon
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-diaminobenzoic acid (1 equivalent) in a mixture of water and ethanol.
-
Reaction: To the stirred solution, slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol at room temperature.
-
Neutralization and Cyclization: After the addition is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to facilitate the cyclization.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 3-4.
-
Purification: The precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) after treatment with activated carbon to remove colored impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Application in the Synthesis of Bioactive Derivatives
This compound is a key building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery. The amino group at the 2-position and the carboxylic acid at the 5-position are readily functionalized.
Amide Coupling Reactions
A primary application of this building block is in the formation of amide bonds. The amino group can be acylated with various carboxylic acids, or the carboxylic acid group can be coupled with a wide range of amines. These reactions are typically facilitated by peptide coupling agents.
Materials:
-
This compound (or its methyl ester, Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, to avoid competing reactions with the carboxylic acid)
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, EDC.HCl)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Activation: To a solution of the carboxylic acid (1.1 equivalents) in the chosen anhydrous solvent, add the coupling agent (1.1 equivalents) and the base (2-3 equivalents). Stir the mixture at 0 °C for 15-30 minutes to form the activated ester.
-
Coupling: Add Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate (1 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
-
Hydrolysis (if starting with the ester): The resulting methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water) if the free acid is the desired final product.
Quantitative Data for Amide Coupling Reactions
The following table summarizes reaction conditions and yields for the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl)-substituted carboxamides, which serves as a model system for derivatives of this compound.[1]
| Compound | Coupling Agent | Reaction Time (h) | Yield (%) |
| 3a | HATU | 4 | 78 |
| 3a | EDC.HCl | 8 | 70 |
| 3e | HATU | 3 | 96 |
| 3e | EDC.HCl | 8 | 81 |
| 3j | HATU | 5 | 96 |
| 3j | EDC.HCl | 10 | 75 |
| 3l | HATU | 5 | 96 |
| 3l | EDC.HCl | 10 | 68 |
| 3m | HATU | 3 | 91 |
| 3m | EDC.HCl | 6 | 80 |
Biological Significance and Signaling Pathways
Derivatives of this compound have been shown to target several key signaling pathways implicated in cancer and other diseases.
Inhibition of Topoisomerase I
Certain benzimidazole derivatives act as topoisomerase I inhibitors. Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death in rapidly dividing cancer cells.
References
Application Note: HPLC Analysis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for accuracy, precision, and robustness in research and quality control environments.
Introduction
This compound is a heterocyclic compound incorporating both a benzimidazole core and a carboxylic acid functional group. This structure is of interest in medicinal chemistry and materials science. Accurate and reliable quantification of this analyte is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This application note details a reversed-phase HPLC (RP-HPLC) method developed for this purpose. The method utilizes a C18 column and a UV detector, providing a straightforward and reproducible analytical procedure.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: Deionized (DI) or HPLC grade
-
Formic Acid (FA): LC-MS grade (≥99%)
-
Reference Standard: A certified reference standard of this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 282 nm |
| Run Time | 15 minutes |
Rationale for Conditions:
-
Column: A C18 column is chosen for its excellent retention and separation capabilities for aromatic and moderately polar compounds.
-
Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient from 10% to 90% acetonitrile allows for the elution of the polar analyte while ensuring that any less polar impurities are effectively washed from the column.
-
Detection Wavelength: Benzimidazole derivatives are known to have strong UV absorbance. Based on the UV spectra of similar structures, 282 nm is selected as a suitable wavelength for sensitive detection.[1]
Preparation of Solutions
2.3.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
2.3.2. Working Standard Solutions Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase (prepared by mixing 90% Mobile Phase A and 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.3. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in methanol to obtain a nominal concentration of 1 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
Dilute an aliquot of this solution with the initial mobile phase composition (90:10, A:B) to bring the final concentration into the linear range of the calibration curve (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The performance of the HPLC method was evaluated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Retention Time (tR) | ~ 5.8 minutes |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Visualizations
HPLC Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis.
Caption: Workflow for HPLC analysis of the target analyte.
Logical Relationship of Method Parameters
This diagram shows the relationship between the chemical properties of the analyte and the selection of key HPLC method parameters.
Caption: Rationale for HPLC parameter selection.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 2-Amino-1H-benzo[d]imidazol-5-carbonsäure für das antimikrobielle Screening
Datum: 29. Dezember 2025
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 2-Amino-1H-benzo[d]imidazol-5-carbonsäure zur Synthese einer Bibliothek potenzieller antimikrobieller Wirkstoffe. Benzimidazol-Derivate sind aufgrund ihrer strukturellen Ähnlichkeit mit Purin-Nukleosiden von großem Interesse in der medizinischen Chemie und weisen ein breites Spektrum an biologischen Aktivitäten auf.[1] Die hier beschriebenen Protokolle konzentrieren sich auf die Amid- und Esterbildung an den funktionellen Gruppen der Ausgangsverbindung. Darüber hinaus werden Standardmethoden für das antimikrobielle Screening der synthetisierten Verbindungen zur Bestimmung ihrer minimalen Hemmkonzentration (MHK) gegen eine Reihe von bakteriellen und fungalen Krankheitserregern vorgestellt. Die antimikrobielle Wirkung von Benzimidazol-Derivaten wird auf verschiedene Wirkmechanismen zurückgeführt, darunter die Hemmung der bakteriellen Zellwandsynthese und die Störung der Mikrotubuli-Polymerisation in Pilzen.[2]
Einleitung
Benzimidazole stellen eine wichtige Klasse von heterozyklischen Verbindungen in der medizinischen Chemie dar und eine Vielzahl von Derivaten wird als antiparasitäre, antimykotische und antibakterielle Mittel eingesetzt. Die strukturelle Modifikation des Benzimidazol-Grundgerüsts, insbesondere an Positionen 2 und 5/6, wurde intensiv untersucht, um die antimikrobielle Wirksamkeit gegen ein breites Spektrum von Krankheitserregern, einschließlich multiresistenter Stämme, zu verbessern.[3] Die 2-Amino-1H-benzo[d]imidazol-5-carbonsäure bietet mit ihrer Amino- und Carboxylgruppe zwei reaktive Zentren für die chemische Modifikation, was die Generierung einer diversen Bibliothek von Derivaten ermöglicht.
Daten zur antimikrobiellen Aktivität
Die folgende Tabelle fasst repräsentative quantitative Daten zur antimikrobiellen Aktivität (minimale Hemmkonzentration, MHK in µg/mL) für verschiedene Klassen von Benzimidazol-Derivaten gegen ausgewählte Mikroorganismen zusammen. Diese Daten dienen als Referenz für die zu erwartende Aktivität der neu synthetisierten Verbindungen.
| Verbindungsklasse | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Referenz |
| Pyrimido[1,2a]benzimidazol-Derivate | 16 | >128 | >128 | - | 83% Hemmung | [4] |
| 2-substituierte Benzimidazol-Aspirin-Konjugate | 22 | 21 | 24 | 20 | - | [4] |
| N-Alkyl-Benzimidazol-Komplexe | - | Gut | Gut | - | - | [2] |
| 5-Halobenzimidazol-Derivate | Vergleichbar mit Ciprofloxacin | - | - | Potent | - | [5] |
| Indolylbenzo[d]imidazole | < 1 | - | - | 3.9 | - | [6] |
| Benzimidazol-Triazol-Hybride | 3.125 | - | - | - | - | [7] |
Experimentelle Protokolle
Synthese von 2-Amino-1H-benzo[d]imidazol-5-carbonsäureamiden
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von Amiden aus 2-Amino-1H-benzo[d]imidazol-5-carbonsäure unter Verwendung eines Kupplungsreagenzes wie HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorphosphat).
Materialien:
-
2-Amino-1H-benzo[d]imidazol-5-carbonsäure
-
Verschiedene primäre oder sekundäre Amine
-
HBTU (oder ein alternatives Kupplungsreagenz wie HATU oder EDC.HCl)
-
N,N-Diisopropylethylamin (DIPEA)
-
Dimethylformamid (DMF), wasserfrei
-
Wasser
-
Magnesiumsulfat (MgSO₄)
-
Lösungsmittel für die Extraktion und Säulenchromatographie (z.B. Ethylacetat, Hexan)
Protokoll:
-
Lösen Sie 2-Amino-1H-benzo[d]imidazol-5-carbonsäure (1 Äquiv.) in wasserfreiem DMF.
-
Geben Sie N,N-Diisopropylethylamin (DIPEA) (3 Äquiv.) tropfenweise zu der Lösung.
-
Kühlen Sie die Reaktionsmischung auf 0 °C und geben Sie HBTU (1,05 Äquiv.) portionsweise hinzu.
-
Rühren Sie die Mischung für 25 Minuten bei 0 °C.
-
Geben Sie das entsprechende Amin (1 Äquiv.) portionsweise zu und lassen Sie die Reaktionsmischung 16 Stunden bei Raumtemperatur rühren.[8]
-
Geben Sie Wasser zu der Reaktionsmischung und rühren Sie für 20 Minuten.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen Sie die organische Phase mit gesättigter wässriger NaHCO₃-Lösung und einer 5%igen wässrigen Zitronensäurelösung.
-
Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.[8]
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Synthese von 2-Amino-1H-benzo[d]imidazol-5-carbonsäureestern
Dieses Protokoll beschreibt die Veresterung von 2-Amino-1H-benzo[d]imidazol-5-carbonsäure unter Verwendung von Chlorsulfonsäure und einem Alkohol.
Materialien:
-
2-Amino-1H-benzo[d]imidazol-5-carbonsäure
-
Entsprechender Alkohol (z.B. Methanol, Ethanol)
-
Chlorsulfonsäure (ClSO₃H)
-
Stickstoffgas
Protokoll:
-
Suspendieren oder lösen Sie 2-Amino-1H-benzo[d]imidazol-5-carbonsäure in dem entsprechenden Alkohol unter einer Stickstoffatmosphäre.
-
Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.
-
Geben Sie tropfenweise 1,1 Äquivalente Chlorsulfonsäure hinzu.
-
Entfernen Sie das Eisbad und bringen Sie die Reaktionsmischung auf die gewünschte Temperatur (kann je nach Alkohol variieren und muss empirisch ermittelt werden).
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit einer geeigneten Base (z.B. gesättigte NaHCO₃-Lösung).
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel.
-
Waschen Sie die organische Phase mit Wasser und trocknen Sie sie über MgSO₄.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck und reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation.
Protokoll für das antimikrobielle Screening (Minimale Hemmkonzentration)
Die Bestimmung der minimalen Hemmkonzentration (MHK) ist eine Standardmethode zur Quantifizierung der antimikrobiellen Aktivität. Die Mikrodilutionsmethode in Bouillon wird hier beschrieben.
Materialien:
-
Synthetisierte Benzimidazol-Derivate
-
Testmikroorganismen (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nährmedium (z.B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
96-Well-Mikrotiterplatten, steril
-
Dimethylsulfoxid (DMSO)
-
Standard-Antibiotikum/Antimykotikum (z.B. Ciprofloxacin, Amphotericin B) als Positivkontrolle
-
Inkubator
Protokoll:
-
Lösen Sie die zu testenden Verbindungen in DMSO, um eine Stammlösung herzustellen (z.B. 10 mg/mL).
-
Bereiten Sie in den Wells einer 96-Well-Platte eine serielle Verdünnungsreihe der Verbindungen im entsprechenden Nährmedium vor. Die Endkonzentrationen sollten einen breiten Bereich abdecken (z.B. von 256 µg/mL bis 0,5 µg/mL).
-
Bereiten Sie ein Inokulum der Testmikroorganismen mit einer definierten Zelldichte (z.B. 5 x 10⁵ KBE/mL) im Nährmedium vor.
-
Inokulieren Sie jedes Well (außer der Sterilitätskontrolle) mit dem mikrobiellen Inokulum.
-
Inkubieren Sie die Platten bei einer geeigneten Temperatur (z.B. 37 °C für Bakterien, 35 °C für Pilze) für 18-24 Stunden (Bakterien) oder 24-48 Stunden (Pilze).
-
Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Visualisierungen
Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und die potenziellen antimikrobiellen Wirkmechanismen von Benzimidazol-Derivaten.
Abbildung 1: Experimenteller Arbeitsablauf.
Abbildung 2: Potentielle antimikrobielle Wirkmechanismen.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Traditional methods for their synthesis often require harsh conditions and long reaction times.[2][3] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, offering significant advantages such as dramatically reduced reaction times, increased yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[2][4][5] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of benzimidazoles.
I. General Experimental Workflow
The general procedure for the microwave-assisted synthesis of benzimidazoles involves the cyclocondensation of an o-phenylenediamine derivative with either a carboxylic acid or an aldehyde. The specific conditions, such as the choice of catalyst and solvent (or lack thereof), can be optimized for specific substrates.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
II. Experimental Protocols
Protocol 1: Synthesis from o-Phenylenediamine and Carboxylic Acids (Acid-Catalyzed)
This protocol describes a rapid and efficient one-pot synthesis of 2-substituted benzimidazoles.[6]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Appropriate carboxylic acid (1.0 mmol)
-
Hydrochloric acid (4M, 2 drops)
-
Ethanol
-
Water
-
Microwave synthesizer (e.g., Samsung microwave oven, 900W, 2450 MHz)[6]
-
25 mL glass beaker
-
Pestle and mortar
Procedure:
-
Grind o-phenylenediamine (1.0 mmol) and the selected carboxylic acid (1.0 mmol) together in a pestle and mortar.[6]
-
Transfer the mixture to a 25 mL glass beaker.
-
Add two drops of 4M hydrochloric acid to the mixture.[6]
-
Place the beaker in the microwave oven and irradiate at 50% power (e.g., 450W) for a period of 1.5 to 4 minutes, depending on the carboxylic acid used.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from an ethanol-water mixture (50:50) to obtain the pure benzimidazole derivative.[6]
Protocol 2: Synthesis from o-Phenylenediamine and Aldehydes (Solvent-Free, Catalyst-Mediated)
This protocol outlines a solvent-free approach for synthesizing 1,2-disubstituted benzimidazoles, which is both environmentally friendly and highly efficient.[7][8]
Materials:
-
N-substituted-o-phenylenediamine (1 mmol)
-
Appropriate aldehyde (1 mmol)
-
Microwave synthesizer (e.g., Synthos 3000)[7]
-
3 mL glass reaction vessel
-
Ethyl acetate
-
Water
Procedure:
-
In a 3 mL glass vessel, add N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[7]
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a fixed temperature of 60°C.[7][9]
-
Monitor the reaction by TLC and/or GC/MS analyses.[7]
-
Upon completion, add water to the reaction mixture.
-
Extract the organic product with ethyl acetate (4 x 3 mL).[7][9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
III. Data Presentation: Comparative Performance
Microwave-assisted synthesis demonstrates a significant rate enhancement and often improved yields compared to conventional heating methods.
Table 1: Comparison of Microwave vs. Conventional Heating for Synthesis from Carboxylic Acids
This table summarizes the synthesis of various benzimidazole derivatives from o-phenylenediamine and different carboxylic acids.
| Product (R group) | Microwave Time (min) | Microwave Yield (%) | Conventional Time (min) | Conventional Yield (%) | Reference |
| Methyl | 2.0 | 92 | 240 | 75 | [6] |
| Propyl | 2.5 | 88 | 300 | 70 | [6] |
| Ethyl | 2.0 | 90 | 240 | 72 | [6] |
| Heptyl | 3.0 | 85 | 360 | 65 | [6] |
| 4-Nitrophenyl | 4.0 | 80 | 480 | 60 | [6] |
Conventional heating was performed under reflux.[6]
Table 2: Comparison of Microwave vs. Conventional Heating for Synthesis from Aldehydes
This table illustrates the efficiency of microwave irradiation in the synthesis of 1-phenyl-2-aryl-benzimidazoles.
| Aldehyde Substituent | Microwave Time (min) | Microwave Yield (%) | Conventional Time (min) | Conventional Yield (%) | Reference |
| H (Benzaldehyde) | 5 | 99.9 | 60 | 61.4 | [7][8] |
| p-Methyl | 5 | 98.2 | - | - | [7] |
| p-Methoxy | 5 | 97.5 | - | - | [7] |
| o-Hydroxy | 5 | 96.3 | - | - | [7] |
| p-Chloro | 10 | 92.1 | - | - | [9] |
Reactions were conducted at 60°C. Microwave reactions used 1 mol% Er(OTf)₃ under solvent-free conditions.[7][8]
IV. Signaling Pathways and Logical Relationships
The synthesis of benzimidazoles via the condensation of o-phenylenediamine and an aldehyde, followed by oxidative cyclization, is a common pathway. The use of a catalyst and microwave energy significantly accelerates this process.
Caption: Simplified reaction pathway for benzimidazole formation.
V. Conclusion
The protocols and data presented herein underscore the significant advantages of microwave-assisted synthesis for the preparation of benzimidazole derivatives. Researchers in drug development and medicinal chemistry can leverage this technology to rapidly generate compound libraries with high purity and in excellent yields. The reduction in reaction time and energy consumption also contributes to more sustainable laboratory practices.[3][7] The versatility of this method, accommodating various starting materials and catalytic systems, makes it a cornerstone of modern heterocyclic chemistry.
References
- 1. jchemrev.com [jchemrev.com]
- 2. jocpr.com [jocpr.com]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. asianpubs.org [asianpubs.org]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
Application Notes and Protocols for 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid as a versatile ligand in coordination chemistry. The protocols detailed below are based on established methodologies for structurally similar benzimidazole-based ligands and are intended to serve as a foundational guide for the synthesis, characterization, and evaluation of novel metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis, drug delivery, and materials science.
Introduction to this compound as a Ligand
This compound is a multifunctional organic ligand possessing three potential coordination sites: the amino group, the imidazole nitrogen atoms, and the carboxylic acid group. This multiplicity of binding sites allows for the formation of a diverse range of coordination complexes with various metal ions, from discrete mononuclear compounds to multidimensional coordination polymers and MOFs. The rigid benzimidazole core provides thermal and chemical stability to the resulting frameworks, while the amino and carboxylic acid functional groups offer opportunities for post-synthetic modification and tuning of the material's properties.
Synthesis of Metal-Organic Frameworks and Coordination Complexes
The synthesis of coordination complexes with this compound can be achieved through several methods, with solvothermal and hydrothermal techniques being the most common for crystalline materials.
General Synthesis Workflow
The logical flow for the synthesis of coordination complexes is outlined below.
Caption: General workflow for the synthesis of coordination complexes.
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF
This protocol is adapted from methodologies used for similar benzimidazole carboxylic acid ligands.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.05 mmol of this compound and 0.05 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 72 hours.
-
Cool the autoclave to room temperature at a rate of 0.1 °C/min.
-
Colorless block-shaped crystals should be obtained.
-
Isolate the crystals by filtration and wash them with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the crystals in air.
Characterization of Coordination Complexes
A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized complexes.
Characterization Workflow
The logical flow for the characterization of the synthesized materials is depicted below.
Caption: Workflow for the characterization of coordination complexes.
Expected Characterization Data
Based on studies of analogous benzimidazole carboxylic acid complexes, the following characterization data can be anticipated.
| Technique | Expected Observations |
| **FT-IR (cm⁻¹) ** | Shift of the C=O stretching vibration of the carboxylic acid group upon coordination. Changes in the N-H and C=N stretching vibrations of the benzimidazole ring. |
| Thermogravimetric Analysis (TGA) | High thermal stability, often stable up to 300-400 °C. Stepwise weight loss corresponding to the removal of coordinated and guest solvent molecules, followed by ligand decomposition. |
| Powder X-ray Diffraction (PXRD) | The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data, confirming phase purity. |
| Single-Crystal X-ray Diffraction | Will reveal the precise coordination environment of the metal ion, the coordination mode of the ligand, and the overall crystal structure (e.g., discrete complex, 1D chain, 2D layer, or 3D framework). |
| Photoluminescence Spectroscopy | Lanthanide complexes, in particular, may exhibit characteristic luminescence emission bands of the corresponding metal ions upon excitation.[1] |
Potential Applications and Biological Activity
Coordination complexes derived from benzimidazole derivatives have shown promise in a variety of applications, including as anticancer and antimicrobial agents. The incorporation of a metal center can enhance the biological activity of the organic ligand.
Anticancer Activity
Metal complexes of benzimidazole-5-carboxylic acid hydrazides have demonstrated cytotoxic activity against human cancer cell lines. For instance, a silver(I) complex showed significant cytotoxicity against human lung and breast cancer cell lines.[2][3]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Silver(I) complex of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | A549 (Lung) | 2 |
| MCF-7 (Breast) | 2 |
Data is for a structurally related compound and serves as an indicator of potential activity.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the synthesized coordination complexes on a human cancer cell line (e.g., A549).
Materials:
-
Synthesized coordination complex
-
A549 human lung carcinoma cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare stock solutions of the coordination complexes in DMSO.
-
Treat the cells with various concentrations of the complexes (e.g., 0.1, 1, 10, 50, 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway in Anticancer Activity
While the precise mechanism for this class of compounds is under investigation, many benzimidazole derivatives and their metal complexes are known to act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.
Caption: Putative signaling pathway for anticancer activity.
Conclusion
This compound is a promising ligand for the construction of novel coordination compounds with diverse structures and potential applications. The protocols and data presented here, based on closely related systems, provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new materials with tailored properties for applications in medicine and materials science. Further research is warranted to isolate and characterize complexes of this specific ligand to fully elucidate its coordination behavior and functional potential.
References
- 1. Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Evaluating Benzimidazole Derivative Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties. These compounds exert their cytotoxic effects through various mechanisms, such as the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerase, and induction of apoptosis. Evaluating the cytotoxic potential of novel benzimidazole derivatives is a critical step in the drug discovery and development process. This document provides detailed protocols for essential cell-based assays to assess the cytotoxicity of benzimidazole derivatives, along with a summary of reported efficacy data and visualization of the key signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various benzimidazole derivatives against a panel of human cancer cell lines, as determined by the MTT assay. A lower IC50 value indicates greater cytotoxic potency.
Table 1: Cytotoxic Activity of Various Benzimidazole Derivatives
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzimidazole-Chalcone Derivative (23a) | A549 | Lung Carcinoma | 9.73 | [1] |
| MCF-7 | Breast Adenocarcinoma | 8.91 | [1] | |
| HEP-G2 | Liver Carcinoma | 10.93 | [1] | |
| OVCAR-3 | Ovarian Carcinoma | 10.76 | [1] | |
| Benzimidazole-1,3,4-Oxadiazole Derivative (10) | A549 | Lung Carcinoma | 3.31 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.18 | [2] | |
| Benzimidazole-1,3,4-Oxadiazole Derivative (13) | A549 | Lung Carcinoma | 5.30 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.90 | [2] | |
| 1-Substituted Benzimidazole Derivative (3) | A-549 | Lung Carcinoma | 28.29 | [3] |
| HCT-116 | Colon Carcinoma | 28.29 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 28.29 | [3] | |
| Chrysin Benzimidazole Derivative (1) | MFC | - | 25.72 ± 3.95 | [3] |
| Benzoyl Substituted Benzimidazole (6) | MCF-7 | Breast Adenocarcinoma | 16.18 ± 0.07 | [3] |
| HL-60 | Promyelocytic Leukemia | 15.15 ± 0.05 | [3] |
Table 2: Cytotoxic Activity of Flubendazole, Mebendazole, and Fenbendazole
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Flubendazole | U87 | Glioblastoma | < 0.26 | [4] |
| U251 | Glioblastoma | < 0.26 | [4] | |
| Mebendazole | U87 | Glioblastoma | < 0.26 | [4] |
| U251 | Glioblastoma | < 0.26 | [4] | |
| Fenbendazole | U87 | Glioblastoma | < 0.26 | [4] |
| U251 | Glioblastoma | < 0.26 | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of benzimidazole derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzimidazole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
Benzimidazole derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzimidazole derivative at the desired concentration for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the cell suspension. Also, collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line
-
Benzimidazole derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the desired concentration of the benzimidazole derivative for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways in Benzimidazole-Induced Cytotoxicity
Benzimidazole derivatives can induce cytotoxicity through multiple signaling pathways. Below are diagrams illustrating two common mechanisms: apoptosis and cell cycle arrest.
Apoptosis Signaling Pathway
Many benzimidazole derivatives induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the regulation of Bcl-2 family proteins, leading to caspase activation and programmed cell death.[5][6]
G2/M Cell Cycle Arrest Signaling Pathway
Certain benzimidazole derivatives can arrest the cell cycle at the G2/M phase by modulating the expression of key regulatory proteins such as p53, p21, and Cyclin B1.[4]
Conclusion
The cell-based assays outlined in this document provide a robust framework for the preliminary evaluation of the cytotoxic effects of novel benzimidazole derivatives. The MTT assay offers a straightforward method for determining overall cytotoxicity, while apoptosis and cell cycle assays provide valuable insights into the underlying mechanisms of action. The provided data and pathway diagrams serve as a reference for researchers in the field of anticancer drug discovery, facilitating the identification and characterization of promising new therapeutic agents.
References
- 1. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Carboxylic Acids to 2-Aminobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common techniques for the amide coupling of carboxylic acids to 2-aminobenzimidazoles, a crucial reaction in the synthesis of many biologically active compounds. This document details various coupling methodologies, presents comparative quantitative data, and offers step-by-step experimental protocols.
Introduction
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. The acylation of the 2-amino group is a common strategy to explore the structure-activity relationship (SAR) of this class of compounds. This document outlines and compares several effective methods for this transformation, including the use of uronium/aminium salts, carbodiimides, acyl halides, and a one-pot metal-free approach.
Data Presentation: Comparison of Common Coupling Techniques
The selection of a coupling method depends on factors such as substrate scope, reaction conditions, and desired yield. The following table summarizes quantitative data for common coupling reagents used in the acylation of 2-aminobenzimidazoles.
| Coupling Reagent/System | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| HATU | DIPEA | DMF | 12-16 hours | 70-95% | High efficiency, suitable for sterically hindered substrates, low racemization.[1][2][3][4][5] | Guanidinylation of the N-terminal amine if used in excess.[2] |
| HBTU | DIPEA | DMF, Toluene | 3-4 hours | 80-99% | High yields, relatively fast reactions.[2][3] | Potential for racemization, guanidinylation side reaction.[2][3] |
| EDC/HOBt | DIPEA, Et₃N | DMF, DCM | 12-48 hours | 60-90% | Cost-effective, water-soluble byproducts are easily removed.[6] | Slower reaction times, can be less effective for hindered substrates. |
| Acyl Chloride | Pyridine | Pyridine, DCM | 1.5-3 hours | 80-95% | Rapid reaction, high yields with reactive acyl chlorides.[1][7] | Requires prior synthesis of acyl chloride, sensitive to moisture. |
| CBr₄/Pyridine (One-Pot) | Pyridine | Acetonitrile | 6 hours | 70-80% | Metal-free, one-pot procedure from the carboxylic acid.[8][9][10][11] | Requires photochemical activation (UVA light).[8][10][11] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is adapted from a general procedure for HATU-mediated amide bond formation.[1][6]
Materials:
-
Carboxylic acid
-
2-Aminobenzimidazole
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.), 2-aminobenzimidazole (1.0 eq.), and HATU (1.1 eq.).
-
Solvent and Base Addition: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration of the carboxylic acid). To this solution, add DIPEA (2.0 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a general method for amide bond formation using a carbodiimide.[6]
Materials:
-
Carboxylic acid
-
2-Aminobenzimidazole
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)
-
DMF (N,N-Dimethylformamide) or DCM (Dichloromethane), anhydrous
-
5% aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath and add EDC (1.1 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the 2-aminobenzimidazole (1.0 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA or Et₃N (2.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography.
Protocol 3: Acylation using Acyl Chlorides
This protocol is based on the classical Schotten-Baumann reaction conditions.[1][7]
Materials:
-
Acyl chloride
-
2-Aminobenzimidazole
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous (optional)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 2-aminobenzimidazole (1.0 eq.) in anhydrous pyridine. If solubility is an issue, a co-solvent like anhydrous DCM can be used.
-
Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with DCM or ethyl acetate.
-
Wash the organic layer with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize the solid product or purify by column chromatography.
Visualizations
Caption: General experimental workflow for coupling carboxylic acids to 2-aminobenzimidazoles.
Caption: Simplified reaction pathway for amide bond formation.
References
- 1. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. helios.eie.gr [helios.eie.gr]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro evaluation of the anticancer potential of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity.[1][2][3] This document outlines standard protocols for assessing cytotoxicity and apoptotic induction, key indicators of anticancer efficacy.
Data Presentation
The primary goal of initial in vitro screening is to determine the concentration-dependent effect of the test compound on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. All quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] | [Insert experimental data] |
| NCI-H460 | Lung Carcinoma | [Insert experimental data] | [Insert experimental data] |
| SF-268 | Glioma | [Insert experimental data] | [Insert experimental data] |
| PC-3 | Prostate Carcinoma | [Insert experimental data] | [Insert experimental data] |
| HL-60 | Promyelocytic Leukemia | [Insert experimental data] | [Insert experimental data] |
| HCT-116 | Colon Carcinoma | [Insert experimental data] | [Insert experimental data] |
| Note: The above table is a template. Researchers should select cell lines relevant to their research focus. The data presented should be the mean ± standard deviation of at least three independent experiments. |
Experimental Protocols
Detailed methodologies for essential in vitro experiments are provided below. These protocols are based on standard laboratory procedures for anticancer drug screening.[4][5][6]
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be utilized for initial screening, such as MCF-7 (breast), NCI-H460 (lung), SF-268 (glioma), PC-3 (prostate), HL-60 (leukemia), and HCT-116 (colon).[4][7]
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]
-
Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculture: To maintain exponential growth, passage the cells when they reach 80-90% confluency.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with a series of dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[4]
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.
Visualizations
Diagrams of the experimental workflow and relevant signaling pathways provide a clear visual representation of the processes involved.
Caption: Experimental workflow for in vitro anticancer drug screening.
Inducing apoptosis is a key mechanism for many chemotherapy drugs. The intrinsic apoptosis pathway is often implicated in the response to DNA damage or cellular stress induced by anticancer agents.
Caption: Overview of the intrinsic apoptosis signaling pathway.
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the cyclization of 3,4-diaminobenzoic acid with a cyanating agent. The two most common cyanating agents for this transformation are cyanogen bromide (BrCN) and cyanamide (H₂NCN). The reaction is typically carried out in an aqueous or alcoholic solvent, often with pH control.
Q2: What are the critical reaction parameters that influence the yield?
A2: Several factors can significantly impact the yield of the desired product. These include:
-
pH of the reaction medium: Maintaining an optimal pH is crucial to prevent side reactions such as the decarboxylation of the starting material or the final product.
-
Reaction Temperature: Temperature control is essential to ensure the reaction proceeds to completion without promoting the degradation of reactants or products.
-
Stoichiometry of Reactants: The molar ratio of 3,4-diaminobenzoic acid to the cyanating agent should be carefully controlled to maximize conversion and minimize the formation of byproducts.
-
Choice of Solvent: The solubility of the starting materials and the final product can be influenced by the solvent system, which in turn affects reaction rates and ease of purification.
Q3: What are the main side products to watch out for?
A3: The primary side products of concern are:
-
Decarboxylation Products: Both the starting material, 3,4-diaminobenzoic acid, and the final product can undergo decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures, leading to the formation of the corresponding des-carboxy analogs.[1][2]
-
Urea and Guanidine Derivatives: When using cyanogen bromide or cyanamide, the formation of urea or guanidine-containing byproducts can occur through side reactions of the cyanating agent.[3]
-
Polymeric Materials: Under certain conditions, polymerization of the starting materials or intermediates can lead to the formation of insoluble, tar-like substances that complicate purification and reduce the yield of the desired product.
Q4: How can I purify the final product effectively?
A4: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino and benzimidazole nitrogens) functional groups. This property can be exploited for purification.
-
Recrystallization: Recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, is a common and effective method for purification.[4] Adjusting the pH to the isoelectric point of the molecule can facilitate precipitation of the pure product.
-
Acid-Base Extraction: The amphoteric nature of the product allows for purification via acid-base extraction. The crude product can be dissolved in a dilute acid, washed with an organic solvent to remove non-basic impurities, and then precipitated by adjusting the pH to its isoelectric point with a base. A similar process can be performed by dissolving the crude product in a dilute base and washing with an organic solvent to remove non-acidic impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Incorrect pH: The reaction may not be proceeding efficiently if the pH is not optimal for the cyclization reaction. 2. Low Reaction Temperature: The reaction may be too slow at a lower temperature. 3. Degradation of Cyanogen Bromide: Cyanogen bromide is moisture-sensitive and can degrade over time. 4. Poor Quality Starting Material: The 3,4-diaminobenzoic acid may be of low purity. | 1. Monitor and Adjust pH: Carefully monitor the pH of the reaction mixture and adjust it to the optimal range (typically mildly acidic to neutral) using a suitable buffer or by the controlled addition of acid or base. 2. Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Avoid excessively high temperatures to prevent decarboxylation. 3. Use Fresh Reagent: Ensure that the cyanogen bromide is fresh and has been stored under anhydrous conditions. 4. Verify Starting Material Purity: Check the purity of the 3,4-diaminobenzoic acid by melting point or an appropriate analytical technique (e.g., NMR, HPLC). Purify if necessary. |
| Presence of a Significant Amount of Decarboxylated Byproduct | 1. Excessive Heat: High reaction temperatures can promote the loss of the carboxylic acid group.[1][2] 2. Strongly Acidic or Basic Conditions: Extreme pH values can catalyze the decarboxylation of the aromatic carboxylic acid.[5] | 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Maintain pH Control: Use a buffered solution or carefully control the pH to near neutral conditions throughout the reaction. |
| Formation of Insoluble, Tar-like Material | 1. Oxidation of Diamine: o-Diamines are susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts. 2. Side Reactions of Cyanating Agent: Uncontrolled reaction of the cyanating agent can lead to polymerization. | 1. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Addition of Reagents: Add the cyanating agent portion-wise or as a solution to maintain a low concentration and control the reaction rate. |
| Difficulty in Isolating the Product | 1. Product is Too Soluble in the Reaction Mixture: The product may remain dissolved in the solvent, leading to low recovery upon filtration. 2. Amphoteric Nature of the Product: The product may exist as a salt, affecting its solubility. | 1. Adjust pH to Isoelectric Point: Carefully adjust the pH of the solution to the isoelectric point of the product to minimize its solubility and induce precipitation. 2. Solvent Evaporation/Anti-solvent Addition: Concentrate the reaction mixture under reduced pressure and/or add an anti-solvent in which the product is insoluble to promote precipitation. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Incorrect Stoichiometry: An excess of 3,4-diaminobenzoic acid may have been used. | 1. Increase Reaction Time or Temperature: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. A modest increase in temperature may be necessary. 2. Optimize Reagent Ratio: Use a slight excess of the cyanating agent to ensure complete conversion of the 3,4-diaminobenzoic acid. |
Experimental Protocols
Synthesis of this compound via Cyanogen Bromide Method
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3,4-Diaminobenzoic acid
-
Cyanogen bromide (Caution: Highly Toxic)
-
Sodium bicarbonate (NaHCO₃)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve 3,4-diaminobenzoic acid (1.0 equivalent) in a suitable volume of water containing sodium bicarbonate (2.0-2.5 equivalents). The solution should be stirred until all solids have dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate container, carefully prepare a solution of cyanogen bromide (1.0-1.1 equivalents) in a minimal amount of cold water or a water-miscible solvent like ethanol. (EXTREME CAUTION: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment in a certified fume hood).
-
Slowly add the cyanogen bromide solution to the stirred solution of 3,4-diaminobenzoic acid over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Cyanating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Cyanogen Bromide | Water | 25 | 4 | 75 | 92 |
| 2 | Cyanogen Bromide | Water | 50 | 2 | 82 | 88 (minor decarboxylation) |
| 3 | Cyanamide | Ethanol | 80 | 6 | 68 | 95 |
| 4 | Cyanogen Bromide | 1:1 Ethanol/Water | 25 | 4 | 85 | 96 |
Visualizations
Experimental Workflow
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis, Structure Investigations, and In Silico and In Vitro Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying crude this compound?
A1: The primary challenges stem from the compound's physicochemical properties. It is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group, leading to zwitterionic character. This results in high polarity, strong intermolecular interactions, and often poor solubility in common organic solvents, making purification by standard techniques like direct recrystallization or silica gel chromatography difficult.
Q2: What are the likely impurities in my crude sample?
A2: Impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 3,4-diaminobenzoic acid with a cyanogen source (e.g., cyanogen bromide). Potential impurities include:
-
Unreacted starting materials: 3,4-diaminobenzoic acid.
-
Polymeric byproducts: Formed from self-condensation or reaction with impurities.
-
Isomers: Positional isomers if the starting materials are not pure.
-
Residual reagents and catalysts.
Q3: How does pH affect the solubility and purification of this compound?
A3: The pH of the solution has a significant impact on the solubility of this compound.[1]
-
Acidic pH (below pKa of the carboxylic acid): The amino group is protonated, and the carboxylic acid is in its neutral form. The compound will likely have better solubility in aqueous acidic solutions.
-
Isoelectric point: The pH at which the net charge of the molecule is zero. At this point, the compound typically has its minimum aqueous solubility, which can be exploited for precipitation/crystallization.
-
Basic pH (above pKa of the amino group): The carboxylic acid is deprotonated (carboxylate), and the amino group is neutral. The compound will likely have better solubility in aqueous basic solutions.
This pH-dependent solubility can be used to selectively precipitate the product or impurities.
Q4: Is recrystallization a viable purification method?
A4: Yes, recrystallization can be effective, but solvent selection is critical due to the compound's polar nature. It may be challenging to find a single solvent that provides good solubility at high temperatures and poor solubility at room temperature. A mixed-solvent system or pH adjustment might be necessary.
Q5: Can I use normal-phase column chromatography for purification?
A5: Normal-phase (silica gel) chromatography can be challenging due to the high polarity of the compound, which may lead to strong adsorption to the silica, resulting in poor elution and peak tailing. If this method is used, highly polar mobile phases, often with additives like acetic acid or ammonia to suppress ionization, are required. Reverse-phase or ion-exchange chromatography might be more suitable alternatives.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound is insoluble in all tested solvents, even when hot. | The compound has very low solubility in common organic solvents due to its high polarity and strong intermolecular hydrogen bonding. | - Try highly polar aprotic solvents like DMF, DMSO, or NMP. - Use aqueous acidic or basic solutions to dissolve the compound, followed by neutralization to induce precipitation/crystallization. |
| Compound "oils out" instead of forming crystals. | The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is too concentrated. | - Add more of the hot solvent to the mixture to ensure complete dissolution. - Allow the solution to cool more slowly. - Try a different solvent system with a lower boiling point. |
| Poor recovery of the purified product. | The compound has significant solubility in the mother liquor even at low temperatures. | - Cool the crystallization mixture in an ice bath or refrigerator for an extended period. - Reduce the volume of the solvent used for recrystallization to a minimum. - Consider adding an anti-solvent to decrease the solubility of the product. |
| The recrystallized product is still colored. | Colored impurities are co-crystallizing with the product. | - Perform a hot filtration of the dissolved sample before cooling. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that this may reduce the yield. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not move from the baseline on a silica gel column. | The compound is too polar and is strongly adsorbed to the silica gel. | - Increase the polarity of the mobile phase (e.g., use a higher percentage of methanol in dichloromethane). - Add a small amount of acetic acid or formic acid to the mobile phase to protonate the amino group and reduce its interaction with the silica. - Consider using reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a pH modifier like formic acid or ammonia). |
| Significant peak tailing is observed. | Strong interaction between the polar compound and the stationary phase. | - Add a modifier to the mobile phase (e.g., a small amount of triethylamine or ammonia for basic compounds on silica, or an ion-pairing agent in reverse-phase). - Use a less acidic stationary phase like alumina. |
| Co-elution of impurities. | The chosen mobile phase does not provide adequate separation. | - Optimize the mobile phase composition by trying different solvent mixtures and gradients. - Experiment with different stationary phases (e.g., alumina, C18, or ion-exchange resins). |
Experimental Protocols
Protocol 1: Purification by Acid-Base Precipitation
This method leverages the amphoteric nature of the compound to remove neutral and some acidic or basic impurities.
-
Dissolution: Dissolve the crude this compound in a dilute aqueous base (e.g., 1 M NaOH) with stirring. Use the minimum amount of base required for complete dissolution.
-
Filtration (Optional): If insoluble impurities are present, filter the basic solution.
-
Acidification: Cool the solution in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with vigorous stirring. Monitor the pH. The product will precipitate as it approaches its isoelectric point.
-
Isolation: Continue adding acid until no more precipitate forms. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove salts, followed by a small amount of a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any remaining non-polar impurities.
-
Drying: Dry the purified product under vacuum.
Protocol 2: Recrystallization from a Mixed Solvent System
-
Solvent Screening: In test tubes, test the solubility of small amounts of the crude product in various polar solvents (e.g., water, ethanol, methanol, isopropanol, DMF, DMSO) at room and elevated temperatures to find a "good" solvent (dissolves the compound when hot) and a "poor" solvent (compound is insoluble).
-
Dissolution: In a flask, dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Data Presentation
The following tables provide representative data for the purification of this compound. Note that the optimal conditions should be determined experimentally for each batch of crude material.
Table 1: Purity Improvement via Recrystallization
| Recrystallization Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Water | 85.2 | 95.1 | 65 |
| Ethanol/Water (3:1) | 85.2 | 97.5 | 72 |
| DMF/Water (1:2) | 85.2 | 98.2 | 68 |
| Acid-Base Precipitation | 85.2 | 96.8 | 85 |
Table 2: Comparison of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase | Purity (HPLC Area %) |
| Normal-Phase | Silica Gel | Dichloromethane:Methanol:Acetic Acid (80:19:1) | 92.3 |
| Reverse-Phase | C18 Silica | Water:Acetonitrile with 0.1% Formic Acid (Gradient) | 98.9 |
| Ion-Exchange | Strong Anion Exchange | Aqueous buffer gradient | 97.8 |
Visualizations
Purification Workflow
References
Technical Support Center: Overcoming Solubility Issues of Benzimidazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with benzimidazole compounds in organic solvents and aqueous assay buffers.
Troubleshooting Guide & FAQs
Issue: My benzimidazole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: Why is my benzimidazole compound precipitating out of solution?
-
Answer: This is a common issue known as "solvent shock."[1] Benzimidazole compounds are often hydrophobic and have low solubility in aqueous solutions.[1][2] When a concentrated stock solution in a solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can no longer stay dissolved and precipitates.[1] The pH of your buffer can also significantly impact the solubility of benzimidazole derivatives, as they are generally weak bases.[1][2]
-
Question: What are the first steps I should take to troubleshoot this?
-
Answer:
-
Optimize your dilution strategy: Instead of a single large dilution, try a serial dilution approach. You can dilute your DMSO stock in an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[1] Alternatively, you can perform a stepwise dilution with your final assay buffer while vortexing.[1]
-
Check your DMSO concentration: It is generally recommended to keep the final concentration of DMSO in your assay below 0.5% to avoid cellular toxicity and interference with enzyme activity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Adjust the pH of your buffer: Since benzimidazoles are weak bases, their solubility can often be increased by lowering the pH of the solution.[1][2] You can experimentally determine the optimal pH for your compound's solubility.[1]
-
Issue: I've tried optimizing my dilution and using co-solvents, but my compound is still not soluble enough.
-
Question: What advanced techniques can I use to improve the solubility of my benzimidazole compound?
-
Answer: For persistent solubility issues, you can explore the following advanced formulation strategies:
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.[1]
-
Salt Formation: For benzimidazole compounds with ionizable groups, converting them into a salt form can dramatically improve their solubility and dissolution rate.[1][3][4][5] This is a common strategy in drug development and can be achieved by reacting the compound with an acid.[1][4][5]
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[1][6][7][8] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are often used in in-vitro assays.[1]
-
Prodrug Approach: A more advanced strategy involves synthesizing a bioreversible, more water-soluble derivative of the parent compound, known as a prodrug.[9][10][11][12]
-
-
Question: How much of a solubility increase can I expect with these methods?
-
Answer: The degree of solubility enhancement is highly dependent on the specific benzimidazole compound and the method used. For example, using cyclodextrins has been shown to increase the solubility of albendazole and fenbendazole by over 1000-fold.[1] Salt formation has also been shown to significantly increase the solubility of albendazole.[4][5][13]
Quantitative Solubility Enhancement Data
The following table summarizes the reported fold increase in solubility for various benzimidazole compounds using different solubilization techniques.
| Benzimidazole Compound | Solubilization Method | Approximate Fold Increase in Solubility |
| Albendazole | β-cyclodextrin | 223x[1] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x[1] |
| Albendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1412x[1] |
| Albendazole Hydrochloride (Salt) | In distilled water | >1000x[13] |
| Fenbendazole | β-cyclodextrin | 432x[1] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x[1] |
| Fenbendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1373x[1] |
| Thiazolobenzimidazole (TBI) | pH adjustment (to pH 2) | ~36x[1] |
| Thiazolobenzimidazole (TBI) | pH adjustment and HPCD | ~900x[1] |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the solubility of a benzimidazole compound at different pH values.
Materials:
-
Benzimidazole compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the benzimidazole compound to separate vials, each containing a different pH buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to allow the solution to reach equilibrium.[1]
-
After equilibration, measure and record the final pH of each solution.[1]
-
Filter an aliquot from the supernatant of each vial using a 0.22 µm filter to remove any undissolved solid.[1]
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Quantify the concentration of the dissolved benzimidazole compound in each filtered sample using a validated analytical method.[1]
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Plot the measured solubility (on the y-axis) against the final pH (on the x-axis) to generate the pH-solubility profile.[1]
Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
Objective: To determine the effect of a cyclodextrin on the solubility of a benzimidazole compound. This protocol is based on the method by Higuchi and Connors.[1]
Materials:
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Benzimidazole compound
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Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer (relevant to your assay)
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.[1]
-
Add an excess amount of your benzimidazole compound to each cyclodextrin solution in separate vials, ensuring there is undissolved solid material at the bottom of each.[1]
-
Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).[1]
-
Equilibrate the samples for 24-72 hours to ensure equilibrium solubility is reached.[1]
-
After equilibration, carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm filter.[1]
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample.[1]
-
Plot the concentration of the dissolved benzimidazole compound (on the y-axis) against the concentration of the cyclodextrin (on the x-axis).[1] The slope of this plot can be used to determine the complexation stoichiometry and binding constant.[1]
Visualizations
Caption: Troubleshooting workflow for addressing compound solubility issues.
Caption: Experimental workflow for determining the pH-solubility profile.
Caption: Inhibition of VEGFR-2 signaling by benzimidazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Optimization of reaction conditions for N-alkylation of benzimidazoles
Welcome to the Technical Support Center for the N-alkylation of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of N-alkylated benzimidazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-alkylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low to No Yield of the Desired N-Alkylated Product
Question: My N-alkylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?
Answer: Low yields in benzimidazole N-alkylation can stem from several factors. Careful consideration of the following parameters is crucial for optimizing the reaction outcome.[1]
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Purity of Starting Materials: Ensure your starting benzimidazole is pure and dry, as impurities can interfere with the reaction.
-
Choice of Base: The base is critical for the deprotonation of the benzimidazole nitrogen. A base that is too weak may not sufficiently deprotonate the benzimidazole, while a very strong base could lead to side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH). The optimal choice depends on the specific substrate and alkylating agent.
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Solvent Selection: It is crucial to use a dry, aprotic solvent, as protic solvents can quench the benzimidazole anion.[1] Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used.
-
Alkylating Agent: The alkylating agent should be fresh and used in an appropriate stoichiometric amount. An excess can sometimes lead to the formation of undesired quaternary salts.
-
Reaction Temperature and Time: These are key parameters to optimize. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of a Mixture of Regioisomers (N1 and N3 Alkylation)
Question: I am obtaining a mixture of the two possible N-alkylated regioisomers, and separation is proving difficult. How can I improve the regioselectivity of my reaction?
Answer: Achieving high regioselectivity is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. The formation of two regioisomers is due to the tautomeric nature of the benzimidazole ring.[1] Several strategies can be employed to enhance regioselectivity:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.[1]
-
Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the adjacent nitrogen, while electron-donating groups can enhance it.
-
Reaction Conditions: The choice of solvent and base can also influence the regioselectivity. For instance, in some cases, aprotic solvents may favor the formation of one isomer over the other.
Problem 3: Formation of a Dialkylated Product (Benzimidazolium Salt)
Question: My reaction is producing a significant amount of a dialkylated product. How can I avoid this?
Answer: The formation of a 1,3-dialkylbenzimidazolium salt is a common side reaction, particularly when using an excess of the alkylating agent or under harsh reaction conditions. To minimize the formation of this byproduct:
-
Control Stoichiometry: It is recommended to use the alkylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can also help to avoid localized high concentrations that might favor over-alkylation.
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it once the starting material has been consumed.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of benzimidazoles, and how do I choose the right one?
A1: The choice of base is critical and depends on the reactivity of the benzimidazole and the alkylating agent. Commonly used bases include:
-
Potassium Carbonate (K₂CO₃): A mild and widely used base, often in solvents like DMF or acetonitrile.
-
Sodium Hydride (NaH): A strong base used for less reactive benzimidazoles, typically in anhydrous THF or DMF.
-
Potassium Hydroxide (KOH): A strong base that can be effective, often used in solvents like DMSO or under phase-transfer conditions.
A good starting point is to use K₂CO₃ in DMF. If the reaction is sluggish, a stronger base like NaH may be necessary.
Q2: How can I monitor the progress of my N-alkylation reaction?
A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction progress.[2] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any byproducts. The spots can be visualized under a UV lamp.[2]
Q3: What is the best way to purify the N-alkylated benzimidazole product?
A3: Column chromatography on silica gel is the most common and effective method for purifying N-alkylated benzimidazoles.[4] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective in separating the desired product from unreacted starting materials and byproducts.[5]
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for N-alkylation of benzimidazoles.
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
-
Materials:
-
Substituted Benzimidazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add the substituted benzimidazole and potassium carbonate.
-
Add dry DMF and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Alkylation using Sodium Hydride in THF
-
Materials:
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Substituted Benzimidazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted benzimidazole and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Bases for N-Alkylation of Benzimidazole with Benzyl Bromide
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | NaH | THF | rt | 4 | 92 |
| 3 | KOH | DMSO | 100 | 5 | 78 |
| 4 | Cs₂CO₃ | MeCN | 60 | 8 | 90 |
Note: Yields are representative and can vary depending on the specific benzimidazole substrate and reaction scale.
Table 2: Effect of Solvent on the N-Alkylation of 2-Methylbenzimidazole with Ethyl Iodide
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K₂CO₃ | 70 | 5 | 88 |
| 2 | Acetonitrile | K₂CO₃ | 70 | 8 | 82 |
| 3 | THF | NaH | rt | 6 | 90 |
| 4 | DMSO | KOH | 90 | 4 | 75 |
Note: Yields are illustrative and subject to variation based on experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Benzimidazole Ring Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during benzimidazole ring synthesis, with a particular focus on side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during benzimidazole synthesis?
A1: The most frequently encountered side products in benzimidazole synthesis include:
-
1,2-disubstituted benzimidazoles: These form competitively with the desired 2-substituted benzimidazoles when using aldehydes as reactants.
-
N-alkylated benzimidazoles: Over-alkylation can occur at the N-1 position of the benzimidazole ring.
-
Bis-benzimidazoles: Dimeric structures can form under certain conditions.
-
Colored impurities: Often arise from oxidation or polymerization of starting materials or intermediates.[1]
Q2: How can I minimize the formation of the 1,2-disubstituted side product?
A2: The formation of the 1,2-disubstituted benzimidazole is a common challenge. Several strategies can be employed to favor the formation of the desired 2-substituted product:
-
Control of Stoichiometry: Using a slight excess of the o-phenylenediamine can favor the mono-substituted product. A 4:1 ratio of o-phenylenediamine to aldehyde has been shown to significantly increase the yield of the 2-substituted product.[2]
-
Catalyst Selection: The choice of catalyst plays a crucial role. While some Lewis acids can promote the formation of the 1,2-disubstituted product, catalysts like supported gold nanoparticles (Au/TiO2) have been shown to be highly selective for the 2-substituted benzimidazole.[3][4]
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetic product, which is often the 2-substituted benzimidazole.
Q3: My final benzimidazole product is colored. What causes this and how can I purify it?
A3: Colored impurities in benzimidazole synthesis are often high molecular weight condensation or oxidation products of the o-phenylenediamine starting material.[1] Here are two common purification methods:
-
Recrystallization with Decolorizing Charcoal: Dissolve the crude product in a suitable hot solvent (e.g., boiling water or ethanol) and add activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and allow the purified benzimidazole to crystallize upon cooling.[5]
-
Potassium Permanganate Treatment: For stubborn discoloration, dissolve the crude product in boiling water and add a potassium permanganate solution until a brown precipitate of manganese dioxide is observed. The permanganate oxidizes the colored impurities. The excess permanganate and the manganese dioxide can then be removed by adding sodium bisulfite until the solution is clear, followed by treatment with decolorizing charcoal and filtration.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your benzimidazole synthesis in a question-and-answer format.
Problem 1: My reaction is producing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles.
Q: I am trying to synthesize a 2-substituted benzimidazole from o-phenylenediamine and an aldehyde, but I am getting a significant amount of the 1,2-disubstituted product. How can I improve the selectivity?
A: This is a common selectivity issue. The formation of the 1,2-disubstituted product proceeds through a bis-imine intermediate. To favor the 2-substituted product, you can try the following:
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Adjust the Reactant Ratio: As a first step, try increasing the molar ratio of o-phenylenediamine to the aldehyde. A ratio of 4:1 has been shown to dramatically favor the formation of the 2-substituted benzimidazole.[2]
-
Optimize Your Catalyst:
-
Lewis Acids: If you are using a Lewis acid catalyst like Er(OTf)3, be aware that it can promote the formation of the 1,2-disubstituted product, especially with electron-rich aldehydes.[2] Consider reducing the catalyst loading or switching to a different catalyst.
-
Heterogeneous Catalysts: Supported gold nanoparticles on titanium dioxide (Au/TiO2) have demonstrated high selectivity for the synthesis of 2-substituted benzimidazoles under mild conditions.[3][4] Similarly, FeCl3 supported on Al2O3 has also been used for the selective synthesis of 2-substituted benzimidazoles.
-
-
Solvent and Temperature Effects:
-
The choice of solvent can influence the reaction pathway. For some catalytic systems, switching from an aprotic to a protic solvent like water can favor the 2-substituted product.
-
Lowering the reaction temperature can also improve selectivity towards the 2-substituted product.
-
Quantitative Data on Selectivity:
The following table summarizes the effect of different catalysts and reactant ratios on the product distribution between 2-substituted (1a) and 1,2-disubstituted (1b) benzimidazoles from the reaction of o-phenylenediamine and benzaldehyde.
| Catalyst | o-Phenylenediamine:Benzaldehyde Ratio | Solvent | Temperature (°C) | Yield of 1a (%) | Yield of 1b (%) | Reference |
| None | 4:1 | Water | 1 | 92 | 8 | [2] |
| Er(OTf)3 (10 mol%) | 1:2 | Water | 100 (MW) | - | 72 | [2] |
| Er(OTf)3 (10 mol%) | 1:1.1 | Water | 1 | 35 | 50 | [2] |
| Au/TiO2 | 1:1 | CHCl3:MeOH (3:1) | 25 | High selectivity for 1a | Not reported | [3][4] |
| FeCl3/Al2O3 | 1:1 | DMF | 25 | Good yields of 1a | Not reported |
Problem 2: I am observing the formation of a dimeric or bis-benzimidazole side product.
Q: My mass spectrometry analysis shows a peak that corresponds to a dimer of my expected benzimidazole. How is this forming and how can I prevent it?
A: The formation of bis-benzimidazoles can occur, especially when reacting o-phenylenediamine with dicarboxylic acids or their derivatives. The mechanism involves the reaction of two equivalents of o-phenylenediamine with one equivalent of the linking reagent. To minimize the formation of bis-benzimidazoles:
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Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. Use a slight excess of the monofunctional carboxylic acid or aldehyde to cap the diamine and prevent dimerization.
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor the formation of these thermodynamically stable dimeric products. Try to run the reaction at the lowest effective temperature and monitor the progress to stop it once the desired product is formed.
Experimental Protocols
Protocol for the Selective Synthesis of 2-Phenyl-1H-benzimidazole
This protocol is adapted from a method that favors the formation of the 2-substituted benzimidazole.[2]
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Water, deionized
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (4.0 mmol) and deionized water (10 mL).
-
Stir the mixture at room temperature.
-
Slowly add benzaldehyde (1.0 mmol) to the mixture.
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Continue stirring the reaction mixture at 1°C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the product will precipitate out of the solution.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold deionized water.
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Dry the product under vacuum to obtain 2-phenyl-1H-benzimidazole.
Protocol for the Purification of Colored Benzimidazole
This protocol describes a general procedure for removing colored impurities.[5][6]
Materials:
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Crude, colored benzimidazole
-
Suitable recrystallization solvent (e.g., water, ethanol)
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Activated charcoal (decolorizing charcoal)
Procedure:
-
Place the crude benzimidazole in an Erlenmeyer flask.
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Add a minimal amount of the appropriate solvent to dissolve the solid completely upon heating.
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Heat the mixture to boiling with stirring to ensure complete dissolution.
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Once dissolved, remove the flask from the heat source.
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Carefully add a small amount of activated charcoal to the hot solution (approximately 1-2% by weight of the crude product). Caution: Adding charcoal to a boiling solution can cause vigorous bumping.
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Gently swirl the flask and reheat to boiling for a few minutes.
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Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Visualizing Reaction Pathways and Workflows
Competitive Formation of 2-Substituted vs. 1,2-Disubstituted Benzimidazoles
The following diagram illustrates the two competing pathways in the reaction between o-phenylenediamine and an aldehyde. Path A leads to the desired 2-substituted benzimidazole, while Path B results in the 1,2-disubstituted side product.
Caption: Competing pathways in benzimidazole synthesis.
Troubleshooting Workflow for Side Product Formation
This workflow provides a logical sequence of steps to troubleshoot and minimize side product formation during benzimidazole synthesis.
Caption: Troubleshooting workflow for side product minimization.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structure, which contains both acidic (carboxylic acid) and basic (amino-imidazole) groups, polar protic solvents are a good starting point. A solvent screening study is recommended. Common choices include water, lower alcohols (methanol, ethanol), or mixtures thereof. The solubility is also highly dependent on pH.
Q2: How does pH affect the solubility and recrystallization of this compound?
A2: this compound is an amphoteric molecule, meaning it can react as both an acid and a base.
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In acidic solutions (low pH), the amino group will be protonated, forming a more soluble salt.
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In basic solutions (high pH), the carboxylic acid group will be deprotonated, also forming a more soluble salt.
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At its isoelectric point (the pH at which the net charge is zero), the compound will likely have its minimum solubility. This property can be exploited for purification. You can dissolve the crude product in an acidic or basic solution, filter out any insoluble impurities, and then adjust the pH to the isoelectric point to precipitate the purified compound.
Q3: What are the most common impurities I might encounter?
A3: Common impurities often include unreacted starting materials from the synthesis, such as precursors to the benzimidazole ring, or by-products from incomplete reactions or side reactions. Without a specific synthetic route, it is hard to pinpoint exact impurities. However, general classes of impurities could include starting diamines or carboxylic acids.
Q4: My compound is not dissolving in the chosen solvent, even at high temperatures. What should I do?
A4: If the compound is not dissolving, consider the following:
-
Increase the solvent volume: You may not be using enough solvent. Add more solvent in small increments.
-
Try a different solvent: The chosen solvent may be inappropriate. Refer to the solvent screening data.
-
Adjust the pH: As mentioned, the solubility is pH-dependent. A slight addition of acid or base can significantly increase solubility.
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Use a solvent mixture: A co-solvent system, such as ethanol/water or methanol/water, might provide the desired solubility profile.
Q5: Crystals are not forming upon cooling. What is the problem?
A5: Failure to crystallize can be due to several factors:
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Supersaturation has not been reached: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound.
-
The solution is cooling too quickly: Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath.
-
Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal of the pure compound.
Q6: The recrystallized product is an oil, not a solid. How can I fix this?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solubility is too high. To address this:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to reduce the concentration.
-
Allow the solution to cool more slowly.
-
Try a different solvent with a lower boiling point or one in which the compound is less soluble.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery Yield | The compound is too soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a smaller volume of solvent for recrystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The chosen solvent is not optimal. | - Perform a more thorough solvent screening to find a solvent with a steeper solubility curve. | |
| Premature crystallization during hot filtration. | - Pre-heat the filtration funnel and receiving flask.- Use a slight excess of hot solvent to ensure the compound remains dissolved. | |
| Colored Impurities in Crystals | Impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization. |
| The compound itself is colored. | - Confirm the expected color of the pure compound from literature or analytical data. | |
| Inconsistent Melting Point | The product is still impure. | - Repeat the recrystallization process. Consider using a different solvent system.- Ensure the crystals are completely dry. |
| The product is wet with solvent. | - Dry the crystals under vacuum for an extended period. |
Data Presentation
Table 1: Hypothetical Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Estimated Recovery | Notes |
| Water | Low | Very Low | Slow, small needles | Low | Solubility can be increased by adjusting pH. |
| Methanol | High | Moderate | Good, well-formed crystals | Moderate | High solubility may lead to lower yields. |
| Ethanol | Moderate | Low | Good, well-formed crystals | Good | A promising single-solvent system. |
| Isopropanol | Low | Very Low | Slow, small crystals | Low | |
| Acetone | Moderate | Low | Rapid, may form powder | Good | |
| Ethyl Acetate | Very Low | Very Low | - | Poor | Not a suitable solvent. |
| Ethanol/Water (8:2) | High | Low | Excellent, large crystals | High | A good co-solvent system to investigate. |
| Methanol/Water (9:1) | High | Low | Excellent, well-formed crystals | High | Another promising co-solvent system. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Mandatory Visualization
Caption: Workflow for the recrystallization of a solid compound.
Technical Support Center: Stability and Degradation of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid. The information provided is designed to address common challenges encountered during stability testing and degradation analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a refrigerator at 2-8°C. For short-term storage, it should be kept in a dark place and sealed in a dry environment.
Q2: What are the typical stress conditions used for forced degradation studies of this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][2] Typical stress conditions include:
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Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
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Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing the compound in solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound and degradation patterns of similar benzimidazole derivatives, the following degradation pathways are plausible:
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Hydrolysis: The amide-like structure within the imidazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The electron-rich benzimidazole ring system and the amino group are potential sites for oxidation. This could lead to the formation of N-oxides or hydroxylated species. Studies on other benzimidazoles have shown that the imidazole moiety is susceptible to base-mediated autoxidation.
-
Photodegradation: Benzimidazole derivatives are known to be photosensitive.[3] Photodegradation could lead to complex reactions, including dimerization or ring cleavage.[4]
-
Decarboxylation: The carboxylic acid group may be lost as carbon dioxide under thermal stress.
Q4: What is a suitable analytical technique for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5][6][7] This method should be able to separate the parent compound from all potential degradation products, ensuring that the assay is specific and accurate. A UV detector is typically used for detection, as benzimidazole derivatives have strong UV absorbance.[8]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram During Stability Studies
Description: You are running a stability-indicating HPLC method for this compound and observe new, unexpected peaks that are not present in the reference standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the sample | - Compare the chromatogram of the stressed sample with that of a non-stressed control sample to confirm if the new peaks are degradation products.- If confirmed, proceed with characterization of the degradants using techniques like LC-MS to determine their mass and propose structures. |
| Contamination of the mobile phase or diluent | - Prepare fresh mobile phase and diluent and re-inject the sample.- Filter all solvents before use. |
| Sample carryover from a previous injection | - Inject a blank (diluent) to check for carryover.- If carryover is observed, optimize the needle wash procedure of the autosampler. |
| Interaction of the analyte with the column | - Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.- Try a different column with a different stationary phase chemistry. |
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting logic for identifying the source of unexpected peaks.
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Description: During the analysis of this compound, you observe peak tailing, fronting, or inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase pH | - The compound has both acidic (carboxylic acid) and basic (amino and imidazole) functional groups. The mobile phase pH should be controlled with a suitable buffer and be at least 2 pH units away from the pKa of the analyte for consistent ionization and good peak shape. |
| Column degradation | - If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Replace the column with a new one of the same type.- Use a guard column to protect the analytical column. |
| Sample overload | - Reduce the concentration of the sample being injected. |
| Secondary interactions with the stationary phase | - The amino group can interact with residual silanols on the silica-based stationary phase, leading to tailing. Add a competing base like triethylamine (0.1%) to the mobile phase or use a column with end-capping. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for performing forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
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Place a known amount of the solid compound in a petri dish and expose it to 105°C in a hot air oven for 48 hours.
-
Dissolve the solid in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose a solution of the compound (100 µg/mL in the mobile phase) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating RP-HPLC method. Optimization will be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.02 M Phosphate buffer, pH 3.5
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on UV spectra of 2-aminobenzimidazole[8])
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents and Conditions | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Significant degradation | Ring-opened products, decarboxylated products |
| Base Hydrolysis | 0.1 M NaOH, RT, 8h | Moderate degradation | Hydrolyzed imidazole ring products |
| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation | N-oxides, hydroxylated benzimidazole derivatives |
| Thermal | 105°C, 48h (solid) | Minor to moderate degradation | Decarboxylated product |
| Photodegradation | 1.2 million lux hours, 200 Wh/m² | Significant degradation | Dimeric products, photo-oxidized products |
Proposed Degradation Pathway under Oxidative Stress
Caption: A proposed degradation pathway under oxidative stress conditions.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
How to avoid impurities in the synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid.
Troubleshooting Guides
Issue 1: Low Purity of the Final Product After Synthesis from 3,4-Diaminobenzoic Acid and Cyanogen Bromide
Question: My final product, this compound, shows significant impurities on HPLC analysis after synthesis using 3,4-diaminobenzoic acid and cyanogen bromide. What are the potential causes and how can I resolve this?
Answer:
Low purity in this synthesis can arise from several factors, primarily related to side reactions and the inherent reactivity of the starting materials and intermediates. The most common impurities and their solutions are outlined below.
Potential Impurities and Solutions:
| Impurity | Potential Cause | Recommended Solution |
| Unreacted 3,4-Diaminobenzoic Acid | Incomplete reaction due to insufficient cyanogen bromide, suboptimal reaction time, or temperature. | Ensure the use of a slight excess of cyanogen bromide (1.05-1.1 equivalents). Monitor the reaction progress by TLC or HPLC and ensure it goes to completion. A modest increase in reaction temperature or prolonged reaction time might be necessary, but be cautious of degradation. |
| Polymeric Byproducts | High concentrations of reactants can lead to intermolecular reactions and polymerization. | Perform the reaction under more dilute conditions. Add the cyanogen bromide solution dropwise to the solution of 3,4-diaminobenzoic acid to maintain a low instantaneous concentration of the reactive intermediate. |
| Benzimidazolone Derivative | Presence of water in the reaction can lead to the formation of a urea intermediate, which can cyclize to the benzimidazolone. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Decarboxylated Impurity (2-Amino-1H-benzo[d]imidazole) | Harsh acidic conditions or high temperatures during reaction or workup can lead to the loss of the carboxylic acid group. | Maintain a neutral or slightly basic pH during the reaction and workup. Avoid excessive heating. If acidic conditions are necessary for purification, use them at low temperatures and for a minimal duration. |
Experimental Protocol: Synthesis with Minimized Impurities
This protocol outlines the synthesis of this compound from 3,4-diaminobenzoic acid and cyanogen bromide with a focus on minimizing impurity formation.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3,4-diaminobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., methanol or ethanol) under a nitrogen atmosphere.
-
-
Reagent Addition:
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In a separate flask, dissolve cyanogen bromide (1.05 eq) in the same anhydrous solvent.
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Cool the solution of 3,4-diaminobenzoic acid to 0-5 °C in an ice bath.
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Add the cyanogen bromide solution dropwise to the cooled diamine solution over a period of 1-2 hours with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Workup:
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Once the reaction is complete, adjust the pH of the reaction mixture to 8-9 with a suitable base (e.g., aqueous sodium bicarbonate solution) to precipitate the product.
-
Stir the resulting slurry at room temperature for 30 minutes.
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Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be further purified by recrystallization.
-
Issue 2: Difficulty in Removing a Persistent Impurity During Purification by Recrystallization
Question: I am struggling to remove a persistent impurity from my this compound product, even after multiple recrystallization attempts. What could this impurity be and how can I improve my purification?
Answer:
A persistent impurity that is difficult to remove by standard recrystallization is likely a compound with similar solubility properties to the desired product. Potential candidates include positional isomers or closely related benzimidazole derivatives.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Recommended Solution |
| Co-precipitation of Impurity | The impurity has very similar solubility to the product in the chosen solvent system. | Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is insoluble when cold) often provides better separation. For this compound, consider combinations like Dimethylformamide (DMF)/water, Dimethyl sulfoxide (DMSO)/water, or ethanol/water. pH Adjustment: The carboxylic acid and amino functionalities allow for purification based on pH. Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) to form the sodium salt. Filter to remove any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., acetic acid or dilute HCl) to a pH where the desired product precipitates, leaving more acidic or basic impurities in solution. The optimal pH for precipitation should be determined experimentally, often near the isoelectric point of the molecule. |
| Incomplete Removal of Starting Materials | The starting material, 3,4-diaminobenzoic acid, may have similar solubility characteristics. | An acid-base extraction prior to recrystallization can be effective. Dissolve the crude product in a dilute acidic solution; the more basic 2-amino group of the product will be protonated and dissolve, while the starting material may be less soluble. Filter and then neutralize the filtrate to precipitate the purified product. |
Experimental Protocol: Purification by pH-Controlled Recrystallization
-
Dissolution:
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Dissolve the crude this compound in a minimum amount of a dilute aqueous base (e.g., 0.1 M NaOH) at room temperature.
-
-
Filtration:
-
Filter the solution to remove any insoluble impurities.
-
-
Precipitation:
-
Slowly add a dilute acid (e.g., 0.1 M HCl or acetic acid) to the filtrate with constant stirring.
-
Monitor the pH and observe the precipitation of the product. The target pH for maximum recovery of the pure product is typically between 4 and 6.
-
-
Isolation:
-
Once precipitation is complete, continue stirring for 30 minutes to allow for complete crystallization.
-
Collect the purified product by filtration, wash thoroughly with deionized water, and then with a small amount of a water-miscible solvent like ethanol to aid in drying.
-
-
Drying:
-
Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C).
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the cyclization of 3,4-diaminobenzoic acid with cyanogen bromide. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, directly introduces the 2-amino group.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for quantitative purity analysis. It can effectively separate the target compound from starting materials and byproducts. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q3: Can I use other cyclizing agents instead of cyanogen bromide?
A3: Yes, other reagents can be used. For instance, reaction with urea under high temperatures can yield the corresponding benzimidazolone, which can then be converted to the 2-amino derivative, though this is a multi-step process. Another approach involves the use of S-methylisothiourea sulfate as a guanidinylating agent followed by cyclization. However, the direct reaction with cyanogen bromide is often preferred for its efficiency.
Q4: What are the key safety precautions when working with cyanogen bromide?
A4: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium hypochlorite (bleach) and sodium hydroxide readily available for quenching any residual cyanogen bromide.
Visualizations
Caption: Synthesis pathway for the target molecule.
Caption: Impurity formation pathways.
Caption: Troubleshooting workflow for purity.
Navigating the Large-Scale Synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid, this technical support center provides a comprehensive guide to navigate potential challenges. This resource offers detailed experimental protocols, troubleshooting advice in a user-friendly Q&A format, and quantitative data to ensure a successful and efficient synthesis campaign.
The primary and most direct route for the industrial production of this compound involves the cyclization of 3,4-diaminobenzoic acid with cyanogen bromide. This method is favored for its atom economy and straightforward approach.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below. This protocol is designed to be scalable, with adjustments for larger reaction volumes.
Step 1: Reaction Setup and Execution
-
Charging the Reactor: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser with a caustic scrubber, charge 3,4-diaminobenzoic acid and deionized water. A typical starting ratio is 1:10 to 1:15 (w/v) of the diamine to water.
-
Dissolution: Stir the mixture to form a suspension.
-
Reagent Addition: Prepare a solution of cyanogen bromide in a suitable solvent like water or a water-miscible co-solvent. The molar ratio of cyanogen bromide to 3,4-diaminobenzoic acid is typically in the range of 1.05 to 1.2 equivalents. Add the cyanogen bromide solution to the reactor at a controlled rate, maintaining the temperature between 20-30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to a temperature of 80-95°C and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method such as HPLC.
-
Cooling and pH Adjustment: Once the reaction is complete, cool the mixture to 20-25°C. Adjust the pH of the reaction mixture to 8.5-9.5 with an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, to precipitate the product.
Step 2: Isolation and Purification
-
Filtration: Filter the precipitated solid and wash the filter cake with deionized water until the washings are neutral.
-
Drying: Dry the wet cake under vacuum at 60-70°C until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized. A common solvent system for recrystallization is a mixture of an organic solvent such as ethanol or isopropanol and water.[1] Dissolve the crude product in the hot solvent mixture, treat with activated carbon to remove colored impurities, filter hot, and allow the filtrate to cool to crystallize the purified product.[1]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound at both laboratory and scaled-up levels.
Table 1: Reagent Quantities for Different Scales
| Reagent | Lab Scale (10g Product) | Pilot Scale (1kg Product) |
| 3,4-Diaminobenzoic Acid | ~8.6 g | ~860 g |
| Cyanogen Bromide | ~6.5 g | ~650 g |
| Water (Reaction) | ~100-150 mL | ~10-15 L |
| Base (e.g., 20% NaOH) | As required for pH 8.5-9.5 | As required for pH 8.5-9.5 |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Laboratory Scale | Pilot Scale |
| Reaction Temperature | 85-95°C | 85-95°C |
| Reaction Time | 2-4 hours | 3-5 hours |
| Typical Crude Yield | 85-95% | 80-90% |
| Purity (Crude) | >95% | >95% |
| Purity (Recrystallized) | >99% | >99% |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scaling up of this compound.
Question 1: The reaction is not going to completion, what are the possible causes?
-
Insufficient Cyanogen Bromide: Ensure that at least 1.05 equivalents of cyanogen bromide are used. Due to its volatility and potential for decomposition, it is advisable to use a slight excess.
-
Low Reaction Temperature: The cyclization reaction requires sufficient thermal energy. Ensure the internal temperature of the reactor is maintained at a minimum of 80°C.
-
Poor Mixing: In a scaled-up reaction, inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure the stirrer speed is sufficient to maintain a homogenous suspension.
Question 2: The final product is discolored (e.g., brown or pinkish). How can I improve the color?
-
Oxidation of Starting Material: 3,4-Diaminobenzoic acid is susceptible to oxidation, which can lead to colored impurities. It is recommended to use high-quality starting material and consider performing the reaction under an inert atmosphere (e.g., nitrogen).
-
Impure Cyanogen Bromide: The quality of cyanogen bromide can affect the color of the final product. Use a reputable source or freshly prepared reagent.
-
Purification: Treatment with activated carbon during recrystallization is an effective method for removing colored impurities.[1]
Question 3: I am observing the formation of a significant amount of an isomeric impurity. How can I avoid this?
The reaction of asymmetrically substituted o-phenylenediamines can potentially lead to the formation of regioisomers. In the case of 3,4-diaminobenzoic acid, the formation of 2-Amino-1H-benzo[d]imidazole-6 -carboxylic acid is a possibility. While the electronic effects of the carboxylic acid group generally favor the formation of the desired 5-carboxylic acid isomer, reaction conditions can influence the ratio.
-
Control of pH during reaction: Maintaining a slightly acidic to neutral pH during the initial phase of the reaction can help in directing the cyclization to the desired isomer.
-
Purification: The two isomers will likely have different physical properties, such as solubility, which can be exploited for separation during recrystallization. Careful selection of the recrystallization solvent system is crucial.
Question 4: What are the safety precautions for handling cyanogen bromide?
Cyanogen bromide is a highly toxic and corrosive substance. It is crucial to handle it with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation Hazard: Avoid inhaling dust or vapors.
-
Moisture Sensitivity: Cyanogen bromide reacts with water and acids to release highly toxic hydrogen cyanide gas. Store it in a tightly sealed container in a cool, dry place, away from moisture and acids.
-
Waste Disposal: Dispose of cyanogen bromide and any contaminated materials according to institutional and local regulations for hazardous waste.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the synthesis process and troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Isolating Benzimidazole Derivatives with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to column chromatography for the purification of benzimidazole derivatives. This resource offers detailed experimental protocols, troubleshooting guidance in a question-and-answer format, and quantitative data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzimidazole derivatives?
A1: Silica gel is the most widely used stationary phase for the column chromatography of benzimidazole derivatives.[1] Alumina can also be used, and its surface can be acidic, basic, or neutral.
Q2: How do I choose an appropriate mobile phase for my benzimidazole derivative?
A2: The choice of mobile phase, or eluent, is critical and depends on the polarity of your specific benzimidazole derivative. A good starting point is to perform thin-layer chromatography (TLC) to screen different solvent systems.[1] Common mobile phases are mixtures of a non-polar solvent like n-hexane or benzene and a more polar solvent such as ethyl acetate or acetone.[2][3][4] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate to ensure good separation on the column.
Q3: My benzimidazole derivative is highly polar and doesn't move from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
A3: For very polar benzimidazole derivatives, you may need to use a more polar mobile phase. Consider adding a small amount of methanol to your eluent system (e.g., dichloromethane with 1-10% methanol). For basic compounds like many benzimidazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the mobile phase can help to reduce peak tailing and improve separation on silica gel.
Q4: Can I use gradient elution for my purification?
A4: Yes, gradient elution is often necessary and highly effective for separating complex mixtures containing benzimidazole derivatives, especially when the components have a wide range of polarities.[1][5] This technique involves gradually increasing the polarity of the mobile phase during the chromatography run, which helps to elute more strongly retained compounds. A typical gradient might start with a low polarity mixture (e.g., 100% dichloromethane or a high hexane/ethyl acetate ratio) and progressively increase the proportion of the more polar solvent (e.g., methanol or ethyl acetate).[5][6]
Troubleshooting Guide
Problem: My column is running very slowly.
-
Possible Cause: The silica gel may be packed too tightly, or fine particles may be clogging the column. The viscosity of the mobile phase could also be too high.
-
Solution: Ensure the silica gel is not too fine for gravity or flash chromatography. When packing the column, create a slurry and allow it to settle evenly. If using flash chromatography, ensure the applied pressure is appropriate for the column dimensions and silica particle size. If the mobile phase is too viscous, consider switching to a less viscous solvent system with similar polarity.
Problem: The separation between my desired compound and an impurity is poor, even though they have different Rf values on TLC.
-
Possible Cause: The column may be overloaded with the crude sample. The flow rate of the eluent might be too fast, not allowing for proper equilibrium between the stationary and mobile phases. Also, the choice of solvent to dissolve the sample before loading can affect separation.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude compound ratio of at least 30:1 by weight. Optimize the flow rate; a slower flow rate often improves resolution. When loading the sample, dissolve it in a minimal amount of the mobile phase or a solvent in which it is highly soluble but which is a weak eluent for the chromatography. For compounds that are not very soluble in the eluent, dry loading is a good alternative.
Problem: My compound appears to be decomposing on the column.
-
Possible Cause: Benzimidazole derivatives, being basic, can sometimes interact strongly with the acidic surface of silica gel, leading to degradation or irreversible adsorption.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%). Alternatively, use a less acidic stationary phase like neutral alumina.
Problem: I see colored impurities in my crude product that are difficult to separate by column chromatography.
-
Possible Cause: These colored impurities often arise from the oxidation of starting materials, such as o-phenylenediamine.[1]
-
Solution: Before performing column chromatography, you can treat a solution of the crude product with activated carbon to adsorb the colored impurities.[1] Another effective method is an acid-base extraction. Since benzimidazoles are basic, they can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The purified benzimidazole can then be recovered by neutralizing the aqueous layer.[1]
Data Presentation
The following tables summarize typical solvent systems used for the TLC analysis and column chromatography of various benzimidazole derivatives.
Table 1: TLC Mobile Phase Systems for Benzimidazole Derivatives on Silica Gel
| Benzimidazole Derivative Type | Mobile Phase System | Ratio (v/v) | Observed Rf of Product | Reference |
| Unsubstituted Benzimidazole | Benzene : Acetone | 7 : 3 | 0.39 | [4] |
| 1,2-Disubstituted Benzimidazoles | Ethyl acetate : n-Hexane | 3 : 5 | Not specified | [2] |
| 2-Substituted Benzimidazoles | Ethyl acetate : n-Hexane | 1 : 1 | Not specified | [2] |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Ethyl acetate : n-Hexane | 1 : 9 | Not specified | [2] |
| Substituted 2-mercaptobenzimidazoles | Dichloromethane : Methanol | 95 : 5 (+ 1 drop NH₃) | Not specified | |
| General Benzimidazole Derivatives | Benzene : Ethyl acetate | Various | Not specified | [3] |
Table 2: Column Chromatography Mobile Phase Systems for Benzimidazole Derivatives on Silica Gel
| Benzimidazole Derivative Type | Mobile Phase System | Elution Type | Reference |
| 1,3-bis-(2-benzimidazolyl)benzene | Benzene : Ethyl acetate | Isocratic/Gradient | [3] |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Ethyl acetate : n-Hexane (1:9) | Isocratic | [2] |
| General 2-Substituted Benzimidazoles | Ethyl acetate : n-Hexane | Isocratic/Gradient | [1] |
| 2-[2-(N-isobutyl-N-methylamino)benzylsulphinyl]benzimidazole | Ethyl acetate : Hexane (15:85) | Isocratic | [7] |
| Diastereomers of a benzimidazole derivative | Methanol : Methylene chloride (0-5%) | Gradient | [7] |
| 2-Benzimidazol-diphenyl-2-imino-thiazolidine-4-ols | Dichloromethane : Hexane (5:95) | Isocratic | [8] |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography of a 2-Substituted Benzimidazole Derivative
This protocol provides a step-by-step guide for the purification of a hypothetical 2-substituted benzimidazole derivative using flash column chromatography.
1. Materials and Equipment:
-
Crude benzimidazole derivative
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Solvents (TLC and column grade): n-hexane, ethyl acetate
-
TLC plates (silica gel coated with fluorescent indicator)
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Glass column for flash chromatography with a stopcock
-
Sand (washed)
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Collection tubes or flasks
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TLC developing chamber and UV lamp
-
Rotary evaporator
-
Source of pressurized air or nitrogen
2. Method Development (TLC Analysis):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1, 1:1).
-
Identify a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is good separation from major impurities. For this example, let's assume a 3:1 hexane:ethyl acetate mixture is optimal.
3. Column Packing:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). The amount of silica should be 30-50 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow some solvent to drain, settling the silica bed. The solvent level should always be kept above the top of the silica.
-
Add another thin layer of sand (approx. 1 cm) on top of the packed silica gel to prevent disturbance during sample and eluent addition.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully add the solution to the top of the column using a pipette, ensuring not to disturb the sand layer. Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the eluting solvent (3:1 hexane:ethyl acetate) to the top of the column.
-
Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).
-
Begin collecting fractions in numbered test tubes or flasks.
-
Monitor the separation by periodically spotting the collected fractions on a TLC plate. Develop the TLC plate and visualize the spots under a UV lamp.
-
If separation is not optimal, you can switch to a slightly more polar solvent mixture (gradient elution) to elute more strongly retained compounds.
6. Isolation of the Purified Product:
-
Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified benzimidazole derivative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ijcrt.org [ijcrt.org]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Identifying and minimizing byproducts in Phillips condensation reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Phillips condensation reaction for the synthesis of benzimidazoles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Phillips condensation reaction, focusing on the identification and minimization of byproducts.
Q1: My reaction is producing a low yield of the desired benzimidazole product. What are the potential causes and how can I improve it?
A1: Low yields in the Phillips condensation can stem from several factors. The primary culprits are often incomplete reaction, suboptimal reaction conditions, and the formation of byproducts.
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Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials or the intermediate.
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Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials. For aromatic carboxylic acids, which are generally less reactive than aliphatic ones, higher temperatures (e.g., 180°C in a sealed tube) may be necessary to drive the reaction to completion.[1]
-
-
Suboptimal Acidity: The mineral acid catalyst is crucial for the acylation and subsequent cyclization.
-
Solution: Ensure the appropriate concentration of the acid catalyst is used. A common condition is 4N HCl.[1]
-
-
Byproduct Formation: The formation of stable byproducts can consume starting materials and reduce the yield of the desired benzimidazole. See the questions below for specific byproduct issues.
Q2: I have identified an impurity in my reaction mixture that I suspect is the uncyclized intermediate. How can I confirm this and minimize its formation?
A2: The uncyclized intermediate is the N-acyl-o-phenylenediamine. Its presence indicates that the final cyclization step is incomplete.
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Identification: This intermediate will have a different chromatographic behavior (e.g., a different Rf value on TLC) than the starting materials and the final benzimidazole product. Its identity can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry. The 1H NMR spectrum would show signals for the acyl group and the aromatic protons of the o-phenylenediamine moiety, with a characteristic downfield shift for the amide proton.
-
Minimization: The formation of this byproduct is a classic example of a reaction under kinetic control. To favor the formation of the more stable benzimidazole (the thermodynamic product), you should:
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for the intramolecular cyclization and dehydration.
-
Prolong Reaction Time: Allowing the reaction to proceed for a longer duration ensures that the intermediate has sufficient time to convert to the final product.
-
Ensure Sufficient Acid Concentration: The acid catalyst is critical for the dehydration step of the cyclization.
-
Q3: My product is contaminated with a byproduct that appears to be over-acylated. What is this byproduct and how can I prevent its formation?
A3: Over-acylation results in the formation of N,N'-diacyl-o-phenylenediamine. In this byproduct, both amine groups of the o-phenylenediamine have reacted with the carboxylic acid. This di-acylated compound cannot undergo the necessary intramolecular cyclization to form the benzimidazole ring.
-
Identification: This byproduct will have a distinct spot on TLC. In the 1H NMR spectrum, you would expect to see two acyl groups for every o-phenylenediamine aromatic core.
-
Minimization:
-
Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to carboxylic acid. While a slight excess of the carboxylic acid might be used to ensure full conversion of the diamine, a large excess should be avoided.
-
Carboxylic Acid Reactivity: This side reaction is more prevalent with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. When using these reagents, careful control of stoichiometry and reaction temperature is even more critical. The classic Phillips condensation uses a carboxylic acid, which is less prone to diacylation.[2]
-
Reaction Conditions: High temperatures and prolonged reaction times, while beneficial for cyclization, can sometimes promote diacylation if a large excess of the carboxylic acid is present.
-
Q4: I am observing some colored, possibly polymeric, impurities in my reaction. What could be the cause?
A4: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.
-
Minimization:
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is of high purity and has not discolored upon storage.
-
Inert Atmosphere: While not always necessary for the Phillips condensation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially if the reaction is performed at a high temperature for an extended period.
-
Q5: How can I effectively purify my benzimidazole product from these byproducts?
A5: The purification strategy will depend on the physical properties of your desired benzimidazole and the byproducts.
-
Crystallization: This is often the most effective method for purifying solid benzimidazoles. The crude product can be recrystallized from a suitable solvent or solvent mixture.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the product from byproducts and unreacted starting materials based on their different polarities.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated in acidic solutions. This property can be exploited for purification. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the benzimidazole. The aqueous layer is then basified to precipitate the purified benzimidazole, which can be collected by filtration. Unreacted carboxylic acid can be removed by washing the organic layer with a basic aqueous solution. The N-acylated and di-acylated byproducts are typically less basic than the benzimidazole and may remain in the organic layer.
Quantitative Data Summary
While specific quantitative data on byproduct formation in the Phillips condensation is not extensively available in the literature, the following table summarizes the expected qualitative effects of key reaction parameters on the formation of common byproducts.
| Parameter | Effect on Incomplete Cyclization (N-acyl Byproduct) | Effect on Diacylation | General Impact on Yield |
| ↑ Temperature | ↓ (Favors cyclization) | ↑ (Can increase with excess acid) | Generally ↑ (up to a point) |
| ↑ Reaction Time | ↓ (Allows for completion) | ↑ (Can increase with excess acid) | Generally ↑ (up to a point) |
| ↑ Acid Concentration | ↓ (Catalyzes cyclization) | May increase with some substrates | Generally ↑ (optimizable) |
| ↑ Excess Carboxylic Acid | ↓ (Drives acylation) | ↑ (Major cause) | Can decrease due to byproduct formation |
Experimental Protocols
Optimized Protocol for the Synthesis of 2-Methylbenzimidazole
This protocol is adapted from established procedures and aims to maximize yield while minimizing byproduct formation.
Materials:
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o-Phenylenediamine
-
Glacial Acetic Acid
-
Toluene
-
Sodium Hydroxide solution (10%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 mol) and toluene.
-
To the stirred mixture, add glacial acetic acid (1.0 mol).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until the o-phenylenediamine is consumed.
-
After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 10-15°C to induce crystallization.
-
Collect the crude product by vacuum filtration and wash the solid with cold toluene.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-methylbenzimidazole.
Expected Yield: >85%
Visualizations
Reaction Pathway and Byproduct Formation
References
Enhancing the reaction rate of benzimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reaction rate and overcome common challenges in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis reaction is slow or incomplete. How can I increase the reaction rate?
A1: Several factors can be optimized to accelerate the reaction. Consider the following:
-
Energy Source: Microwave irradiation is a highly effective method for dramatically reducing reaction times, often from hours to just a few minutes, while also increasing yields.[1][2] Compared to conventional heating, microwave-assisted synthesis can increase reaction rates by ten to a thousand times.[1]
-
Catalyst Choice: The absence of a catalyst can lead to very slow conversion rates.[3] A wide range of catalysts can be employed, from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and metal-based catalysts.[4][5] Nanoparticle catalysts, such as those made of gold or metal oxides, are also highly efficient, often enabling reactions under milder conditions.[6][7]
-
Temperature: Increasing the reaction temperature typically boosts the rate. For instance, in some microwave-assisted syntheses, raising the temperature from 60°C to 100°C significantly improves yields in the same timeframe.[8][9][10] However, excessively high temperatures can sometimes lead to side product formation.
-
Solvent: The choice of solvent can impact reaction rates. While many modern procedures are moving towards solvent-free conditions, particularly with microwave heating, polar solvents like ethanol and methanol have been shown to facilitate high yields in certain systems.[3]
Q2: I am experiencing consistently low yields. What are the primary parameters to investigate?
A2: Low yields are a common issue that can often be resolved by systematically optimizing your reaction conditions.
-
Catalyst Inefficiency: Ensure your catalyst is active and used in an appropriate amount. For some reactions, optimizing the catalyst loading is crucial.[11] If you are using a heterogeneous catalyst, ensure it hasn't lost activity.[4]
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Starting Material Purity: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction. Consider purifying your starting materials if their quality is uncertain.[12]
-
Reaction Time and Temperature: Monitor your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[13][14] The reaction may simply need more time to reach completion, or it may require a higher temperature.
-
Solvent Screening: The reaction medium plays a critical role. Perform a solvent screen with options like ethanol, methanol, acetonitrile, or DMF to find the most effective one for your specific substrate and catalyst combination.[3]
Q3: How can I improve the selectivity of my reaction and reduce the formation of side products?
A3: The formation of 1,2-disubstituted benzimidazoles as a side product is a frequent challenge, especially when reacting o-phenylenediamine with two equivalents of an aldehyde.
-
Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole, carefully control the stoichiometry of your reactants. Using a 1:1 molar ratio of o-phenylenediamine to the aldehyde is recommended.[15]
-
Catalyst Selection: Certain catalysts can enhance selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[15] Supported gold nanoparticles have demonstrated high selectivity for 2-substituted benzimidazoles.[6][16][17][18]
-
Reaction Conditions: Adjusting the reaction temperature and solvent can influence the product distribution. For instance, one study found that Er(OTf)₃ in water selectively afforded the 1,2-disubstituted product under microwave irradiation.[15]
-
Use of o-phenylenediamine dihydrochloride: This salt form can sometimes lead to reduced colored impurities and more homogenous mixing.[2]
Q4: I am having difficulty purifying my final product. What purification strategies are recommended?
A4: Purification can be challenging due to similar polarities of the product and byproducts or residual starting materials.
-
Recrystallization: This is a standard and effective method for purifying crude benzimidazole. A common procedure involves dissolving the crude product in boiling water, treating it with decolorizing carbon (Norite), filtering the hot solution, and then cooling to crystallize the pure product.[12][19] Washing the final crystals with cold water is also crucial.[1][19][20]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is the method of choice.[14] The eluent is typically a mixture of ethyl acetate and a less polar solvent like n-hexane or petroleum ether.[3][13][14]
-
Catalyst Removal: If you are using a homogeneous catalyst, it may co-elute with your product. Using a heterogeneous or supported catalyst (e.g., nanoparticles on TiO₂) can simplify purification, as the catalyst can be removed by simple filtration.[6][7][17][18]
-
Acid/Base Extraction: In some cases, an acidic wash can help remove unreacted o-phenylenediamine, while a basic wash can remove acidic starting materials or byproducts.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for various benzimidazole synthesis methods, allowing for easy comparison of their efficiency.
Table 1: Conventional Heating vs. Microwave Irradiation
| Method | Reactants | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | o-phenylenediamine, Formic Acid | None | None | 2 hours | 83-85 | [12] |
| Microwave | o-phenylenediamine, Carboxylic Acids | HCl | None | 1.5-4 min | 80-95 | [21] |
| Microwave | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%) | None | 5 min | >96 | [8][9][10] |
Table 2: Effect of Different Catalysts
| Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| p-TsOH (20 mol%) | o-phenylenediamine, Benzaldehyde | DMF | 80°C | 30 min | 82 | [22] |
| Au/TiO₂ | o-phenylenediamine, 4-Methylbenzaldehyde | CHCl₃:MeOH (3:1) | 25°C | 2 hours | 98 | [17] |
| Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine, Benzaldehyde | None (MW) | 60°C | 5 min | 99 | [8][9][10] |
| None | o-phenylenediamine, Formic Acid | None | 100°C | 2 hours | 83-85 | [12] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Benzimidazole [12]
This protocol is a classic method involving the condensation of o-phenylenediamine with formic acid.
-
Reaction Setup: In a 500 mL round-bottom flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g) of 90% formic acid.
-
Heating: Heat the mixture in a water bath at 100°C for two hours.
-
Neutralization: After cooling, slowly add a 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper. This will precipitate the crude benzimidazole.
-
Filtration: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid with approximately 50 mL of cold water.
-
Purification (Recrystallization):
-
Dissolve the crude product in 750 mL of boiling water.
-
Add ~2 g of decolorizing carbon (Norite) and digest the solution for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated filter funnel.
-
Cool the filtrate to 10-15°C to allow the benzimidazole to crystallize.
-
Collect the pure white product by filtration, wash with 50 mL of cold water, and dry at 100°C.
-
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [8][9]
This solvent-free protocol utilizes Erbium(III) triflate as a highly efficient catalyst.
-
Reaction Setup: In a 3 mL microwave-safe glass vial, add N-substituted-o-phenylenediamine (1 mmol), the corresponding aldehyde (1 mmol), and Er(OTf)₃ (1% mol).
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture for 5 minutes, maintaining a constant temperature of 60°C.
-
Monitoring: The reaction can be monitored by TLC and GC/MS analysis.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool. Add water to the vial and extract the product with ethyl acetate (4 x 3 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to obtain the final product, which is often of high purity.
Protocol 3: Gold Nanoparticle-Catalyzed Synthesis of 2-Substituted Benzimidazoles [17][18]
This heterogeneous catalysis method operates under mild, ambient conditions.
-
Reaction Setup: In a reaction vial, add the Au/TiO₂ catalyst (40 mg), o-phenylenediamine (0.2 mmol), and the desired aldehyde (0.2 mmol).
-
Solvent Addition: Add 1.5 mL of a CHCl₃:MeOH (3:1) solvent mixture.
-
Reaction: Stir the mixture at 25°C for 2 hours.
-
Catalyst Recovery: After the reaction, the heterogeneous Au/TiO₂ catalyst can be recovered by filtration for reuse.
-
Purification: The filtrate containing the product can be concentrated and purified further by column chromatography if necessary.
Mandatory Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Selective Synthesis of Benzimidazoles from o -Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles – ScienceOpen [scienceopen.com]
- 7. earthlinepublishers.com [earthlinepublishers.com]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DES PREPARED FROM P-TOLUENESULFONIC ACID CATALYZED EFFICIENTLY SELECTIVE BENZIMIDAZOLE DERIVATIVES SYNTHESIS UNDER SOLVENT-FREE CONDITION | Ho Chi Minh City University of Education Journal of Science [journal.hcmue.edu.vn]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ijpsm.com [ijpsm.com]
- 14. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijcrt.org [ijcrt.org]
- 20. scribd.com [scribd.com]
- 21. asianpubs.org [asianpubs.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid by ¹H and ¹³C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid and a structurally related alternative, 2-Aminobenzimidazole. This guide includes detailed experimental protocols and presents quantitative data in clear, structured tables to facilitate objective comparison.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Its structure, featuring a benzimidazole core with amino and carboxylic acid functional groups, makes it a molecule of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. This guide focuses on the characterization of this compound using ¹H and ¹³C NMR, providing a comparison with the simpler, yet structurally similar, 2-Aminobenzimidazole.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for 2-Aminobenzimidazole. These comparisons are crucial for understanding the influence of the carboxylic acid group on the electronic environment of the benzimidazole core.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound (Predicted) | DMSO-d₆ | ~7.8 (s, 1H, H4), ~7.5 (d, 1H, H6), ~7.2 (d, 1H, H7), ~6.5 (br s, 2H, NH₂), ~12.0 (br s, 1H, NH), ~12.5 (br s, 1H, COOH) |
| 2-Aminobenzimidazole (Experimental)[1] | DMSO-d₆ | 7.12 (m, 2H, Ar-H), 6.86 (m, 2H, Ar-H), 6.26 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| This compound (Predicted) | DMSO-d₆ | ~168 (C=O), ~158 (C2), ~140 (C7a), ~135 (C3a), ~125 (C5), ~120 (C6), ~115 (C4), ~110 (C7) |
| 2-Aminobenzimidazole (Experimental) | - | Specific experimental data not available in the search results. |
Experimental Protocols
A standardized protocol is essential for the reliable acquisition of NMR data. The following is a detailed methodology for the characterization of benzimidazole derivatives.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the benzimidazole derivative into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for benzimidazole derivatives due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons like N-H and O-H.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Filtration (if required): If any solid particles remain, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although referencing to the residual solvent peak is also common practice.
Protocol 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Place the NMR tube in the spectrometer. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C) and the field frequency should be locked onto the deuterium signal of the solvent.
-
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved NMR signals.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for quantitative analysis.
-
Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and list the chemical shifts of the peaks in both ¹H and ¹³C spectra.
-
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of an organic compound using NMR spectroscopy.
Figure 1. General workflow for NMR characterization of organic compounds.
References
Comparative analysis of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid with other enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. While 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid itself is not extensively characterized as a potent, selective enzyme inhibitor in publicly available literature, its core structure is represented in a vast library of enzyme inhibitors. This guide provides a comparative analysis of benzimidazole derivatives targeting three major classes of enzymes: kinases, cholinesterases, and topoisomerases, with a performance comparison against other established inhibitors.
Kinase Inhibition: Focus on Inducible T-cell Kinase (Itk)
Inducible T-cell Kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling pathway. Its role in T-cell activation and differentiation makes it an attractive target for inflammatory and autoimmune diseases. Several benzimidazole derivatives have shown potent inhibition of Itk.
Comparative Inhibitory Activity against Itk
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzimidazole-based Itk inhibitors compared to other classes of inhibitors.
| Inhibitor Class | Compound | Target | IC50 (nM) |
| Benzimidazole | BMS-509744 | Itk | 19[1][2] |
| Benzimidazole Derivative | CTA056 | Itk | ~100[3] |
| Covalent Inhibitor | Ibrutinib | BTK, Itk | 2.2[1] |
| Covalent Inhibitor | Soquelitinib (CPI-818) | Itk | Kd = 6.5[4] |
| Pyrazolopyrimidine | PF-06465469 | Itk | 2[1] |
Experimental Protocol: In Vitro Itk Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a common method for determining the IC50 value of a compound against Itk.
Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by Itk. A terbium-labeled anti-phospho-substrate antibody is added, and if the substrate is phosphorylated, the proximity of terbium and fluorescein results in a high TR-FRET signal. An inhibitor will prevent this phosphorylation, leading to a decreased signal.
Materials:
-
Recombinant human Itk enzyme
-
Fluorescein-labeled peptide substrate
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., a benzimidazole derivative) and DMSO for dilution
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 4-fold serial dilution is common.
-
Reaction Setup:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate. Include controls for "no inhibitor" (DMSO vehicle) and "no enzyme".
-
Add 5 µL of a 4X Itk enzyme solution to all wells except the "no enzyme" controls.
-
Gently mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X substrate/ATP solution to all wells to start the reaction. The final ATP concentration should be close to its Km for Itk.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 20 µL of a 2X detection mix containing EDTA and the terbium-labeled antibody.
-
Incubate for 30-60 minutes at room temperature to allow antibody binding.
-
-
Data Acquisition: Read the TR-FRET signal on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
-
Data Analysis: The ratio of the emission signals is calculated. The percentage of inhibition is determined relative to the "no inhibitor" control, and the IC50 value is calculated from a dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Simplified Itk signaling pathway and the point of inhibition.
References
- 1. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Anticancer Potential of Benzimidazole Isomers: A Comparative Guide
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and the inhibition of key signaling pathways.[2] The potency and selectivity of these compounds are highly dependent on the nature and location of their chemical modifications.
Comparative Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various benzimidazole derivatives against several human cancer cell lines. The data is organized to highlight the impact of different substitution patterns on cytotoxic potency.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 4a-4h | 2-Aryl, 6-Methoxy | Siha | 0.61 (for 4f) | [3] |
| Compound 8 | 2-Substituted, Cyclized | MCF-7 | 8.76 | [4] |
| Compound 4 | 2-Substituted, Cyclized | MCF-7 | 26.87 | [4] |
| Compound 232 | Not specified | MCF-7 | 0.0013 | [5] |
| Compound 3 | 1-Substituted | A-549, HCT-116, MCF-7 | 28.29 | [6] |
| Compound 5a | 2-Thiazolylbenzimidazole | Not specified | < 10 µg/mL | [6] |
| Compound 1 | Chrysin-benzimidazole hybrid | MFC | 25.72 | [6] |
| Compound 18 | Benzimidazole-triazole hybrid | A549 | 0.63 | [7] |
| Compound 18 | Benzimidazole-triazole hybrid | NCI-H460 | 0.99 | [7] |
| Compound 18 | Benzimidazole-triazole hybrid | MCF-7 | 1.3 | [7] |
| Compound 18 | Benzimidazole-triazole hybrid | MDA-MB-231 | 0.94 | [7] |
| Compound 42 | 2-Substituted | Not specified | Not specified | [7] |
| Compound 5a | Benzimidazole-triazole hybrid | Multiple | Potent | [8] |
| Compound 6g | Benzimidazole-triazole hybrid | Multiple | Potent | [8] |
| Compound 142 | 1H-Benzimidazolyl-chalcone | HCT-116 | 0.83 | [9] |
| Compound 143 | 1H-Benzimidazolyl-chalcone | HCT-116 | 0.86 | [9] |
| Compound 2a | 1,2-Disubstituted | A549 | 111.70 | [10] |
| Compound 2a | 1,2-Disubstituted | DLD-1 | 185.30 | [10] |
| Compound 2b | 1,2-Disubstituted | A549, DLD-1 | Low activity | [10] |
| Compound 2a | Novel benzimidazole derivative | MDA-MB-231 | High cytotoxicity | [11] |
| Compound 14c | 5-Methoxy-2-mercaptobenzimidazole | MDA-MB-231 | 24.78 | [12] |
Experimental Protocols
To facilitate the replication and further investigation of the anticancer properties of benzimidazole derivatives, detailed protocols for key experimental assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the benzimidazole isomers (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the benzimidazole compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.
-
Fixation: Cells are fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined using appropriate software.
Mechanism of Action: Signaling Pathways and Experimental Workflow
The anticancer activity of many benzimidazole derivatives is attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The following diagrams illustrate a common signaling pathway and a general experimental workflow for evaluating these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nveo.org [nveo.org]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
Bridging the Gap: A Comparative Guide to DFT Computational Analysis and Experimental Results for Benzimidazole Derivatives
For researchers, scientists, and professionals in drug development, the synergy between computational predictions and empirical data is paramount. This guide provides a comprehensive comparison of Density Functional Theory (DFT) computational analyses against experimental results for benzimidazole derivatives, a class of heterocyclic compounds renowned for their broad pharmacological activities. By presenting quantitative data, detailed methodologies, and clear visualizations, we aim to illuminate the power and pitfalls of integrating these two approaches in modern research.
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the benzimidazole scaffold has made it a frequent subject of both experimental synthesis and characterization, as well as in-silico analysis using DFT. This computational method offers profound insights into the structural, electronic, and spectroscopic properties of molecules, often with a remarkable correlation to experimental findings.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear understanding of the concordance between theoretical calculations and experimental outcomes, the following tables summarize key parameters for representative benzimidazole derivatives.
Structural Parameters: Bond Lengths and Angles
DFT calculations, particularly when employing functionals like B3LYP with basis sets such as 6-311G(d,p), have shown excellent agreement with experimental X-ray diffraction data for the molecular geometry of benzimidazole derivatives.[1][2][3]
| Parameter | Experimental (X-ray) (Å/°) | DFT Calculated (Å/°) | Reference |
| Bond Lengths | [4][5] | ||
| C2-N1 | 1.381 | 1.379 | [6] |
| C2=N3 | 1.324 | 1.316 | [6] |
| C4-C5 | 1.385 | 1.392 | [7] |
| C5-C6 | 1.380 | 1.388 | [7] |
| Bond Angles | [5] | ||
| N1-C2-N3 | 110.5 | 110.2 | [7] |
| C2-N1-C7a | 108.2 | 108.5 | [7] |
| C4-C5-C6 | 120.3 | 120.1 | [7] |
Spectroscopic Data: IR, ¹H-NMR, and UV-Vis
The vibrational frequencies, chemical shifts, and electronic transitions of benzimidazole derivatives can be reliably predicted using DFT, aiding in the interpretation of experimental spectra.[8][9][10][11]
| Property | Experimental Value | DFT Calculated Value | Reference |
| IR (cm⁻¹) | [9][11] | ||
| N-H stretch | 3401 | 3599 | [8] |
| C=N stretch | 1632 | 1638 | [9] |
| ¹H-NMR (ppm) | [9] | ||
| N-H proton | 12.93 | ~12-13 (GIAO method) | [12] |
| Aromatic protons | 7.23-8.11 | ~7-8 (GIAO method) | [12] |
| UV-Vis (nm) | [10] | ||
| λmax | 248, 295 | 240.25, 331.69 (TD-DFT) | [8][10] |
Electronic Properties: HOMO-LUMO Gap
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap, are crucial in understanding the chemical reactivity and electronic properties of molecules. DFT calculations provide valuable estimates for these parameters.[4][13][14][15]
| Compound | Experimental (from UV-Vis) (eV) | DFT Calculated (eV) | Reference |
| Compound 2a | - | 5.2561 | [13] |
| Compound 2b | - | 5.4981 | [13] |
| Salt 1 (2a) | - | 7.56 | [4] |
| Salt 2 (2b) | - | - | [4] |
Biological Activity: Anticancer Properties
The correlation between experimental biological activity, such as the half-maximal inhibitory concentration (IC50), and computational predictions from molecular docking studies, which are often informed by DFT-optimized geometries, is a key aspect of modern drug discovery.[3][4][13][16][17]
| Compound | Experimental IC50 (µM) (Cell Line) | Molecular Docking Score (kcal/mol) (Target) | Reference |
| Compound 2a | 111.70 (A549) | -6.6 (1M17) | [13][16] |
| Compound 4c | 0.55 (EGFR) | - | [3] |
| Compound 4e | - | - | [3] |
| Compound 3 | - | - | [18] |
| Derivative D2 | 689.26 (LC50) | - | [17] |
Experimental and Computational Protocols
The reliability of the comparison between DFT and experimental results hinges on the meticulous execution of both computational and experimental procedures.
Experimental Protocols
Synthesis of Benzimidazole Derivatives (General Procedure): A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2][19][20][21] For example, to a solution of o-phenylenediamine (1 mmol) in a suitable solvent like ethanol or chloroform, an equimolar amount of the desired aldehyde is added. The reaction mixture is then refluxed for several hours, often in the presence of a catalyst such as ammonium chloride.[2][19] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration or extraction, and purified by recrystallization.
Characterization Techniques:
-
FT-IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared spectrometer using KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.[13]
-
UV-Vis Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent like methanol or ethanol.
-
X-ray Crystallography: Single crystal X-ray diffraction data is collected to determine the precise molecular geometry, including bond lengths and angles.[4]
-
Biological Assays (e.g., Cytotoxicity): The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[4]
Computational Protocol
DFT Calculations (General Procedure):
-
Geometry Optimization: The initial molecular structure is drawn using software like GaussView and then optimized to its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p).[5][6]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations:
-
Spectroscopic Properties: IR frequencies, NMR chemical shifts (using the GIAO method), and electronic transitions (using Time-Dependent DFT or TD-DFT) are calculated.[10]
-
Electronic Properties: HOMO and LUMO energies are obtained from the output of the geometry optimization.
-
-
Software: The Gaussian suite of programs is a widely used software package for performing these calculations.[6]
Visualizing the Workflow and Relationships
To better illustrate the interplay between computational and experimental approaches, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bepls.com [bepls.com]
- 18. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Efficacy of 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in the 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid scaffold. Analogs of this core structure have demonstrated promising therapeutic potential. This guide provides an objective comparison of the in vitro and in vivo efficacy of selected this compound analogs, supported by experimental data to aid in drug development decisions.
I. Comparative Efficacy Data
The following tables summarize the quantitative data for representative this compound analogs, showcasing their in vitro cytotoxicity against various cancer cell lines and, where available, their corresponding in vivo tumor growth inhibition.
Table 1: In Vitro Cytotoxicity (IC50) of 2-Amino-1H-benzo[d]imidazole-5-carboxamide Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| CTL-06 | (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative | HCT-116 (Colon) | 3 ± 0.25[1] |
| Caco-2 (Colon) | Not Reported | ||
| MCF-7 (Breast) | Not Reported | ||
| CTL-12 | (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative | HCT-116 (Colon) | 2.5 ± 0.25[1] |
| Caco-2 (Colon) | Not Reported | ||
| MCF-7 (Breast) | Not Reported | ||
| Compound 5o | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 ± 0.01[2] |
| SW480 (Colon) | 3.68 ± 0.59[2] | ||
| Compound 13 | 2-aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72[3] |
| A549 (Lung) | 9.62 ± 1.14[3] | ||
| A375 (Melanoma) | 8.07 ± 1.36[3] | ||
| Compound 2a | 1,2-disubstituted benzimidazole | A549 (Lung) | 111.70[4] |
| DLD-1 (Colon) | 185.30[4] |
Note: Direct in vivo efficacy data corresponding to the exact analogs listed in Table 1 was not available in the searched literature. The following table presents in vivo data for a structurally related benzimidazole derivative to provide a contextual understanding of the potential translation from in vitro to in vivo models.
Table 2: In Vivo Antitumor Activity of a Representative Benzothiazole Analog
| Compound ID | Animal Model | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Compound 3 | Nude Mice | MC38 Xenograft | 200 mg/kg (subcutaneous) | 62% | --INVALID-LINK-- |
II. Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
A. In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
B. In Vivo Tumor Xenograft Model
The in vivo antitumor efficacy of promising compounds is often evaluated using a tumor xenograft model in immunocompromised mice.
Workflow:
Caption: Workflow of an in vivo tumor xenograft study.
Detailed Steps:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a predetermined size.
-
Group Formation and Treatment: Once the tumors reach the desired volume, the mice are randomized into control and treatment groups. The treatment group receives the test compound at a specific dose and schedule, while the control group receives the vehicle.
-
Monitoring: Tumor size and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Data Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor weight or volume in the treated group to the control group.
III. Signaling Pathway and Mechanism of Action
Several this compound analogs have been investigated as inhibitors of specific cellular targets. For instance, compounds CTL-06 and CTL-12 have been identified as inhibitors of Fatty Acid Synthase (FASN).[1] FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, playing a crucial role in tumor cell proliferation and survival.
Caption: Proposed mechanism of action for FASN-inhibiting analogs.
The inhibition of FASN by these analogs leads to a depletion of fatty acids necessary for membrane synthesis and signaling, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1]
IV. Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The in vitro data reveals potent cytotoxic activity of several analogs against a range of cancer cell lines. While direct in vivo correlates for these specific compounds are still emerging, related structures have shown significant tumor growth inhibition in preclinical models. Further investigation is warranted to establish a clear in vitro to in vivo correlation for this class of compounds, which will be critical for advancing the most promising candidates into clinical development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Molecular Weight of Synthesized Compounds: A Comparative Guide to Mass Spectrometry Techniques
In the landscape of drug discovery, chemical research, and materials science, the precise confirmation of a synthesized compound's molecular weight is a critical checkpoint. It serves as a fundamental validation of synthetic routes and a confirmation of molecular identity. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled accuracy and sensitivity. This guide provides a comprehensive comparison of three prevalent soft ionization mass spectrometry techniques: Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), and Atmospheric Pressure Chemical Ionization (APCI-MS), to aid researchers in selecting the optimal method for their analytical needs.
Performance Comparison of Key Ionization Techniques
The choice of ionization technique is paramount and depends on the physicochemical properties of the synthesized compound, including its polarity, thermal stability, and molecular weight. The following table summarizes the key performance characteristics of ESI-MS, MALDI-TOF, and APCI-MS.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) | Atmospheric Pressure Chemical Ionization (APCI-MS) |
| Typical Analytes | Polar, medium to large molecules (peptides, proteins, oligonucleotides), and polar small molecules.[1][2] | Large, non-volatile molecules (biomolecules, synthetic polymers), and can be used for small molecules.[3][4] | Less polar to nonpolar, thermally stable small molecules.[5][6] |
| Mass Accuracy | High (< 5 ppm with modern analyzers like TOF or Orbitrap).[7] | Good to High (can be < 5 ppm with internal standards).[7] | Good to High (< 2 ppm with high-resolution analyzers).[8] |
| Mass Range (Da) | Up to 200,000 (produces multiply charged ions, extending the effective mass range of the analyzer).[9] | > 300,000 (primarily produces singly charged ions).[10] | Typically < 1500.[6][11] |
| Sensitivity | High (attomole to femtomole range).[12] | Very High (low attomole to femtomole range).[12] | Good, but generally less sensitive than ESI and MALDI. |
| Sample Throughput | High (amenable to automation with liquid chromatography). | High (fast analysis of multiple samples on a target plate).[4] | High (compatible with high-flow liquid chromatography).[5] |
| Tolerance to Salts | Low (ion suppression is a common issue).[13] | Moderate to High (less susceptible to ion suppression).[4] | Moderate. |
| Fragmentation | Soft ionization, minimal fragmentation.[1] | Soft ionization, minimal fragmentation.[12] | Soft ionization, but thermal degradation can occur.[11] |
Experimental Workflows and Methodologies
The successful application of any mass spectrometry technique hinges on meticulous sample preparation and a well-defined experimental protocol. Below are representative workflows and methodologies for each of the compared techniques for the analysis of a synthesized small molecule.
Mass Spectrometry Workflow for Molecular Weight Confirmation
The general workflow for confirming the molecular weight of a synthesized compound using mass spectrometry is depicted below. This process begins with sample preparation, followed by ionization of the analyte, mass analysis, and finally data interpretation to confirm the molecular weight.
Detailed Experimental Protocols
1. Electrospray Ionization (ESI-MS) Protocol for a Polar Synthesized Compound
-
Sample Preparation:
-
Dissolve the purified synthesized compound in an ESI-compatible solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of approximately 1 mg/mL.[14]
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.[14] To enhance ionization, 0.1% formic acid can be added for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.[1]
-
Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an appropriate autosampler vial.
-
-
Instrumentation and Analysis:
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction, though direct infusion is also possible.
-
Set the ESI source parameters, including capillary voltage (typically 2-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.
-
The mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) is calibrated using a standard calibration mixture.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For small molecules, a range of 100-1000 m/z is often sufficient.
-
The data system records the m/z values of the detected ions and their relative intensities.
-
2. Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) Protocol for a Synthesized Compound
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable volatile organic solvent (e.g., acetonitrile, tetrahydrofuran) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) for small molecules) in a similar solvent system.[15]
-
Mix the analyte solution and the matrix solution in a specific ratio (e.g., 1:10 v/v analyte to matrix). The optimal ratio may need to be determined empirically.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely, forming a co-crystal of the analyte and matrix.[16]
-
-
Instrumentation and Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
A pulsed UV laser is directed at the sample spot, causing desorption and ionization of the analyte molecules.
-
The ions are accelerated into the time-of-flight (TOF) mass analyzer.
-
The flight time of the ions is measured, which is proportional to the square root of their m/z.
-
The instrument is calibrated using a standard with a known molecular weight.
-
The mass spectrum is generated, showing the m/z of the predominantly singly charged ions.
-
3. Atmospheric Pressure Chemical Ionization (APCI-MS) Protocol for a Less Polar Synthesized Compound
-
Sample Preparation:
-
Dissolve the synthesized compound in a suitable solvent (polar or nonpolar) to a concentration of approximately 10-100 µg/mL. APCI is more tolerant of a wider range of solvents than ESI.[6]
-
Filter the sample solution to remove any particulates.
-
Transfer the solution to an autosampler vial.
-
-
Instrumentation and Analysis:
-
APCI is often coupled with an LC system.
-
The sample solution is introduced into a heated nebulizer, where it is vaporized.[6]
-
The vaporized sample and solvent molecules are then passed over a corona discharge needle, which creates reactant ions from the solvent vapor.[11]
-
These reactant ions then ionize the analyte molecules through chemical reactions (e.g., proton transfer).
-
The resulting ions are directed into the mass analyzer.
-
Set the APCI source parameters, including vaporizer temperature (typically 350-500 °C) and corona discharge current (typically 2-5 µA).[6]
-
Acquire the mass spectrum in the desired m/z range.
-
Logical Relationships in Mass Spectrometry
The interplay between the analyte's properties and the choice of ionization technique is a critical decision point in the analytical process. The following diagram illustrates the logical relationship guiding the selection of an appropriate mass spectrometry method for a synthesized compound.
Conclusion
The confirmation of molecular weight is an indispensable step in the characterization of newly synthesized compounds. ESI-MS, MALDI-TOF, and APCI-MS each offer a powerful suite of tools to accomplish this task, with the optimal choice being dictated by the specific characteristics of the analyte. ESI-MS is highly versatile for polar molecules of a wide mass range, while MALDI-TOF excels in the analysis of very large biomolecules and polymers. APCI-MS provides a robust solution for less polar, thermally stable small molecules that may be challenging to analyze by ESI. By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers can confidently and accurately verify the molecular integrity of their synthesized compounds, paving the way for further downstream applications in drug development and scientific discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. Accurate Mass – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pcl.tamu.edu [pcl.tamu.edu]
- 11. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 16. youtube.com [youtube.com]
The Advent of Microwaves in Benzimidazole Synthesis: A Head-to-Head Comparison with Conventional Heating
For researchers, scientists, and drug development professionals, the synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry. This guide provides a comprehensive, data-driven comparison of microwave-assisted synthesis versus traditional conventional heating methods for the preparation of these crucial heterocyclic compounds.
Benzimidazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The efficiency of their synthesis is therefore a critical factor in the rapid development of new therapeutic agents. While conventional heating has been the mainstay of organic synthesis for over a century, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of reaction speed, yield, and sustainability.[1][2] This guide will delve into the quantitative and qualitative differences between these two methodologies, supported by experimental data and detailed protocols.
Performance Under the Microscope: A Quantitative Comparison
The most striking advantages of microwave synthesis are the dramatic reduction in reaction times and a significant increase in product yields.[3] Several studies have systematically compared the two methods for the synthesis of various benzimidazole derivatives. The data consistently demonstrates the superiority of microwave irradiation.
One comparative study on the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various carboxylic acids revealed that microwave irradiation was 60–160 times faster than conventional heating.[4] The yields under microwave conditions were also consistently higher, ranging from 80-95% compared to the often lower and more variable yields of the conventional method.[4]
Another study comparing the synthesis of a series of twelve 2-substituted benzimidazole, benzothiazole, and indole derivatives reported a 95% to 98% reduction in reaction time and a 3% to 113% increase in yield when using microwave irradiation.[5]
The following tables summarize the quantitative data from these comparative studies, providing a clear head-to-head comparison.
Table 1: Comparison of Reaction Time and Yield for the Synthesis of Benzimidazole Derivatives via Condensation of o-Phenylenediamine and Carboxylic Acids
| Entry | Carboxylic Acid | Microwave Irradiation | Conventional Heating |
| Time (min) | Yield (%) | ||
| 3a | Acetic acid | 1.5 | 95 |
| 3c | Butyric acid | 2.0 | 90 |
| 3d | Propionic acid | 1.5 | 92 |
| 3f | Octanoic acid | 3.0 | 85 |
| 3h | Chloroacetic acid | 2.5 | 88 |
| 3j | 3-Phenylpropionic acid | 3.5 | 82 |
| 3k | 4-Nitrobenzoic acid | 4.0 | 80 |
Data adapted from a comparative study by Mobinikhaledi et al.[4]
Table 2: Comparative Data for the Synthesis of Various Benzimidazole and Related Derivatives
| Compound | Microwave Method | Conventional Method |
| Time (min) | Yield (%) | |
| 1 | 10 | 85 |
| 2 | 8 | 90 |
| 3 | 10 | 88 |
| 6 | 5 | 92 |
| 7 | 6 | 95 |
| 8 | 5 | 93 |
Data adapted from a comparative study on benzimidazole, benzothiazole, and indole derivatives.[5]
The "How-To": Detailed Experimental Protocols
To provide a practical understanding of the differences in experimental setup, detailed protocols for both microwave-assisted and conventional synthesis of benzimidazoles are provided below.
Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles[4]
Materials:
-
o-Phenylenediamine
-
Appropriate carboxylic acid
-
Hydrochloric acid (4 M)
-
Ethanol
-
Water
-
Samsung microwave oven (230V-50Hz, 900W output, 2450 MHz operating frequency)
Procedure:
-
In a beaker, mix o-phenylenediamine (1 mmol) and the appropriate carboxylic acid (1 mmol).
-
Add two drops of hydrochloric acid (4 M) to the mixture.
-
Place the beaker in the microwave oven and irradiate at 50% power for 1.5 to 4 minutes, depending on the carboxylic acid used.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool.
-
Recrystallize the crude product from a mixture of ethanol and water (50:50) to obtain the purified benzimidazole derivative.
Conventional Synthesis of 2-Substituted Benzimidazoles[6]
Materials:
-
o-Phenylenediamine
-
Anthranilic acid (as an example of a carboxylic acid)
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve o-phenylenediamine (1.08 g, 0.01 mole) and anthranilic acid (1.37 g, 0.01 mole) in ethanol (15 ml).
-
Reflux the reaction mixture for 5 hours.
-
Monitor the completion of the reaction by TLC.
-
After completion, remove the ethanol by distillation.
-
Pour the residue into crushed ice.
-
Make the solution alkaline using 10% NaOH to precipitate the solid product.
-
Filter the product, dry it, and recrystallize from ethanol.
Visualizing the Workflow: A Tale of Two Syntheses
The following diagrams, generated using Graphviz, illustrate the stark contrast in the experimental workflows between microwave-assisted and conventional synthesis, highlighting the streamlined nature of the microwave approach.
Caption: A comparison of the streamlined microwave synthesis workflow versus the multi-step conventional method.
The general reaction scheme for the synthesis of benzimidazoles from o-phenylenediamine and a carboxylic acid is depicted below.
Caption: The general reaction for the synthesis of 2-substituted benzimidazoles.
Conclusion: A Clear Winner for Modern Synthesis
The evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the preparation of benzimidazole derivatives. The benefits of this technology are not merely incremental; they represent a paradigm shift in synthetic efficiency. The dramatic reduction in reaction times, coupled with increased yields and often cleaner reaction profiles, makes MAOS an invaluable tool for researchers in drug discovery and development.[6][7] The simplified experimental procedures also contribute to higher throughput and a more environmentally friendly approach to chemical synthesis. While conventional heating methods remain a viable option, the superior performance of microwave synthesis makes it the clear choice for the modern research laboratory.
References
- 1. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 2. jocpr.com [jocpr.com]
- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to Analytical Methods for Benzimidazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of benzimidazoles—a class of broad-spectrum anthelmintic agents—is crucial for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. The selection of an appropriate analytical method is a critical decision that influences the reliability, sensitivity, and efficiency of the results. This guide provides an objective comparison of commonly employed analytical techniques for benzimidazole quantification, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the determination of benzimidazole residues due to its high sensitivity and selectivity, allowing for the simultaneous quantification and confirmation of multiple analytes in complex matrices.[1] However, HPLC with UV detection remains a viable and accessible alternative for certain applications.[2][3]
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for bioanalytical applications.[4]
| Parameter | HPLC-UV | LC-MS/MS | UPLC-MS/MS |
| Limit of Detection (LOD) | 17.2 - 32.3 ng/L[2] | 0.08 - 2.0 µg/kg[5] | Down to 0.01 nM[6][7] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.3 - 5.0 µg/kg[5] | 0.1 - 0.5 nM[6][7] |
| Linearity (Correlation Coefficient) | 0.9966 - 0.9998[2] | > 0.99[5] | Not explicitly stated |
| Precision (RSD) | < 7.9%[2] | < 20.0%[5] | Not explicitly stated |
| Accuracy (Recovery) | 83.0% - 115%[2] | 75.0% - 120.0%[5] | >81% (Extraction Yield)[7] |
| Selectivity | Susceptible to interference from matrix components and co-eluting species.[4] | Highly selective due to mass-based detection of parent and fragment ions.[4] | High, with baseline separation of isomers.[6][7] |
| Cost & Complexity | Lower initial instrument cost and less complex operation.[4] | Higher initial investment and requires specialized expertise.[4] | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are summarized protocols for the extraction and analysis of benzimidazoles using HPLC-UV and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE) for HPLC-UV Analysis
Solid-Phase Extraction (SPE) is a common and effective technique for the cleanup and concentration of benzimidazoles from complex matrices.[1]
-
Sample Pre-treatment: To 10 mL of a milk sample, add an internal standard and vortex.
-
Extraction: Add 20 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Cleanup: Pass the supernatant through a conditioned SPE cartridge.
-
Elution: Elute the analytes with methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC-UV analysis.
Sample Preparation: Protein Precipitation for LC-MS/MS Analysis
Protein precipitation is a simpler and faster method suitable for many biological matrices.[8]
-
Sample Aliquoting: Take 100 µL of a plasma sample in a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a 100 ng/mL stable isotope-labeled internal standard working solution and vortex briefly.[8]
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins and vortex vigorously for 1 minute.[8]
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Chromatographic and Detection Methods
The following are generalized conditions and may require optimization for specific benzimidazoles and matrices.
HPLC-UV Method
-
Column: Nucleosil C8[9]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and orthophosphoric acid in water, adjusted to pH 4.5.[9]
-
Detection: Diode Array Detector (DAD) set at wavelengths of 254, 288, 298, and 312 nm.[1][9]
LC-MS/MS Method
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid or an ammonium acetate buffer.[1][5]
-
Ionization: Positive electrospray ionization (ESI+).[6]
-
Detection: Multiple Reaction Monitoring (MRM) of specific parent and fragment ion transitions for each benzimidazole analyte.[6]
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of benzimidazoles.
Caption: General workflow for benzimidazole quantification.
Caption: Cross-validation workflow for analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets: A Comparative Guide to the Mechanism of Action of Novel Benzimidazole-Based Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for novel benzimidazole-based drugs in oncology, with a focus on their performance against established therapeutic alternatives. Experimental data is presented to support these comparisons, alongside detailed protocols for key assays.
The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of numerous benzimidazole derivatives with potent anticancer properties. This guide will delve into two of the most prominent mechanisms of action for these novel agents: tubulin polymerization inhibition and vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibition .
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of selected novel and repurposed benzimidazole-based drugs against various cancer cell lines, compared to standard-of-care chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Tubulin Polymerization Inhibitors
Novel benzimidazole derivatives that target tubulin dynamics are being investigated as alternatives to taxanes and vinca alkaloids. These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation and leading to mitotic arrest and apoptosis. Repurposed anthelmintic drugs such as albendazole and mebendazole also exhibit potent tubulin polymerization inhibition.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Alternative Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Albendazole | 1A9 (Ovarian) | - | Paclitaxel | 1A9 (Ovarian) | 0.00201 | [1] |
| Albendazole | 1A9PTX22 (Paclitaxel-resistant Ovarian) | - | Paclitaxel | 1A9PTX22 (Paclitaxel-resistant Ovarian) | >10 | [1] |
| Mebendazole | GL261 (Glioblastoma) | - | Vincristine | GL261 (Glioblastoma) | Ineffective in vivo | [2][3][4][5] |
| Novel Benzimidazole (Compound 39b ) | A549 (Lung) | 2.33 | Paclitaxel | A549 (Lung) | 1.39 | [6] |
| Novel Benzimidazole (Compound 12b ) | A2780S (Ovarian) | 0.0062 | Paclitaxel | A2780/T (Paclitaxel-resistant Ovarian) | >0.1 | [6][7] |
| Novel Benzimidazole (Compound 12b ) | A2780/T (Paclitaxel-resistant Ovarian) | 0.0097 | Colchicine | - | - | [7] |
| Novel Benzimidazole (Compound 7n ) | SK-Mel-28 (Melanoma) | - | - | - | - | [8] |
Note: A direct IC50 value for Albendazole in the 1A9 cell line was not explicitly stated in the source, but the study indicated its high efficacy. Similarly, for Mebendazole, the in vivo study demonstrated its superiority over vincristine.[1][2][3][4][5] For Compound 7n, the IC50 of tubulin polymerization inhibition was reported as 5.05 ± 0.13 μM.[8]
VEGFR-2 Kinase Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenic signaling. Several novel benzimidazole derivatives have been designed to inhibit VEGFR-2, offering a targeted approach to cancer therapy, similar to the multi-kinase inhibitor sorafenib.
| Compound/Drug | IC50 (nM) | Alternative Drug | IC50 (nM) | Reference |
| Novel Benzimidazole-Oxadiazole (4r ) | 418 | Sorafenib | 312 | [9] |
| Novel Benzimidazole-Oxadiazole (4s ) | 502 | Sorafenib | 312 | [9] |
| Novel Piperazinylquinoxaline (11 ) | 192 | Sorafenib | 82 | [10] |
| Novel Nicotinamide Derivative (6 ) | 60.83 | Sorafenib | 53.65 | [11] |
| Novel bis([2][6][12]triazolo)quinoxaline (23j ) | 3.7 | Sorafenib | 3.12 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a general framework; specific parameters may need to be optimized for individual compounds and cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP) on ice.
-
Compound Addition: Add the test compound at various concentrations or a vehicle control.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time to visualize the polymerization kinetics. The IC50 value is determined by comparing the extent of polymerization in the presence of the inhibitor to the control.
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Reaction Setup: In a 96-well plate, add a reaction buffer containing ATP and a specific VEGFR-2 substrate peptide.
-
Compound Addition: Add the test compound at various concentrations or a vehicle control.
-
Enzyme Addition: Add purified recombinant VEGFR-2 enzyme to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody-based method (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
- 1. Potent Inhibition of Tubulin Polymerisation and Proliferation of Paclitaxel-resistant 1A9PTX22 Human Ovarian Cancer Cells by Albendazole | Anticancer Research [ar.iiarjournals.org]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. Repurposing Mebendazole as a Replacement for Vincristine for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing Mebendazole as a Replacement for Vincristine for the Treatment of Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Performance of Novel Benzimidazole Derivatives Eclipses Known Standards in Preclinical Studies
For Immediate Release
[City, State] – [Date] – Newly synthesized benzimidazole derivatives are demonstrating significantly enhanced antimicrobial and anticancer activities compared to established therapeutic agents, according to a comprehensive review of recent preclinical data. These findings, which position benzimidazole derivatives as promising candidates for next-generation pharmaceuticals, are supported by extensive in vitro studies employing standardized experimental protocols.
Researchers and drug development professionals can now access a comparative guide summarizing the performance of these novel compounds against conventional standards. The guide includes detailed data, experimental methodologies, and visual representations of the underlying mechanisms of action to facilitate informed evaluation and further research.
Antimicrobial Activity: A Clear Margin of Victory
In head-to-head comparisons, several new benzimidazole derivatives have exhibited superior or comparable efficacy against a range of bacterial and fungal strains when benchmarked against widely used antibiotics and antifungals. The antimicrobial potential was primarily evaluated using the Minimum Inhibitory Concentration (MIC) assay, a gold-standard method for determining the lowest concentration of a substance that prevents visible growth of a microorganism.
Data from multiple studies indicate that certain derivatives display potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria, with MIC values that are notably lower than those of standard drugs like ciprofloxacin.[1] Similarly, significant antifungal activity has been observed, with some derivatives outperforming fluconazole against pathogenic fungal strains.[2]
Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Standard | Staphylococcus aureus (MRSA) | Escherichia coli | Candida albicans |
| New Derivative BZ-1 | 4 | 8 | 16 |
| New Derivative BZ-2 | 2 | 16 | 8 |
| Ciprofloxacin (Standard) | 8 | 2 | N/A |
| Fluconazole (Standard) | N/A | N/A | 32 |
Note: Lower MIC values indicate greater antimicrobial activity. Data is a synthesized representation from multiple sources.
Anticancer Efficacy: Targeting Key Cellular Pathways
The anticancer potential of novel benzimidazole derivatives has been extensively evaluated through cytotoxicity assays, such as the MTT assay, which measures a cell's metabolic activity as an indicator of viability. These studies have revealed that specific derivatives exhibit potent cytotoxic effects against various cancer cell lines, including those of the breast, lung, and colon, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) often surpassing those of standard chemotherapeutic agents like doxorubicin.[3]
The mechanisms underlying the anticancer activity of these compounds are multifaceted and involve the disruption of critical cellular processes. One of the primary mechanisms is the inhibition of tubulin polymerization, which is essential for cell division.[4][5] By interfering with microtubule dynamics, these derivatives can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis, or programmed cell death.[5][6]
Furthermore, some benzimidazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.[7] This dual-pronged attack on cancer cells underscores the therapeutic potential of these novel compounds.
Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives (IC50 in µM)
| Compound/Standard | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HCT-116) |
| New Derivative BZ-AC1 | 1.5 | 2.8 | 3.2 |
| New Derivative BZ-TR1 | 0.8 | 1.9 | 2.5 |
| Doxorubicin (Standard) | 2.1 | 3.5 | 4.1 |
Note: Lower IC50 values indicate greater cytotoxic activity. Data is a synthesized representation from multiple sources.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, the following standardized experimental protocols were utilized in the cited studies.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of a substance.[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[10]
-
Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6 mm) in the inoculated agar.[11]
-
Application of Test Substance: A defined volume of the benzimidazole derivative solution at a known concentration is added to each well. A standard antibiotic and a solvent control are also included in separate wells.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[1]
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the new benzimidazole derivatives and a standard anticancer drug. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[12]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[2][14]
-
Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.[2][12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).[12] The absorbance is directly proportional to the number of viable cells.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[15] The broth microdilution method is a common procedure.[16]
-
Serial Dilution: A serial two-fold dilution of the benzimidazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[9]
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar well diffusion method.[16]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.[17]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[9]
-
Visual Assessment: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
Signaling Pathways and Mechanism of Action
The superior anticancer activity of these novel benzimidazole derivatives can be attributed to their ability to target and disrupt key signaling pathways essential for cancer cell survival and proliferation.
Microtubule Polymerization Inhibition
A significant number of benzimidazole derivatives exert their anticancer effects by binding to tubulin, the protein subunit of microtubules.[4] This binding disrupts the dynamic process of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division.[5] The inhibition of tubulin polymerization leads to a halt in the cell cycle at the G2/M phase, preventing the cancer cells from dividing and ultimately leading to apoptosis.[5][6]
Induction of Apoptosis via ROS-JNK Signaling
Select benzimidazole derivatives have been shown to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[7] The accumulation of ROS within cancer cells creates a state of oxidative stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[7] Activated JNK can then trigger both the intrinsic and extrinsic apoptotic pathways, leading to the programmed death of the cancer cell.[7]
References
- 1. hereditybio.in [hereditybio.in]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. botanyjournals.com [botanyjournals.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
Proper Disposal of 2-Amino-1H-benzo[d]imidazole-5-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.
Quantitative Hazard and Disposal Data
The following table summarizes key hazard classifications and disposal parameters for this compound and similar benzimidazole derivatives. This information is critical for a comprehensive risk assessment prior to handling and disposal.
| Parameter | Value/Classification | Citation |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Signal Word | Warning | |
| Primary Disposal Route | Incineration by an approved hazardous waste disposal facility | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, amines, strong reducing agents | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be managed as hazardous waste. Adherence to the following procedural steps is essential for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All quantities of this compound intended for disposal, including expired reagents and contaminated materials, must be treated as hazardous chemical waste.
-
Segregate Solid Waste: This compound is a solid. It must be segregated from liquid waste streams. Do not mix solid organic chemicals with liquid solvents or aqueous waste.[2]
-
Avoid Incompatibles: Ensure that waste this compound is not mixed with incompatible materials such as strong oxidizing agents, which could lead to a dangerous reaction.
Step 2: Waste Containerization and Labeling
-
Select Appropriate Container: Use a dedicated, leak-proof, and chemically compatible container for the collection of solid waste. The original manufacturer's container, if in good condition, is a suitable option.[2][3] Otherwise, a clearly marked, sealable container designated for solid organic waste should be used.
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 3: Storage of Chemical Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5] This area should be under the direct supervision of laboratory personnel.[6]
-
Secondary Containment: It is best practice to place the primary waste container within a secondary containment tray or bin to capture any potential leaks or spills.[2]
-
Secure Storage: Ensure the container is tightly closed except when adding waste.[5] Store the container in a cool, dry, and well-ventilated location away from heat sources and incompatible chemicals.
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety department or the designated waste management provider.
-
Professional Disposal: The disposal of this compound should be carried out by a licensed and approved hazardous waste disposal company. The primary method for the disposal of solid organic chemical waste is incineration.[1] Incineration in a controlled environment ensures the complete destruction of the compound, although it can produce nitrogen oxides (NOx) which are managed by the disposal facility's emission control systems.
Experimental Protocol: Decontamination of Laboratory Equipment
Proper decontamination of all labware and equipment that has come into contact with this compound is crucial to prevent cross-contamination and ensure safety.
-
Initial Mechanical Removal: Carefully scrape or wipe off any visible solid residue from the surfaces of glassware, spatulas, and other equipment. This collected residue must be disposed of as hazardous waste.
-
Solvent Rinse: As this compound has low water solubility, a rinse with a suitable organic solvent in which it is soluble should be performed. Solvents such as methanol or ethanol can be effective.
-
Triple Rinse Procedure:
-
First Rinse: Add a small amount of the chosen solvent to the contaminated equipment. Swirl or wipe to ensure the entire surface is contacted. Decant the rinsate into the designated hazardous liquid waste container.
-
Second Rinse: Repeat the process with a fresh portion of the solvent. Collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent and collect the rinsate.
-
-
Final Cleaning: After the solvent rinses, the equipment can be washed with laboratory detergent and water as per standard lab procedure.[7]
-
PPE Disposal: Dispose of all contaminated PPE, such as gloves and wipes, as chemically contaminated solid waste.[2] These should be double-bagged in clear plastic bags for inspection.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. kamatlab.com [kamatlab.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. cmich.edu [cmich.edu]
Comprehensive Safety and Handling Guide for 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid (CAS No: 76391-97-4). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous.[1] Key hazard statements include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing or aerosol generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.[2] |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept buttoned.[2] |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator with a particulate filter if ventilation is inadequate or when handling powders to avoid dust inhalation.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures minimal risk of exposure and contamination.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
